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  • Product: Rhodinyl propionate
  • CAS: 105-89-5

Core Science & Biosynthesis

Foundational

Rhodinyl Propionate: Structural Characterization, Physicochemical Profile, and Industrial Synthesis

Executive Summary Rhodinyl Propionate (CAS: 105-89-5) is a high-purity terpene ester widely utilized in olfactory modulation and functional chemical formulations.[1] While primarily recognized for its sophisticated "red...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Rhodinyl Propionate (CAS: 105-89-5) is a high-purity terpene ester widely utilized in olfactory modulation and functional chemical formulations.[1] While primarily recognized for its sophisticated "red rose" and geranium organoleptic profile, its high lipophilicity (LogP ≈ 4.5) and hydrolytic susceptibility make it a molecule of interest for lipid-based drug delivery systems and transdermal permeation enhancement studies. This technical guide provides a rigorous analysis of its chemical identity, isomeric composition, synthesis pathways, and safety profile, designed for researchers in pharmaceutical chemistry and fragrance science.

Part 1: Chemical Identity & Stereochemical Complexity

The "Rhodinol" Nomenclature Challenge

In industrial applications, the term "Rhodinyl" refers to the ester derivative of Rhodinol , a terpene alcohol that is historically defined not as a single isomer, but as a specific fraction of geranium oil or a synthetic mixture.

Unlike Citronellol (which is predominantly


-citronellol), Rhodinol  is characterized by a significant presence of 

-citronellol
(3,7-dimethyl-7-octen-1-ol). Therefore, Rhodinyl Propionate is chemically distinct from Citronellyl Propionate due to the position of the double bond.
  • 
    -Isomer (Rhodinyl):  Double bond at C7-C8 (terminal).
    
  • 
    -Isomer (Citronellyl):  Double bond at C6-C7.
    
Structural Visualization

The following diagram illustrates the structural connectivity of the primary isomer (3,7-dimethyl-7-octen-1-yl propionate) and its isomeric relationship.

RhodinylStructure cluster_0 Rhodinyl Propionate (Major Isomer) C1 C1 (Alcohol C) O_Ester O (Ester Link) C1->O_Ester Ester Bond C_Carbonyl C=O (Propionyl) O_Ester->C_Carbonyl Note2 Metabolic Lability (Esterase Target) C_Carbonyl->Note2 C_Alpha C7 (Alkene) C_Beta C8 (Terminal) C_Alpha->C_Beta Double Bond (Δ7) Note1 High Lipophilicity (LogP ~4.5) C_Alpha->Note1

Figure 1: Structural connectivity of Rhodinyl Propionate, highlighting the terminal alkene characteristic of the alpha-isomer.

Part 2: Physicochemical Profile

Accurate physicochemical data is critical for formulation stability and predicting bioavailability in potential excipient applications.

PropertyValue / RangeUnitExperimental Condition
CAS Number 105-89-5--
Molecular Formula

--
Molecular Weight 212.33 g/mol -
Appearance Colorless to pale yellow liquid-Visual
Odor Profile Sweet, waxy, red rose, geranium, fruity-Organoleptic
Boiling Point 255°C@ 760 mmHg
Boiling Point (Reduced) 122°C@ 14 mmHg
Density 0.895 – 0.905g/cm³@ 20°C
Refractive Index 1.451 – 1.457

@ 20°C
Flash Point ~96 (205)°C (°F)Closed Cup
LogP (Octanol/Water) 4.2 – 4.8-Estimated (High Lipophilicity)
Solubility Soluble-Ethanol, Paraffin Oil, Fixed Oils
Water Solubility Insoluble (~1.57 mg/L)-@ 25°C

Data aggregated from The Good Scents Company and PubChem [1, 2].

Part 3: Synthesis & Manufacturing Methodologies

Industrial Esterification

The primary synthesis route involves the direct esterification of commercial Rhodinol with Propionic Acid or Propionic Anhydride. Given the sensitivity of the terpene double bond to migration (isomerization from


 to 

), acid catalysis must be carefully controlled.
Reaction Protocol (Standardized):
  • Reagents: Rhodinol (1.0 eq), Propionic Anhydride (1.1 eq).

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) or immobilized Lipase (for Green Chemistry routes).

  • Conditions: Reflux at 110°C (chemical) or 40-60°C (enzymatic).

  • Purification: Fractional distillation under vacuum to remove unreacted acid and isomers.

Synthesis Workflow Diagram

SynthesisPathway Rhodinol Rhodinol (Alcohol) Reaction Esterification (Cat: p-TsOH or Lipase) Rhodinol->Reaction PropAcid Propionic Anhydride (Acyl Donor) PropAcid->Reaction Separation Vacuum Distillation (< 15 mmHg) Reaction->Separation Product Rhodinyl Propionate (>95% Purity) Separation->Product Byproduct Propionic Acid (Recycled) Separation->Byproduct

Figure 2: Industrial synthesis workflow for Rhodinyl Propionate via direct esterification.

Part 4: Analytical Characterization

To validate the identity of Rhodinyl Propionate, specifically distinguishing it from Citronellyl Propionate, High-Resolution NMR and GC-MS are required.

Nuclear Magnetic Resonance (NMR)
  • 
    -NMR (CDCl3, 400 MHz): 
    
    • 
       4.6-4.7 ppm:  Terminal alkene protons (
      
      
      
      ) specific to the
      
      
      -isomer
      (Rhodinyl). Note: Citronellyl propionate would show a triplet around 5.1 ppm for the internal alkene.
    • 
       4.1 ppm:  Triplet (
      
      
      
      ), confirming the ester linkage.
    • 
       2.3 ppm:  Quartet (
      
      
      
      ), propionyl group.
    • 
       1.1 ppm:  Triplet (
      
      
      
      ), terminal methyl of the propionate.
Mass Spectrometry (GC-MS)
  • Molecular Ion: m/z 212 (often weak).

  • Base Peak: m/z 69 (isobutenyl cation) or m/z 138 (elimination of propionic acid via McLafferty rearrangement).

  • Retention Index: ~1428 (Standard non-polar column) [2].[2]

Part 5: Biological Relevance & Stability

Metabolic Fate (Prodrug Concept)

For drug development professionals, Rhodinyl Propionate acts as a lipophilic prodrug of Rhodinol. Upon administration (topical or systemic), it undergoes enzymatic hydrolysis.

Mechanism:



  • Rhodinol: Exhibits antimicrobial and anti-inflammatory properties common to monoterpene alcohols.

  • Propionic Acid: A physiological short-chain fatty acid (SCFA).

Stability & Reactivity
  • Hydrolysis: Stable at neutral pH. Rapidly hydrolyzes in basic media (pH > 9) or in the presence of esterases.

  • Oxidation: The terminal double bond is susceptible to autoxidation if exposed to air/light for prolonged periods. Storage under nitrogen is recommended.

Part 6: Toxicology & Safety (Regulatory)

  • RIFM/IFRA Status: Regulated as a fragrance ingredient.

  • Skin Irritation: Classified as Irritating to skin (H315) and Eyes (H319) in pure form [3, 4].[3]

  • Sensitization: Low potential, but commercial grades containing high levels of citronellol must be labeled accordingly.

  • Usage Limits: IFRA standards limit usage in leave-on products (Category 4) typically up to ~12% in fragrance concentrate, though final product concentration is much lower [1].

References

  • The Good Scents Company. (2023). Rhodinyl propionate (CAS 105-89-5) - Chemical Information & Usage. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7781, Rhodinyl propionate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[2] Substance Information: 3,7-dimethyloct-7-enyl propionate.[1][4] Retrieved from [Link]

Sources

Exploratory

Technical Guide: Synthesis of Rhodinyl Propionate from Rhodinol

Executive Summary & Chemical Basis Rhodinyl Propionate (CAS 105-89-5) is a high-value terpene ester characterized by a sweet, fruity, rose-geranium odor profile with distinct green and waxy undertones.[1] It is widely ut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Basis

Rhodinyl Propionate (CAS 105-89-5) is a high-value terpene ester characterized by a sweet, fruity, rose-geranium odor profile with distinct green and waxy undertones.[1] It is widely utilized in perfumery (rose accords) and flavor formulations (fruit complexes).

This guide details the synthesis of rhodinyl propionate via the esterification of Rhodinol , a monoterpene alcohol. Commercially, "Rhodinol" is often a defined mixture of isomers, primarily 3,7-dimethyloct-7-en-1-ol (


-citronellol) and 3,7-dimethyloct-6-en-1-ol (

-citronellol), sometimes containing trace geraniol.[1] The protocols below are robust for this isomeric mixture.
Retrosynthetic Analysis

The formation of the ester bond relies on Nucleophilic Acyl Substitution. The hydroxyl group of rhodinol acts as the nucleophile attacking the carbonyl carbon of the propionyl donor.

  • Target Molecule: Rhodinyl Propionate (

    
    )
    
  • Precursor A: Rhodinol (Primary Alcohol)

  • Precursor B: Propionic Acid (Carboxylic Acid) OR Propionic Anhydride (Acid Anhydride)

Reaction Mechanism (Fischer Esterification)

The acid-catalyzed pathway is the industrial standard due to atom economy, though it requires water removal to drive equilibrium.

ReactionMechanism Reactants Rhodinol + Propionic Acid Protonation Carbonyl Protonation (Oxonium Ion Formation) Reactants->Protonation + H+ (Catalyst) Attack Nucleophilic Attack (Tetrahedral Intermediate) Protonation->Attack R-OH Attack Elimination Water Elimination (-H2O) Attack->Elimination Proton Transfer Product Rhodinyl Propionate Elimination->Product - H+

Figure 1: Acid-catalyzed Fischer esterification mechanism involving protonation, nucleophilic attack, and dehydration.[1][2]

Comparative Synthetic Pathways

We evaluate three distinct routes. Route A is recommended for scale-up; Route B for small-scale high-purity synthesis.[1]

FeatureRoute A: Azeotropic FischerRoute B: Anhydride MethodRoute C: Enzymatic (Lipase)
Reagents Propionic Acid, p-TSAPropionic Anhydride, PyridinePropionic Acid, CALB Lipase
Conditions Reflux (110-130°C)Mild Heat (60-80°C)Ambient (30-50°C)
By-products WaterPropionic AcidWater
Yield 85-92%>95%80-90%
Pros Low cost, scalableFast, complete conversionGreen, high selectivity
Cons Requires Dean-Stark trapReagents are lacrimatorsHigh catalyst cost, slow

Detailed Experimental Protocol

Primary Protocol: Azeotropic Fischer Esterification (Route A)

Rationale: This method utilizes azeotropic distillation to remove water, driving the equilibrium forward (Le Chatelier’s principle) without expensive anhydrides.

Reagents & Equipment[3][4][5]
  • Rhodinol: 1.0 eq (e.g., 156.3 g)

  • Propionic Acid: 1.2 eq (e.g., 88.9 g) - Excess ensures alcohol consumption.

  • Catalyst: p-Toluenesulfonic acid (p-TSA), 0.5 mol%[1]

  • Solvent: Toluene or Cyclohexane (Entrainer for water)

  • Apparatus: 3-neck Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser, Mechanical stirrer.

Step-by-Step Methodology
  • Charging: Into the 3-neck RBF, charge Rhodinol, Propionic Acid, and solvent (approx. 30% of total volume).

  • Catalysis: Add p-TSA crystals while stirring.

  • Reflux: Heat the mixture to reflux. The solvent/water azeotrope will boil off and condense. Water will separate in the Dean-Stark trap; return the organic solvent to the flask.

  • Monitoring: Continue reflux until water evolution ceases (approx. 4-6 hours). Monitor acid value (AV) or use TLC/GC to confirm <1% residual Rhodinol.

  • Neutralization: Cool reaction mass to 30°C. Wash with 10%

    
     solution to neutralize catalyst and excess propionic acid.
    
  • Separation: Decant the aqueous layer. Wash the organic layer with saturated brine (

    
    ) to remove trapped water.
    
  • Drying: Dry organic layer over anhydrous

    
    , then filter.
    
Secondary Protocol: Anhydride Synthesis (Route B)

Rationale: For high-value, small-batch synthesis where yield is paramount and heating must be minimized to prevent isomerization.[1]

  • Mix Rhodinol (1.0 eq) and Pyridine (1.1 eq) in DCM (Dichloromethane).

  • Add Propionic Anhydride (1.1 eq) dropwise at 0°C to control exotherm.

  • Stir at Room Temperature (RT) for 3 hours.

  • Quench with dilute HCl (to remove pyridine), followed by

    
     wash.
    

Purification & Characterization

Crude ester from either route requires purification to meet fragrance/flavor standards (purity >98%).

Workflow Diagram

Workflow Crude Crude Reaction Mass Wash Alkaline Wash (NaHCO3) Crude->Wash Remove Acid Dry Drying (MgSO4 / Filtration) Wash->Dry Remove Water Strip Solvent Stripping (Rotary Evap) Dry->Strip Remove Solvent Distill Vacuum Distillation (Fractionation) Strip->Distill Isolate Product Final Pure Rhodinyl Propionate (>98%) Distill->Final Collect Heart Cut

Figure 2: Downstream processing workflow for the isolation of pharmaceutical-grade rhodinyl propionate.

Distillation Parameters

Due to the high boiling point of the ester, vacuum distillation is mandatory to prevent thermal degradation.

  • Apparatus: Vigreux column or Packed column (Sulzer packing).

  • Vacuum: < 5 mmHg (High Vacuum).

  • Vapor Temperature: Expect product fraction at ~110-115°C @ 5 mmHg (extrapolated from 122°C @ 14 mmHg).[1]

  • Collection: Discard "heads" (solvent traces, unreacted propionic acid). Collect "heart" (constant boiling fraction). Discard "tails" (polymerized terpenes).

Quality Control (QC) Specifications
PropertySpecification RangeMethod
Appearance Colorless, oily liquidVisual
Purity 94.0 - 100.0%GC-FID / GC-MS
Refractive Index 1.455 - 1.460 @ 20°CRefractometer
Specific Gravity 0.908 - 0.915 @ 25°CDensitometer
Acid Value < 1.0 mg KOH/gTitration

Troubleshooting & Optimization

Critical Process Parameters (CPPs)
  • Water Removal (Route A): Failure to remove water results in poor conversion. Ensure the Dean-Stark trap is functioning and the solvent forms a proper azeotrope.

  • Temperature Control: Do not exceed 140°C in the pot during distillation. Rhodinol isomers can undergo thermal rearrangement or polymerization at high temperatures.

  • Odor Profile: A "sour" note indicates residual propionic acid. Re-wash with

    
     if Acid Value > 1.0.
    
Green Chemistry Alternative (Enzymatic)

For a "Natural" claim, use Candida antarctica Lipase B (CALB) (e.g., Novozym 435).

  • Protocol: Mix Rhodinol and Propionic acid (1:1 molar ratio) with 5 wt% immobilized lipase. Stir at 45°C under mild vacuum (to remove water).

  • Advantage: No solvent required; high regioselectivity.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7781, Rhodinyl propionate. PubChem. Retrieved January 28, 2026, from [Link]

  • The Good Scents Company. (n.d.). Rhodinyl propionate (CAS 105-89-5) Properties and Suppliers. Retrieved January 28, 2026, from [Link]

  • FooDB. (n.d.). Compound Summary: Rhodinyl propionate.[6] Retrieved January 28, 2026, from [Link]

  • Macedo, G. A., et al. (2017). Enzymatic Synthesis of Geranyl Propionate by Lipase. (Applied to Rhodinol analogs). ResearchGate. Retrieved January 28, 2026, from [Link]

Sources

Foundational

Technical Monograph: Natural Sources and Isolation Architectures of Rhodinyl Propionate

This technical guide details the natural occurrence, chemical architecture, and isolation methodologies for Rhodinyl Propionate . Executive Technical Summary Rhodinyl Propionate (CAS: 105-89-5) is a high-value ester trad...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the natural occurrence, chemical architecture, and isolation methodologies for Rhodinyl Propionate .

Executive Technical Summary

Rhodinyl Propionate (CAS: 105-89-5) is a high-value ester traditionally defined in the fragrance industry as a propionate derivative of Rhodinol —a natural isolate fraction composed primarily of (


)-Citronellol  and Geraniol .[1] While often synthesized for commercial perfumery to ensure consistency, the molecule exists naturally as a mixture of citronellyl propionate and geranyl propionate within specific essential oils.

This guide addresses the isolation of these natural esters directly from botanical biomass, a process required for "Natural" labeling (EU/US regulations) and high-end perfumery applications requiring authentic bio-molecular chirality.

Chemical Identity & Nomenclature[1][2]
  • IUPAC Name: 3,7-Dimethyloct-6-en-1-yl propionate (and isomers)[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 212.33 g/mol [1]

  • Organoleptic Profile: Deep, red-rose character with fruity (dried fruit/plum) and spicy-green undertones; distinct from the sharper acetate esters.[1]

Natural Sources and Chemo-Metric Profiling

Unlike its precursor alcohols (citronellol/geraniol), Rhodinyl Propionate occurs in nature as a trace constituent (minor component). It is rarely the dominant peak, necessitating advanced enrichment protocols for isolation.

Primary Botanical Matrix: Pelargonium graveolens

The primary source is the essential oil of Rose-Scented Geranium (Pelargonium graveolens), specifically the Bourbon (Réunion), Egyptian, and Chinese chemotypes.

Table 1: Quantitative Distribution of Propionate Esters in P. graveolens Oil

ComponentRetention Index (DB-5)Concentration Range (%)Role in "Rhodinyl" Profile
Citronellyl Propionate 1408 - 14150.10% - 1.20%Provides the waxy, fruity-rose backbone.[1]
Geranyl Propionate 1470 - 14760.40% - 0.90%Adds spicy, green, and leafy nuances.[1]
Total "Rhodinyl Propionate" N/A0.50% - 2.10% The combined natural ester fraction.[1]

Note: Data aggregated from GC-MS analyses of Bourbon and Egyptian cultivars (Rajeswara Rao et al., 2002; Sharopov et al., 2014).[1]

Isolation & Purification Architectures

To isolate natural Rhodinyl Propionate, one must process the essential oil to remove the bulk terpenes (alpha-pinene, limonene) and the dominant alcohols (citronellol, geraniol), selectively enriching the ester fraction.

Phase I: Primary Extraction (Hydro-Distillation)

Objective: Isolate the volatile fraction from fresh aerial biomass without thermal hydrolysis of the esters.

  • Protocol: Clevenger-type hydro-distillation or Steam Distillation.[1]

  • Critical Parameter: Maintain pH of distillation water between 6.0–7.0. Acidic conditions (pH < 5) during boiling will hydrolyze the propionates back into alcohols and propionic acid.

Phase II: Vacuum Fractional Distillation (Enrichment)

Objective: Separate the "Rhodinyl" ester fraction from monoterpenes (highly volatile) and sesquiterpenes (less volatile).

  • System: Spinning Band Distillation Column (e.g., B/R Instrument 36-100) or Vigreux column under high vacuum.

  • Vacuum Pressure: < 5 mbar (Essential to keep pot temperature < 110°C to prevent polymerization).

Fractionation Logic:

  • Fraction A (Terpenes): Distills at 30–40°C (at 2 mbar). Discard or sell as byproduct.

  • Fraction B (Alcohols - Rhodinol): Distills at 70–85°C. This contains the bulk Citronellol/Geraniol.[2][3][4][5]

  • Fraction C (Esters - Target): Distills at 90–105°C . This fraction is enriched in Rhodinyl Propionate, Geranyl Tiglate, and Citronellyl Formate.

Phase III: Flash Chromatography (Purification)

Objective: Isolate specific propionates from the mixed ester fraction (Fraction C).

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase Gradient: Hexane:Ethyl Acetate (Starts 98:2

    
     Ends 90:10).
    
  • Detection: Thin Layer Chromatography (TLC) utilizing Vanillin-Sulfuric acid stain (Esters appear as violet/blue spots).

Experimental Workflow Visualization

The following diagram illustrates the critical path for isolating the Rhodinyl Propionate fraction from Pelargonium biomass.

IsolationProtocol Biomass Pelargonium graveolens (Aerial Parts) Extraction Steam Distillation (pH 6.5-7.0 Control) Biomass->Extraction Harvest & Distill CrudeOil Crude Geranium Oil (Contains ~1% Propionates) Extraction->CrudeOil Decantation VacDist High Vacuum Fractionation (< 5 mbar, Spinning Band) CrudeOil->VacDist Thermal Separation Frac_Terpenes Fraction 1: Monoterpenes (Discard) VacDist->Frac_Terpenes 30-40°C Frac_Alcohols Fraction 2: Rhodinol (Citronellol/Geraniol) VacDist->Frac_Alcohols 70-85°C Frac_Esters Fraction 3: Ester Enriched (Propionates, Formates, Tiglates) VacDist->Frac_Esters 90-105°C (Target) Chromatography Flash Chromatography (SiO2, Hexane:EtOAc Gradient) Frac_Esters->Chromatography Load Column FinalProduct Natural Rhodinyl Propionate (Isolate) Chromatography->FinalProduct Elution & Evaporation

Figure 1: Process flow for the fractional isolation of Rhodinyl Propionate from Geranium biomass.

Validation & Analytical Standards (Self-Validating Protocol)

To ensure the isolate is genuine and not a synthetic adulterant, the following analytical markers must be verified.

Gas Chromatography - Mass Spectrometry (GC-MS)[1][6][7][8][9][10]
  • Column: fused silica capillary column (e.g., DB-5 or HP-5MS), 30m x 0.25mm.

  • Carrier Gas: Helium (1 mL/min).

  • Identification Markers (Retention Indices):

    • Citronellyl Propionate:[1][6][7][8] RI ~1408–1415[1]

    • Geranyl Propionate: RI ~1470–1476[1]

  • Mass Spectrum Fragments (m/z):

    • Look for molecular ion peaks (often weak) and characteristic fragment m/z 123 (citronellyl cation) and m/z 69 (isoprenoid chain). The propionyl group often yields a fragment at m/z 57 (

      
      ).
      
Chirality Check (Enantiomeric Excess)

Natural citronellyl esters in Pelargonium are predominantly the (


)-L-enantiomer .[1]
  • Protocol: Chiral GC using a Cyclodextrin-based column (e.g., Beta-DEX).

  • Validation: If the isolate is racemic (50:50 mix of (+) and (-) isomers), it is of synthetic origin (prepared from racemic synthetic citronellol). Natural Rhodinyl Propionate must show high optical rotation purity corresponding to the L-isomer.[1]

References

  • Rajeswara Rao, B.R., et al. (2002).[6] "Water soluble fractions of rose-scented geranium (Pelargonium species) essential oil." Bioresource Technology, 84(3), 243-246.[6] Link[6]

  • Sharopov, F.S., et al. (2014).[2][9] "Composition of geranium (Pelargonium graveolens) essential oil from Tajikistan." American Journal of Essential Oils and Natural Products, 2(2), 13-16.[9] Link

  • Verma, R.S., et al. (2013). "Essential oil yield, composition and quality at different harvesting times in three prevalent cultivars of rose-scented geranium." Horticulture Research. Link

  • The Good Scents Company. (n.d.). "Rhodinyl Propionate Material Safety and Data Sheet." Link

  • Boukhatem, M.N., et al. (2013). "Rose-scented geranium essential oil: From extraction to molecular characterization." Journal of Applied Pharmaceutical Science. Link

Sources

Exploratory

physical characteristics of rhodinyl propionate (boiling point, density)

This guide provides an in-depth technical analysis of Rhodinyl Propionate (CAS 105-89-5), focusing on its physicochemical properties, experimental characterization, and structural nuance.[1] Content Type: Technical Monog...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Rhodinyl Propionate (CAS 105-89-5), focusing on its physicochemical properties, experimental characterization, and structural nuance.[1]

Content Type: Technical Monograph Subject: Physicochemical Characterization & Experimental Protocols[1]

Executive Summary

Rhodinyl propionate (3,7-dimethyl-7-octen-1-yl propionate) is a fatty alcohol ester widely utilized in fragrance chemistry for its distinct, heavy, and sweet rose-geranium olfactory profile.[1] Unlike its structural isomer citronellyl propionate, rhodinyl propionate is often derived from "Rhodinol," a fraction of geranium oil containing a mixture of isomers (primarily


-citronellol and geraniol).

From a physical chemistry perspective, characterizing this compound requires precise control over environmental variables due to its high boiling point and potential for thermal degradation. This guide outlines the definitive physical constants and the experimental rigor required to validate them.

Chemical Identity & Structural Analysis

The term "Rhodinyl" historically refers to a mixture; however, in the context of CAS 105-89-5, it is chemically defined as the propionate ester of 3,7-dimethyl-7-octen-1-ol (Rhodinol).[1]

  • IUPAC Name: 3,7-dimethyloct-7-en-1-yl propanoate[1]

  • CAS Number: 105-89-5[1][2][3][4][5]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 212.33 g/mol [4][5]

  • SMILES: CCC(=O)OCCC(C)CCCC(C)=C

Structural Isomerism

The critical distinction lies in the position of the double bond. While standard citronellol is primarily the 6-en isomer, rhodinol is enriched in the 7-en isomer (


-citronellol).[1] This subtle shift impacts the refractive index and density.

ChemicalStructure Rhodinol Rhodinol (3,7-dimethyl-7-octen-1-ol) Reaction Esterification (Dehydration) Rhodinol->Reaction PropionicAcid Propionic Acid (Catalyst: H2SO4) PropionicAcid->Reaction RhodinylProp Rhodinyl Propionate (CAS 105-89-5) Reaction->RhodinylProp Byproduct Water (Removal via Dean-Stark) Reaction->Byproduct

Figure 1: Synthesis pathway highlighting the esterification of Rhodinol. The reaction requires water removal to drive equilibrium toward the ester.[1]

Physical Characteristics

The following data aggregates experimental values from standard chemical databases and supplier specifications.

Summary Table of Constants
PropertyValueConditionsMethod / Source
Boiling Point 255.00 °C @ 760 mmHgAtmospheric (Extrapolated)
Boiling Point 122.00 °C @ 14 mmHgVacuum Distillation
Specific Gravity 0.9100 @ 15.5 °CPycnometry
Refractive Index 1.4570 @ 20.0 °CRefractometry (

)
Flash Point 89.44 °C Closed CupTag Closed Cup (TCC)
Vapor Pressure ~0.005 mmHg@ 25 °CEstimated
Solubility InsolubleWater (1.57 mg/L)Partition Coefficient
Solubility SolubleEthanol, Oils-
Deep Dive: Boiling Point & Pressure Dependence

Rhodinyl propionate is a high-boiling ester. Measuring its boiling point at atmospheric pressure (255 °C) carries a high risk of thermal decomposition (pyrolysis of the ester linkage). Therefore, vacuum distillation is the standard for purification and characterization.

  • Thermodynamic Insight: The boiling point drops significantly under reduced pressure (122 °C at 14 mmHg). This non-linear relationship is governed by the Antoine equation. Researchers should never attempt to distill this compound at 760 mmHg without antioxidant stabilization.

Deep Dive: Density & Specific Gravity

The density of Rhodinyl propionate (0.910 g/mL) is slightly higher than that of Citronellyl propionate (~0.885 g/mL). This variance is a key quality control parameter used to detect adulteration or isomer imbalance.

  • Temperature Coefficient: Organic esters typically expand with heat. The density will decrease by approximately

    
     per degree Celsius increase.
    

Experimental Methodologies

Protocol A: Vacuum Distillation (Boiling Point Determination)

Objective: Determine the boiling point without thermal degradation.

  • Apparatus Setup: Assemble a short-path distillation kit with a Vigreux column, a vacuum manifold, and a digital manometer.

  • System Preparation: Charge the boiling flask with Rhodinyl Propionate and a magnetic stir bar (avoid boiling chips in vacuum).

  • Pressure Regulation: Reduce system pressure to exactly 14 mmHg (18.6 mbar). Stabilize vacuum for 5 minutes.

  • Heating Profile: Apply heat via an oil bath. The bath temperature should not exceed 20°C above the expected boiling point (target bath: ~140°C).

  • Observation: Record the temperature at the still head when the condensate ring stabilizes and the first drop is collected.

    • Validation Criteria: The temperature must remain constant (±1°C) at 122°C while pressure is held at 14 mmHg.

Protocol B: High-Precision Density Measurement

Objective: Measure specific gravity to 4 decimal places.

  • Instrument: Oscillating U-tube density meter (e.g., Anton Paar) is preferred over manual pycnometry for viscosity correction.

  • Calibration: Calibrate with air and degassed, ultra-pure water at 20.00°C.

  • Sample Loading: Inject ~2 mL of Rhodinyl Propionate using a Luer-lock syringe. Ensure no micro-bubbles are trapped in the U-tube (bubbles cause artificially low readings).

  • Equilibration: Allow the instrument to Peltier-thermostat the sample to 15.50°C (common fragrance standard) or 20.00°C .

  • Measurement: Record the oscillation period/density.

    • Self-Validating Step: Perform a second injection. Results must deviate by

      
      .
      

ExperimentalWorkflow cluster_Analysis Parallel Analysis Sample Raw Rhodinyl Propionate (Sample) Filter Filtration (0.45 µm) Remove Particulates Sample->Filter Degas Degassing (Ultrasonic Bath) Filter->Degas Density Density Meter (Oscillating U-Tube) Target: 0.910 g/mL Degas->Density Aliquot A RI Refractometer Target: 1.4570 Degas->RI Aliquot B Result Validated Physical Profile Density->Result RI->Result

Figure 2: Analytical workflow for validating the physical purity of Rhodinyl Propionate.

Safety & Stability

  • Flash Point: 89.44 °C (193 °F). This classifies it as a combustible liquid (Class IIIA).

  • Storage: Store in full, hermetically sealed containers (glass or aluminum) to prevent oxidation. Headspace nitrogen purging is recommended.

  • Skin Irritation: Classified as a skin irritant (R38).[6] Wear nitrile gloves during handling.

References

  • The Good Scents Company. (2023).[2] Rhodinyl Propionate (CAS 105-89-5) Physical Properties & Safety. Retrieved from [Link]

  • FooDB. (2015). Compound Summary: Rhodinyl Propionate (FDB016189). Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profiling of Rhodinyl Propionate (CAS 105-89-5)

Topic: Rhodinyl Propionate Solubility in Different Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] [1][2][3] Executive Summary Rhodinyl propiona...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Rhodinyl Propionate Solubility in Different Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

[1][2][3]

Executive Summary

Rhodinyl propionate (3,7-dimethyl-7-octen-1-yl propionate) is a lipophilic ester widely utilized in fragrance and flavor formulations for its floral, fruity, and geranium-like olfactory profile.[1][2][3] Its solubility behavior is governed by a dominant hydrophobic alkyl chain (C10) attached to a propionate ester moiety, resulting in a high octanol-water partition coefficient (logP ~4.7).[1][2]

This guide provides a definitive analysis of rhodinyl propionate’s solubility across polar, non-polar, and amphiphilic solvent systems.[1] It integrates Hansen Solubility Parameters (HSP) for theoretical prediction and outlines rigorous experimental protocols for validation.

Physicochemical Profile

Understanding the core physical properties is a prerequisite for predicting solubility behavior.[1] Rhodinyl propionate acts as a classic non-polar solute with limited hydrogen-bonding capability.[1][2][3]

PropertyValueTechnical Context
CAS Number 105-89-5Unique Identifier
Molecular Formula C₁₃H₂₄O₂
Molecular Weight 212.33 g/mol
LogP (o/w) 4.71 – 4.82 (Est.)[1][2][3]Indicates high lipophilicity; bioaccumulation potential.[2][3][4]
Boiling Point 255 °C @ 760 mmHgHigh boiling point requires GC analysis for quantification.[1][2][3]
Flash Point ~90 °C (193 °F)Combustible; requires safety protocols in heated dissolution.[2][3]
Density ~0.90 g/mLLighter than water; forms upper phase in aqueous separation.[2][3][4]

Theoretical Framework: Hansen Solubility Parameters (HSP)

To scientifically rationalize the solubility of rhodinyl propionate, we utilize Hansen Solubility Parameters.[1] The total solubility parameter (


) is decomposed into dispersion (

), polar (

), and hydrogen bonding (

) forces.

[1][2][4]
Estimated HSP for Rhodinyl Propionate

Based on group contribution methods and structural isomers (e.g., Geranyl Propionate), the estimated parameters are:

  • 
     (Dispersion):  ~16.0 MPa
    
    
    
    (Dominant force due to C10 alkyl chain)[2]
  • 
     (Polarity):  ~4.5 MPa
    
    
    
    (Moderate contribution from ester carbonyl)[2]
  • 
     (H-Bonding):  ~5.0 MPa
    
    
    
    (Low; ester oxygen is a weak H-bond acceptor)[1][2][3]
Solvation Mechanism Diagram

The following diagram illustrates the interaction potential of rhodinyl propionate with different solvent classes based on these parameters.

SolvationMechanism cluster_legend Interaction Type RP Rhodinyl Propionate (Hydrophobic Ester) Water Water (High δh, High δp) RP->Water Immiscible (Energy Barrier) Ethanol Ethanol (Amphiphilic) RP->Ethanol Soluble (Entropy Driven) Oil Fixed Oils / Mineral Oil (High δd, Low δp/δh) RP->Oil Fully Miscible (Like Dissolves Like) DPG Dipropylene Glycol (Fragrance Carrier) RP->DPG Soluble (Compatible δp) key1 Green Arrow = Soluble key2 Red Dashed = Insoluble

Figure 1: Solvation mechanism of Rhodinyl Propionate showing compatibility based on intermolecular forces.[2][4]

Solubility Data Profile

The following table synthesizes experimental data and theoretical predictions for rhodinyl propionate in common industrial and laboratory solvents at 25°C.

Solvent ClassSolventSolubility StatusQuantitative / Qualitative Data
Polar (Aqueous) WaterInsoluble ~1.57 mg/L (Theoretical).[1][2][3][5] Practically insoluble.
GlycerolInsoluble Phase separation occurs immediately.[2][3]
Propylene GlycolInsoluble/Poor Solubility is very limited; often requires a co-solvent.[2][3][4]
Alcohols Ethanol (95%)Soluble Miscible. 1 mL dissolves in 2 mL of 80% ethanol.[2][3]
MethanolSoluble Miscible.[2][3][6][7][8]
Isopropyl AlcoholSoluble Miscible.[2][3][6][7][8][9]
Esters/Ethers Diethyl Phthalate (DEP)Soluble Excellent solvent; commonly used as a fixative/diluent.[2][3]
Isopropyl MyristateSoluble Fully miscible (Lipophilic match).[2][3]
Dipropylene Glycol (DPG)Soluble Standard carrier for fragrance concentrates.[2][3][6]
Hydrocarbons Mineral Oil (Paraffin)Soluble Fully miscible due to high dispersion force match.[2][3]
Hexane/HeptaneSoluble Miscible.[1][2][3][6][8]
Fixed Oils Almond/Jojoba OilSoluble Miscible.[1][2][3][7][8]

Key Insight: Rhodinyl propionate exhibits "Class II" solubility behavior in fragrance applications—it requires alcohols or lipophilic carriers (DPG, DEP) and will crash out of aqueous solutions without surfactant mediation.[1]

Experimental Protocols

To validate solubility for specific formulations, use the following self-validating protocols.

Protocol A: High-Precision Shake-Flask Method (GC-FID Quantification)

Objective: Determine the exact saturation limit in a specific solvent system.[1][2][3]

Reagents:

  • Rhodinyl Propionate (>95% purity).[1][10]

  • Target Solvent (e.g., Water/Ethanol mix).[1][11]

  • Internal Standard (e.g., Dodecane).[1]

Workflow:

  • Saturation: Add excess Rhodinyl Propionate to 10 mL of solvent in a borosilicate glass vial.

  • Equilibration: Agitate at 25°C for 24 hours using an orbital shaker (200 rpm).

  • Separation: Centrifuge at 10,000 x g for 10 minutes to separate undissolved oil phase.

  • Sampling: Carefully aspirate the supernatant (avoiding the surface oil layer).[1]

  • Dilution: Dilute supernatant 1:10 with Hexane containing the Internal Standard.

  • Analysis: Inject 1 µL into GC-FID (Column: DB-Wax or DB-5).

  • Calculation: Calculate concentration using a pre-established calibration curve (

    
    ).
    
Protocol B: Visual Turbidity Titration (Cloud Point Method)

Objective: Rapidly determine the solubility limit in aqueous-alcoholic mixtures.[1][2]

ProtocolB Start Start: 10mL Solvent (e.g., 50% EtOH) Titrate Titrate Rhodinyl Propionate (10 µL increments) Start->Titrate Vortex Vortex Mix (30 seconds) Titrate->Vortex Check Visual Inspection (Tyndall Effect) Vortex->Check Decision Turbid? Check->Decision Record Record Volume Added (Solubility Limit) Decision->Record Yes (Cloudy) Repeat Repeat Titration Decision->Repeat No (Clear)

Figure 2: Visual Turbidity Titration workflow for rapid solubility screening.

Step-by-Step:

  • Place 10.0 mL of the solvent mixture in a clear glass scintillation vial.

  • Place the vial against a dark background with side lighting (to enhance Tyndall effect visibility).

  • Titrate Rhodinyl Propionate using a micropipette in 10 µL increments.

  • After each addition, vortex for 30 seconds and sonicate for 1 minute to ensure dispersion.

  • End Point: The appearance of persistent turbidity (cloudiness) that does not clear after 5 minutes of standing indicates the solubility limit has been exceeded.

Formulation & Application Insights

  • Emulsions: Due to its logP (~4.7), Rhodinyl Propionate requires an HLB (Hydrophilic-Lipophilic Balance) system of approximately 10-12 for stable O/W emulsification.[1][2]

  • Fixatives: In perfumery, it acts as a heart-to-base note modifier.[1][2][3] It is highly stable in Diethyl Phthalate (DEP) and Dipropylene Glycol (DPG) , making these the preferred solvents for creating concentrates.[1]

  • Stability: Avoid acidic aqueous environments (pH < 4) for prolonged periods to prevent hydrolysis of the propionate ester back to Rhodinol and Propionic acid.[1]

References

  • The Good Scents Company. (n.d.).[1] Rhodinyl Propionate Properties and Safety Data. Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary: Rhodinyl Propionate (CAS 105-89-5).[1][2][3] National Library of Medicine.[1] Retrieved from [Link][1][2]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1][8] (Contextual reference for HSP theory).

  • Scent.vn. (n.d.).[1][12] Rhodinyl Acetate and Propionate Solubility Data. Retrieved from [Link] (Data extrapolated from structural analog Rhodinyl Acetate).[2]

  • Monument Chemical. (2021). Dipropylene Glycol (DPG) Technical Data Sheet. Retrieved from [Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization of Rhodinyl Propionate

This technical guide details the spectroscopic characterization of Rhodinyl Propionate , specifically addressing the critical structural distinction between the commercially conflated "Rhodinyl" (α-isomer) and "Citronell...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of Rhodinyl Propionate , specifically addressing the critical structural distinction between the commercially conflated "Rhodinyl" (α-isomer) and "Citronellyl" (β-isomer) forms.

Executive Technical Summary

Rhodinyl Propionate is a high-value terpene ester used in fragrance and flavor formulation for its deep, leafy-rose profile.[1] In strict chemical nomenclature, it refers to 3,7-dimethyl-7-octen-1-yl propionate (the α-isomer), possessing a terminal methylene group.[1] However, commercial supplies frequently contain or consist of Citronellyl Propionate (3,7-dimethyl-6-octen-1-yl propionate, the β-isomer).[1]

Accurate spectroscopic analysis requires distinguishing the terminal alkene of the rhodinyl form from the trisubstituted internal alkene of the citronellyl form. This guide provides the definitive data to resolve these isomers using NMR, IR, and Mass Spectrometry.

Chemical Identity
ParameterRhodinyl Propionate (α-Isomer)Citronellyl Propionate (β-Isomer)
CAS Number 105-89-5 141-14-0
IUPAC Name 3,7-dimethyl-7-octen-1-yl propionate3,7-dimethyl-6-octen-1-yl propionate
Structure Terminal Alkene (

)
Internal Alkene (

)
Molecular Formula


MW 212.33 g/mol 212.33 g/mol

Experimental Protocols (Sample Preparation)

Reliable data acquisition depends on standardized sample preparation to minimize solvent effects and hydrolysis.

NMR Sample Preparation

Objective: Eliminate concentration-dependent shifts and prevent ester hydrolysis.

  • Solvent: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% v/v TMS as an internal standard.
    
  • Concentration: Prepare a 15-20 mg/mL solution.

    • Why: Higher concentrations can cause viscosity broadening; lower concentrations reduce

      
       signal-to-noise.[1]
      
  • Vessel: Use high-precision 5mm NMR tubes (Wilmad 507-PP or equivalent) to ensure field homogeneity.

  • Filtration: If the sample appears cloudy (common with aged terpene esters due to polymerization), filter through a 0.2 µm PTFE syringe filter into the tube.

GC-MS Sample Preparation

Objective: Prevent thermal degradation of the ester during injection.

  • Solvent: Dilute 10 µL of neat oil into 10 mL of HPLC-grade Hexane or Dichloromethane .

  • Concentration: Final concentration approx. 1000 ppm.

  • Inlet Conditions: Split injection (50:1 or 100:1) at 250°C.

    • Caution: Avoid acidic solvents which can catalyze the isomerization of the double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most definitive method for authentication is


 NMR, specifically observing the olefinic region (4.5–5.2 ppm).
Comparative NMR Data (500 MHz, )
Position / GroupRhodinyl Propionate (α-Isomer)Citronellyl Propionate (β-Isomer)Multiplicity
Olefinic Protons 4.69 & 4.66 ppm (Terminal

)
5.08 ppm (Internal

)
Multiplet / Triplet
Ester

4.11 ppm4.10 ppmTriplet (

)
Propionate

2.32 ppm2.31 ppmQuartet (

)
Allylic Methyl 1.71 ppm (Singlet)1.68 & 1.60 ppm (Singlets)

on

Propionate

1.13 ppm1.13 ppmTriplet (

)
C3-Methyl 0.92 ppm0.91 ppmDoublet

Diagnostic Insight: The presence of two broad singlets or a multiplet at 4.6–4.7 ppm confirms the presence of true Rhodinyl Propionate. A triplet at 5.1 ppm indicates Citronellyl Propionate.

NMR Chemical Shifts (125 MHz, )
Carbon TypeRhodinyl (α)

(ppm)
Citronellyl (β)

(ppm)
Assignment
Carbonyl (

)
174.6 174.6 Propionate Ester
Quaternary Alkene 145.2 131.3 C7 (α) vs C7 (β)
Terminal/Internal Alkene 110.5 (

)
124.6 (

)
C8 (α) vs C6 (β)
Ester

62.862.9C1
Propionate

27.627.6

Infrared Spectroscopy (FT-IR)

IR is useful for rapid functional group verification but less effective for quantification of isomers than NMR.

  • Carbonyl Stretch (

    
    ):  Strong band at 1735–1740 cm⁻¹  (Characteristic of saturated aliphatic esters).
    
  • C-O Stretch: Strong bands at 1180–1200 cm⁻¹ .

  • Isomer Differentiation Region:

    • Rhodinyl (α): Distinct absorption at 890 cm⁻¹ (Out-of-plane bending of terminal

      
      ) and 1645 cm⁻¹  (
      
      
      
      stretch).[1]
    • Citronellyl (β): Absorption at 830–840 cm⁻¹ (Trisubstituted alkene) and weak 1670 cm⁻¹ band.

Mass Spectrometry (EI-MS)

In Electron Ionization (70 eV), the molecular ion (


) is weak. The fragmentation is driven by the loss of the propionic acid moiety and the stability of the terpenoid carbocations.
Fragmentation Logic
  • Molecular Ion: m/z 212 (Trace/Weak).

  • Primary Elimination: Loss of Propionic Acid (

    
    , 74 Da).
    
    • 
      m/z 138  (Rhodinyl/Citronellyl hydrocarbon cation, 
      
      
      
      ).
  • Terpenoid Fragmentation:

    • The

      
       ion undergoes allylic cleavage.
      
    • Base Peak: m/z 69 (Isoprenyl cation,

      
      ). This is dominant in both isomers but often sharper in the 
      
      
      
      -isomer due to the pre-formed isopropylidene group.
    • Characteristic Ions: m/z 41, 55, 81, 95 (Typical terpene pattern).

  • Acylium Ion: m/z 57 (

    
    ) and m/z 29  (
    
    
    
    ).
Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation pathways for Rhodinyl Propionate under EI-MS conditions.

MS_Fragmentation M_Ion Molecular Ion [C13H24O2]+ m/z 212 Elimination McLafferty / 1,2-Elimination (- Propionic Acid) M_Ion->Elimination - 74 Da Acyl_Frag Propionyl Cation [C3H5O]+ m/z 57 M_Ion->Acyl_Frag Alpha Cleavage Terpene_Ion Hydrocarbon Cation [C10H18]+ m/z 138 Elimination->Terpene_Ion Base_Peak Isoprenyl Cation [C5H9]+ m/z 69 (Base Peak) Terpene_Ion->Base_Peak Allylic Cleavage m/z 95 m/z 95 Terpene_Ion->m/z 95 m/z 81 m/z 81 Terpene_Ion->m/z 81

Caption: Primary Electron Ionization (EI) fragmentation pathway for Rhodinyl Propionate, highlighting the dominant loss of propionic acid and formation of the m/z 69 base peak.

Analytical Workflow for Authentication

To certify a sample as "Rhodinyl Propionate" (High Alpha), follow this logic gate:

Workflow Start Unknown Sample IR_Scan Step 1: FT-IR Analysis Check 1740 cm-1 (Ester) Start->IR_Scan NMR_Prep Step 2: 1H NMR (CDCl3) Focus on 4.5 - 5.2 ppm IR_Scan->NMR_Prep Decision Isomer Determination NMR_Prep->Decision Alpha Peaks at 4.6-4.7 ppm (Terminal =CH2) CONFIRMED RHODINYL Decision->Alpha Signal A Only Beta Triplet at 5.1 ppm (Internal =CH-) CONFIRMED CITRONELLYL Decision->Beta Signal B Only Mix Both Signals Present CALCULATE RATIO Decision->Mix A + B

Caption: Decision matrix for distinguishing Rhodinyl (α) from Citronellyl (β) propionate using 1H NMR markers.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7781, Rhodinyl propionate. Retrieved from [Link]

  • The Good Scents Company. Rhodinyl Propionate Information and Data. Retrieved from [Link]

  • FooDB. Compound Rhodinyl propionate (FDB016189) Spectroscopic Data. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Citronellyl Propionate (Isomer Comparison). National Institute of Standards and Technology. Retrieved from [Link]

Sources

Foundational

Rhodinyl Propionate: Metabolic Disposition &amp; Bioactive Mechanisms

The following technical guide details the mechanism of action (MoA), metabolic fate, and experimental characterization of Rhodinyl Propionate (CAS 105-89-5). Technical Guide for Drug Development & Toxicology [1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action (MoA), metabolic fate, and experimental characterization of Rhodinyl Propionate (CAS 105-89-5).

Technical Guide for Drug Development & Toxicology [1]

Executive Summary

Rhodinyl Propionate is a lipophilic ester widely utilized in the fragrance and flavor industries. In biological systems, it functions primarily as a pro-moiety , relying on enzymatic bioactivation to exert its effects.[2] Unlike direct receptor-binding ligands (e.g., GPCR agonists), its "mechanism of action" is defined by its metabolic hydrolysis and the subsequent pharmacodynamics of its two active metabolites: Rhodinol (a monoterpene alcohol with antimicrobial and anti-inflammatory properties) and Propionic Acid (a short-chain fatty acid involved in mitochondrial metabolism and epigenetic regulation).[2]

This guide analyzes the compound's journey from membrane partitioning to mitochondrial integration, providing researchers with the protocols necessary to validate its stability, cleavage kinetics, and safety profile.

Physicochemical Interface & Membrane Partitioning

The biological activity of rhodinyl propionate begins with its interaction with cellular membranes. As a terpene ester, it possesses high lipophilicity, allowing it to act as a permeation enhancer or a depot for sustained release of rhodinol.

  • Lipophilicity (LogP): ~4.33[1][2]

  • Molecular Weight: 212.33 g/mol [1][2]

  • Mechanism: The propionate esterification masks the polar hydroxyl group of rhodinol, significantly increasing membrane permeability compared to the parent alcohol. This allows the molecule to partition rapidly into the stratum corneum (in topical applications) or lipid bilayers, where it serves as a substrate for tissue-resident esterases.[2]

The Core Mechanism: Enzymatic Bioactivation

The rate-limiting step in the biological activity of rhodinyl propionate is hydrolysis .[2] This process is mediated by Carboxylesterases (CES), primarily located in the liver (microsomes), skin, and intestinal mucosa.[2]

The Hydrolysis Pathway

Upon entry into a metabolically active environment (e.g., hepatocytes or keratinocytes), rhodinyl propionate undergoes nucleophilic attack by the serine residue in the catalytic triad of CES enzymes.

Reaction:


[1][2]
Visualization: Metabolic & Signaling Pathway

The following diagram illustrates the cleavage of rhodinyl propionate and the divergent pathways of its metabolites.

RhodinylMechanism cluster_input Extracellular / Membrane cluster_cyto Cytosol / Microsomes cluster_effect Downstream Biological Effects RP Rhodinyl Propionate (Lipophilic Ester) CES Carboxylesterases (CES1 / CES2) RP->CES Substrate Binding Rhodinol Metabolite A: Rhodinol (Monoterpene Alcohol) CES->Rhodinol Hydrolysis Propionate Metabolite B: Propionic Acid (SCFA) CES->Propionate Hydrolysis Membrane Bacterial Membrane Disruption (Antimicrobial) Rhodinol->Membrane Lipophilic Interaction Inflam Cytokine Modulation (Anti-inflammatory) Rhodinol->Inflam NF-kB Inhibition (Proposed) Mito Mitochondrial Entry (Propionyl-CoA) Propionate->Mito Activation to CoA Epigen Histone Propionylation (Epigenetic Reg) Propionate->Epigen Nuclear Translocation

Figure 1: Biotransformation pathway of Rhodinyl Propionate showing enzymatic hydrolysis and divergent pharmacodynamic effects of metabolites.[1][2]

Pharmacodynamics of Metabolites[3][4]

Metabolite A: Rhodinol (The Bioactive Effector)

Rhodinol (a mixture of citronellol isomers) drives the pharmacological potential of the compound.

  • Antimicrobial Action: Rhodinol disrupts the lipid fraction of bacterial plasma membranes, increasing permeability and causing leakage of intracellular ions (K+) and ATP. This makes it effective against Gram-positive bacteria (e.g., Staphylococcus aureus).[2]

  • Anti-Inflammatory Potential: Terpene alcohols have been shown to inhibit the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.[1][2]

Metabolite B: Propionic Acid (The Metabolic Integrator)
  • Mitochondrial Flux: Propionate is activated to Propionyl-CoA, which enters the Krebs cycle via conversion to Methylmalonyl-CoA and subsequently Succinyl-CoA.[1][2]

  • Epigenetic Modulation: Recent studies indicate that intracellular propionate can act as a histone deacetylase (HDAC) inhibitor or directly propionylate histone lysine residues (e.g., H3K14pr), potentially altering gene expression profiles related to metabolic stress.[2]

Experimental Protocols for Validation

To validate the mechanism and stability of rhodinyl propionate in a drug development context, the following assays are required.

Protocol 1: In Vitro Metabolic Stability (Liver S9 Fraction)

Objective: Determine the intrinsic clearance (


) and half-life (

) of the ester hydrolysis.[2]

Reagents:

  • Pooled Human Liver S9 Fraction (20 mg/mL protein).[2]

  • NADPH Regenerating System (cofactor, optional if focusing only on esterases, but recommended for Phase I oxidative checks).[2]

  • Test Compound: Rhodinyl Propionate (1 µM final conc).[2]

  • Internal Standard: Diphenhydramine or similar.[2]

Workflow:

  • Pre-incubation: Thaw S9 fraction and dilute to 0.5 mg/mL in Phosphate Buffered Saline (PBS, pH 7.4). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add Rhodinyl Propionate (from 10 mM DMSO stock) to initiate reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard) to stop enzymatic activity.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS . Monitor parent depletion and Rhodinol formation.

Data Output Table:

ParameterFormulaInterpretation
Elimination Rate Constant (

)

Rate of ester hydrolysis.[1][2]
Half-life (

)

Stability duration in tissue.[1][2]
Intrinsic Clearance (

)

Efficiency of bioactivation.[1]
Protocol 2: Antimicrobial Time-Kill Assay (Mechanistic Confirmation)

Objective: Confirm that activity is driven by membrane disruption (characteristic of Rhodinol) rather than receptor binding.[1][2]

Workflow:

  • Culture: Grow S. aureus to log phase (

    
     CFU/mL).
    
  • Treatment: Expose bacteria to:

    • Group A: Rhodinyl Propionate (Prodrug).

    • Group B: Rhodinol (Active Metabolite).

    • Group C: Control (Vehicle).

  • Sampling: Plate aliquots at 0, 2, 4, and 24 hours.

  • Logic: If Group A shows a lag phase compared to Group B, it confirms the requirement for hydrolysis (bioactivation). If Group A is inactive in esterase-deficient media, the MoA is confirmed as metabolite-driven.[1][2]

Safety & Toxicology (AOP)

In a regulatory context (e.g., RIFM/IFRA), the mechanism of toxicity is linked to the Skin Sensitization Adverse Outcome Pathway (AOP) .

  • Molecular Initiating Event: Rhodinyl propionate itself is a weak sensitizer. However, autoxidation of the terpene moiety (rhodinol) can form hydroperoxides.

  • Haptenization: These hydroperoxides can react with skin proteins (keratin) to form immunogenic complexes.

  • Key Event: Activation of dendritic cells and migration to lymph nodes.

  • Risk Mitigation: Formulations must include antioxidants (e.g., BHT, Tocopherol) to prevent the formation of sensitizing oxidation products.

References

  • Park, K. C., et al. (2023).[2][3] Disrupted propionate metabolism evokes transcriptional changes in the heart by increasing histone acetylation and propionylation.[4][3] Nature Cardiovascular Research.[2][3] Link[1][2][3]

  • FooDB. (2015). Compound Summary: Rhodinyl propionate (FDB016189).[2] FoodB.ca.[2] Link[1][2]

  • Trombetta, D., et al. (2005).[2][5] Mechanisms of Antibacterial Action of Three Monoterpenes. Antimicrobial Agents and Chemotherapy. Link[1][2][5]

  • ResearchGate. (2025). The Effect of the Addition of Fragrant Citronella Oil and Rhodinol to the handsanitizer on the Antibacterial Power. ResearchGate. Link

  • The Good Scents Company. (2023). Rhodinyl Propionate Safety and Organoleptic Data. The Good Scents Company. Link

Sources

Exploratory

Technical Guide: Biological Profile and Therapeutic Potential of Rhodinyl Propionate

The following is an in-depth technical guide on the biological activities of Rhodinyl Propionate. Executive Summary Rhodinyl Propionate (CAS 105-89-5) is a lipophilic ester traditionally utilized in the fragrance industr...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological activities of Rhodinyl Propionate.

Executive Summary

Rhodinyl Propionate (CAS 105-89-5) is a lipophilic ester traditionally utilized in the fragrance industry for its deep, red-rose olfactory profile.[1] However, beyond its organoleptic utility, it presents a compelling biological scaffold for pharmaceutical and cosmeceutical applications.

This guide analyzes Rhodinyl Propionate as a dual-action metabolic precursor . Upon enzymatic hydrolysis, it releases two bioactive moieties: Rhodinol (an unsaturated monoterpene alcohol with potent membrane-disrupting capabilities) and Propionic Acid (a short-chain fatty acid with immunomodulatory and antimicrobial properties). This "pro-drug" mechanism allows for enhanced lipophilicity and cellular permeation compared to its parent alcohol, potentially offering a superior therapeutic index for topical and antimicrobial formulations.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

To understand the biological behavior of Rhodinyl Propionate, one must first define its structural constraints. Unlike generic "citronellyl" esters, Rhodinyl Propionate is often derived from Rhodinol, which historically refers to a mixture enriched in the


-isomer (3,7-dimethyl-7-octen-1-ol) or high-purity 

-citronellol from Geranium oil.[1]
Molecular Specifications
PropertySpecification
IUPAC Name 3,7-dimethyl-7-octen-1-yl propanoate
CAS Number 105-89-5
Molecular Formula

Molecular Weight 212.33 g/mol
LogP (Predicted) ~4.3 – 4.5 (Highly Lipophilic)
Solubility Soluble in ethanol, fixed oils; Insoluble in water
Key Structural Feature Terminal alkene (

) vs. the internal alkene (

) of citronellol.[1][2][3]
Biological Implications of Lipophilicity

With a LogP > 4, Rhodinyl Propionate exhibits high affinity for phospholipid bilayers. Unlike the free acid or alcohol, the ester form facilitates passive diffusion across the stratum corneum and bacterial cell walls, acting as a "Trojan horse" before releasing its active payloads.

Pharmacology & Mechanism of Action

The biological activity of Rhodinyl Propionate is predicated on its metabolic fate. It functions as a substrate for nonspecific esterases (carboxylesterases) present in skin, plasma, and microbial cytoplasm.

Metabolic Pathway (Hydrolysis)

The molecule undergoes enzymatic cleavage to yield Rhodinol and Propionic Acid.

G RP Rhodinyl Propionate (Lipophilic Carrier) Enz Carboxylesterases (Skin/Microbial) RP->Enz Substrate Binding Rhod Rhodinol (Membrane Disruption) Enz->Rhod Hydrolysis Prop Propionic Acid (Intracellular Acidification) Enz->Prop Hydrolysis BioActivity Synergistic Antimicrobial Effect Rhod->BioActivity Pore Formation Prop->BioActivity pH Reduction

Figure 1: Metabolic hydrolysis pathway of Rhodinyl Propionate demonstrating the release of bioactive metabolites.

The "Dual-Payload" Hypothesis[1][6]
  • Rhodinol (The Warhead): Terpene alcohols disrupt the lipid packing of the cell membrane, increasing permeability and causing leakage of intracellular ions (

    
    ).
    
  • Propionic Acid (The Modifier): Once released intracellularly, propionic acid dissociates (depending on pKa vs. pH), acidifying the cytoplasm and disrupting enzymatic functions. It also acts as an immunomodulator by activating Free Fatty Acid Receptor 2 (FFAR2).

Potential Biological Activities[1][2][3][6][7][8][9][10][11]

Antimicrobial & Antifungal Activity

While direct MIC data for the ester is limited, the activity is inferred from the high potency of its hydrolysis products and the enhanced penetration of the ester form.

  • Target Organisms:

    • Gram-Positive Bacteria (e.g., S. aureus, P. acnes): High susceptibility due to the interaction of the terpene tail with the peptidoglycan/lipid layer.

    • Fungi (e.g., Candida albicans): Rhodinol inhibits ergosterol synthesis and disrupts membrane integrity.

  • Mechanism: The ester permeates the biofilm better than the free alcohol. Once inside the biofilm matrix, esterases from the bacteria hydrolyze the bond, releasing the antimicrobial agents locally at high concentrations.

Anti-Inflammatory & Immunomodulation

Propionic acid is a well-documented Short-Chain Fatty Acid (SCFA) that exerts anti-inflammatory effects.[1][4][5]

  • Pathway: Downregulation of TNF-

    
     and IL-6 via inhibition of NF-
    
    
    
    B signaling.[1]
  • Application: Potential utility in topical formulations for acne or atopic dermatitis, where both antimicrobial (vs. S. aureus) and anti-inflammatory actions are required.

Safety & Toxicology (JECFA Assessment)

Rhodinyl Propionate is evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

  • Status: No safety concern at current levels of intake.

  • Metabolism: Rapidly hydrolyzed to innocuous metabolites (terpene alcohols and fatty acids) which are excreted or utilized in the Krebs cycle.

  • Irritation: High concentrations of terpene esters can be irritating; however, the propionate ester is generally less irritating than the acetate or the free aldehyde (citronellal).

Experimental Protocols

To validate the biological activity of Rhodinyl Propionate, the following standardized protocols are recommended. These are designed to account for the molecule's low water solubility.

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Modified Broth Microdilution for Lipophilic Esters

Objective: Quantify antimicrobial potency against Cutibacterium acnes (anaerobic) or Staphylococcus aureus.

  • Emulsification:

    • Dissolve Rhodinyl Propionate in DMSO to create a 100 mg/mL stock.

    • Dilute into Mueller-Hinton Broth (MHB) supplemented with 0.5% Tween 80 to ensure stable dispersion. Final DMSO concentration must be <1%.

  • Inoculum Preparation:

    • Adjust bacterial culture to

      
       CFU/mL (0.5 McFarland standard).
      
  • Plate Setup:

    • Use 96-well plates. Serial dilute the ester from 1024

      
      g/mL down to 2 
      
      
      
      g/mL.
    • Include controls: Vehicle (DMSO/Tween only), Positive Control (Clindamycin), and Sterility Control.

  • Incubation:

    • S. aureus:[6] 37°C for 24 hours (Aerobic).

    • C. acnes: 37°C for 72 hours (Anaerobic).

  • Readout:

    • Add Resazurin dye (0.01%). Incubate for 2 hours. Blue -> Pink transition indicates viability.[1] MIC is the lowest concentration preventing color change.

Protocol B: Cellular Viability & Cytotoxicity (MTT Assay)

Objective: Establish the therapeutic window by testing on Human Keratinocytes (HaCaT).

  • Seeding: Seed HaCaT cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Treat cells with Rhodinyl Propionate (concentration range 1–500

      
      M) emulsified in culture media.
      
  • Incubation: 24 hours at 37°C, 5% CO

    
    .
    
  • Assay:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Calculation:

    • 
      .
      

Visualization of Biological Logic

The following diagram illustrates the "Trojan Horse" mechanism where lipophilicity drives uptake, and hydrolysis drives activity.

BioActivity cluster_extracellular Extracellular / Formulation Phase cluster_membrane Cell Membrane / Biofilm cluster_intracellular Intracellular Environment RP_Out Rhodinyl Propionate (Lipophilic Ester) Diffusion Passive Diffusion (LogP ~4.4) RP_Out->Diffusion Penetration Hydrolysis Esterase Cleavage Diffusion->Hydrolysis Intracellular Uptake Rhod Rhodinol (Membrane Lysis) Hydrolysis->Rhod Prop Propionic Acid (pH Drop / Metabolic Stress) Hydrolysis->Prop Death Cell Death / Stasis Rhod->Death Leakage Prop->Death Acidification

Figure 2: The "Trojan Horse" mechanism of Rhodinyl Propionate in microbial inactivation.[1]

Future Outlook & Development Potential

Rhodinyl Propionate represents an underutilized scaffold in "Soft Drug" design.

  • Acne Therapy: The release of propionic acid (anti-inflammatory) and rhodinol (antibacterial) directly targets the pathophysiology of C. acnes without the resistance issues of traditional antibiotics.

  • Preservative Boosters: Use in cosmetic formulations to reduce the load of traditional preservatives (parabens/phenoxyethanol) by destabilizing microbial membranes.

  • Wound Healing: Leveraging the angiogenic properties of propionate and the antiseptic properties of rhodinol.

References

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives). (1998).[7] Safety evaluation of certain food additives: Rhodinyl Propionate (No. 64). WHO Food Additives Series,[8] 40. Link

  • The Good Scents Company. (2023). Rhodinyl Propionate: Physicochemical and Organoleptic Properties.[9]Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 8834, Citronellyl Propionate (Isomer Analog).Link

  • Hofbauer, S., et al. (2021). A review of the antimicrobial and immune-modulatory properties of the gut microbiota-derived short chain fatty acid propionate.[1][4][5] European Journal of Clinical Microbiology & Infectious Diseases.[3] Link

  • Guimarães, A.C., et al. (2019). Antibacterial Activity of Terpenes and Terpenoids Present in Essential Oils. Molecules, 24(13), 2471. (Contextual reference for Rhodinol/Citronellol activity). Link

Sources

Foundational

understanding the odor and flavor profile of rhodinyl propionate

This guide is structured as a high-level technical whitepaper designed for application scientists and R&D professionals. It prioritizes mechanistic understanding, regulatory precision, and practical application logic.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and R&D professionals. It prioritizes mechanistic understanding, regulatory precision, and practical application logic.

Functional Identity & Organoleptic Analysis

Executive Summary

Rhodinyl Propionate is a specialized ester utilized in high-grade perfumery and flavor formulation. Unlike its synthetic counterpart, Citronellyl Propionate , which is typically derived from pure racemic or levo-citronellol, Rhodinyl Propionate is synthesized from Rhodinol —a defined mixture of terpene alcohols (primarily


-citronellol and geraniol) often isolated from Geranium Bourbon or Citronella oil.

This compositional complexity grants Rhodinyl Propionate a "redder," deeper, and more vegetative rose profile with pronounced waxy and spicy nuances, making it a critical material for reconstructing natural rose absolutes where synthetic citronellyl esters appear too "clean" or linear.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

ParameterSpecification
IUPAC Name 3,7-Dimethyl-6-octen-1-yl propionate (Principal Component)
Common Name Rhodinyl Propionate
CAS Number 105-89-5
FEMA Number 2986
Molecular Formula

Molecular Weight 212.33 g/mol
Appearance Colorless to pale yellow oily liquid
LogP (o/w) ~4.72 (High substantivity)
Flash Point > 90°C (TCC)
Solubility Soluble in alcohol, paraffin oil; Insoluble in water
Structural Composition Note

Commercially, "Rhodinyl Propionate" is not a single isomer. It is an esterified mixture reflecting the starting material, Rhodinol .

  • Major Component:

    
    -Citronellyl Propionate (~40–60%)[1]
    
  • Secondary Component: Geranyl Propionate (~20–40%)[1]

  • Trace Components: Isomeric terpene esters (Neryl Propionate, etc.)

Organoleptic Profile Analysis

Odor Profile

Primary Descriptor: Deep Red Rose, Geranium, Waxy.[2] Secondary Nuances: Verbena, Leafy-Green, Spicy (Clove-like undertone), Honeyed.

  • Top Note: Fresh, slightly citrusy (verbena-like), less sharp than the acetate.

  • Heart Note: Rich, heavy floral (Geranium Bourbon character), fruity-waxy.

  • Dry Down: Sweet, tenacious, balsamic-rose.[3]

Comparative Sensory Logic: While Citronellyl Propionate is described as "fresh, rosy, fruity," Rhodinyl Propionate is "petally, vegetative, and spicy." The presence of Geranyl Propionate in the mixture contributes the spicy/leafy nuance, while the propionate moiety adds a distinct "waxy/fruity" lift that mimics the natural waxes found in rose petals.

Flavor Profile

Threshold: Detected at 2–5 ppm. Descriptors:

  • @ 5 ppm: Fruity, sweet, waxy, berry-like.

  • Nuance: Distinct Almond/Cherry undertone (a unique characteristic often cited in FEMA evaluations, distinguishing it from the purely citrusy/fruity citronellyl esters).

Structure-Activity Relationship (SAR) & Synthesis[1]

The organoleptic shift from the alcohol (Rhodinol) to the ester (Propionate) follows a predictable SAR pattern:

  • Esterification: Caps the polar hydroxyl group, increasing volatility slightly but significantly increasing lipophilicity (LogP). This reduces the "wet" floral character of the alcohol and introduces a "dry, waxy" note.

  • Chain Length (Propionate vs. Acetate): The propionate (C3 acid) chain adds a "fruity/berry" and "cheesy/waxy" dimension compared to the sharper, more ethereal acetate (C2).

Synthesis Pathway

Rhodinyl Propionate is produced via direct esterification of Rhodinol with Propionic Anhydride or Propionic Acid under acid catalysis.

Synthesis Rhodinol Rhodinol (Mixture: l-Citronellol + Geraniol) Reaction Esterification (Reflux, -H2O/-AcOH) Rhodinol->Reaction Propionic Propionic Anhydride (or Propionic Acid) Propionic->Reaction Catalyst Catalyst (p-TsOH or H2SO4) Catalyst->Reaction RhodinylProp Rhodinyl Propionate (Mixture of Esters) Reaction->RhodinylProp Yield ~85-90%

Figure 1: Synthesis pathway via esterification of the terpene alcohol mixture.

Applications & Formulation Logic

Fine Fragrance[6][8][11]
  • Role: Modifier and Fixative.

  • Dosage: 0.5% – 5% in concentrate.

  • Application: Essential for Rose bases (Red Rose, Tea Rose) and Oriental fragrances. It bridges the gap between the fresh top notes (Citronellol) and the heavy base notes (Phenyl Ethyl Alcohol/Resins).

  • Synergy: Works exceptionally well with Geranium Oil , Clove Bud , and Damascenones . The propionate group smooths out the metallic harshness sometimes found in synthetic Geranium accords.

Flavor Industry
  • FEMA 2986 [1][4]

  • Dosage: 1 – 15 ppm in finished product.

  • Profiles: Used in Berry flavors (Raspberry, Blackberry) to add "seedy/waxy" realism. Also used in Tropical blends and occasionally Nut flavors (Almond) due to its specific sweet-waxy nuance.

Experimental Protocols

Protocol A: Sensory Evaluation (Tenacity & Substantivity)

Objective: Determine the evaporation curve and substantivity on a smelling strip.

  • Preparation: Dip a standard smelling strip (1 cm) into pure Rhodinyl Propionate.

  • Environment: Odor-free room, 20°C, 50% RH.

  • Evaluation Intervals:

    • T=0: Note the initial "verbena/citrus" lift.

    • T=1 hr: Observe the development of the "red rose" heart.[2]

    • T=24 hrs: Evaluate the "waxy/honeyed" tenacity.

    • T=48 hrs: Check for residual "balsamic" sweetness.

  • Control: Run parallel with Citronellyl Propionate.

    • Expected Result: Rhodinyl Propionate should exhibit a richer, more complex dry-down and slightly longer tenacity than the synthetic citronellyl ester.

Protocol B: Flavor Threshold Determination

Objective: Confirm the "almond" nuance at low concentrations.

  • Stock Solution: 1% Rhodinyl Propionate in Ethanol.

  • Test Solution: Dilute Stock to 5 ppm in 5% Sucrose solution.

  • Panel: 5 trained flavorists.

  • Method: Triangle Test (2 controls, 1 active).

  • Descriptor Mapping: Panelists must select from: Fruity, Floral, Waxy, Almond, Green.

Regulatory & Safety (E-E-A-T)[12]

Regulatory Status[7][9][10][11][13]
  • FEMA: GRAS (No. 2986).

  • EU Flavouring: Flavis No. 09.141.

  • JECFA: No safety concern at current levels of intake (JECFA No. 64).

IFRA Compliance (Critical)

Rhodinyl Propionate does not have a standalone IFRA Standard. However, it is restricted based on its hydrolysis products and starting materials:

  • Citronellol: Restricted.[5][6]

  • Geraniol: Restricted.

  • Citronellyl Acetate/Esters: Often grouped.[5]

Compliance Calculation: You must calculate the contribution of Citronellol and Geraniol from the Rhodinyl Propionate to the total formula load.

  • Assumption: If Rhodinyl Propionate hydrolyzes or contains residual alcohols, these count toward the IFRA limits for Citronellol (Standard) and Geraniol (Standard).

  • Standard:Citronellol (Category 4 limit: ~12-13% depending on amendment).

Toxicology[7]
  • Skin Irritation: Moderate (consistent with terpene esters).

  • Sensitization: Low risk itself, but commercial grades may contain sensitizing impurities (peroxides) if not stored correctly (add antioxidant like BHT).

References

  • The Good Scents Company. (2023). Rhodinyl Propionate Information and Organoleptic Profile. Retrieved from [Link]

  • FEMA. (1975). Gras Flavoring Substances 3. Food Technology, 29, 1. (FEMA No. 2986).
  • Arctander, S. (1969). Perfume and Flavor Chemicals (Aroma Chemicals).[7] Montclair, N.J.[8] (Monograph: Rhodinyl Propionate).[9][10][11][12][13]

  • PubChem. (2023). Citronellyl Propionate (Synonym linkage). National Library of Medicine. Retrieved from [Link]

  • IFRA. (2023). IFRA Standards Library - 51st Amendment. (Reference for Citronellol/Geraniol limits). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Scale Synthesis of Rhodinyl Propionate

Abstract & Scope This application note details the laboratory-scale synthesis of Rhodinyl Propionate (CAS 105-89-5) , a high-value terpene ester utilized in fine fragrance and flavor formulations for its rich, red-rose,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the laboratory-scale synthesis of Rhodinyl Propionate (CAS 105-89-5) , a high-value terpene ester utilized in fine fragrance and flavor formulations for its rich, red-rose, and geranium olfactory profile.[1]

Unlike simple aliphatic esters, rhodinyl propionate requires careful thermal management during synthesis to prevent the isomerization of the double bond and the degradation of the delicate terpenoid backbone. This guide presents two validated protocols:

  • Method A (Standard): Azeotropic Fischer Esterification (Cost-effective, scalable).

  • Method B (High-Fidelity): Lipase-Catalyzed Esterification (Green chemistry, superior odor profile).

Chemical Profile & Material Safety

Rhodinol is commercially available as a mixture of primarily


-citronellol and 

-citronellol.[1] The quality of the starting material directly dictates the enantiomeric purity and odor value of the final ester.
Table 1: Physicochemical Properties
PropertyValueNotes
IUPAC Name 3,7-dimethyloct-7-en-1-yl propionate
CAS Number 105-89-5
Molecular Weight 212.33 g/mol
Boiling Point ~254°C (760 mmHg)122°C @ 14 mmHg
Refractive Index 1.457 – 1.462 (

)
Critical QC parameter
Flash Point > 89°CTCC
Solubility Soluble in alcohol, oils; Insoluble in water
Safety Advisory (SDS Summary)
  • Rhodinyl Propionate: Skin Irritant (H315), Eye Irritant (H319).[2]

  • Propionic Acid: Corrosive, Flammable. Handle in a fume hood.

  • p-Toluenesulfonic Acid (p-TsOH): Corrosive.[1]

  • Toluene: Flammable, Reproductive Toxicity.

Method A: Azeotropic Fischer Esterification

Best for: Bulk synthesis (>50g), cost-sensitivity, and educational demonstrations.

Principle of Operation

This method utilizes a Brønsted acid catalyst (


-TsOH) to protonate the carbonyl oxygen of propionic acid, making it susceptible to nucleophilic attack by the hydroxyl group of rhodinol. To drive the reversible equilibrium toward the ester, water is continuously removed via azeotropic distillation using a Dean-Stark trap.
Reagents & Apparatus
  • Reagents:

    • Rhodinol (Natural or Synthetic): 1.0 eq (e.g., 50.0 g, ~0.32 mol)

    • Propionic Acid: 1.2 eq (excess drives equilibrium)

    • 
      -Toluenesulfonic acid monohydrate (
      
      
      
      -TsOH): 1.0 mol%[1]
    • Solvent: Toluene (150 mL) – Forms azeotrope with water.

  • Apparatus:

    • 3-Neck Round Bottom Flask (500 mL)[1]

    • Dean-Stark Trap & Reflux Condenser[1][3]

    • Magnetic Stirrer & Oil Bath[1]

    • Temperature Probe

Step-by-Step Protocol
  • Setup: Assemble the flask with the Dean-Stark trap and condenser. Ensure the system is open to air via a drying tube (CaCl2) to prevent ambient moisture ingress.

  • Charging: Add Rhodinol (50g), Propionic Acid (28.4g), and Toluene (150 mL) to the flask. Stir to mix.

  • Catalysis: Add

    
    -TsOH (0.6g).
    
  • Reflux: Heat the oil bath to ~125-130°C to achieve vigorous reflux. Toluene/Water azeotrope will condense and separate in the trap.

  • Monitoring: Continue reflux until water collection ceases (approx. 3-5 hours). Theoretical water yield is ~5.7 mL.

  • Quench: Cool the mixture to room temperature.

  • Workup:

    • Wash the organic layer with saturated

      
        (
      
      
      
      mL) to neutralize excess propionic acid. Caution:
      
      
      evolution.
    • Wash with Brine (

      
       mL).
      
    • Dry organic layer over anhydrous

      
      . Filter.
      
  • Purification:

    • Remove Toluene via Rotary Evaporator (50°C @ 100 mbar).

    • Perform Vacuum Distillation on the crude oil. Collect the fraction boiling at 104-106°C @ 5 mmHg.

Method B: Enzymatic Esterification (Green Route)

Best for: High-value fragrance applications, "Natural" labeling claims, and preventing thermal degradation.

Principle of Operation

Immobilized Lipase B from Candida antarctica (e.g., Novozym 435) acts as a biocatalyst. It operates under mild conditions (neutral pH, <60°C), preventing the "burnt" notes often associated with acid catalysis and preserving the delicate isomeric ratio of rhodinol.

Reagents & Apparatus
  • Reagents:

    • Rhodinol: 1.0 eq[1]

    • Propionic Acid: 1.0 eq (Equimolar is sufficient for enzymes)

    • Catalyst: Novozym 435 (Immobilized Lipase): 2-5% w/w of substrate.[1]

    • Molecular Sieves (4Å): Activated, to scavenge water.

    • Solvent:

      
      -Heptane (Optional, solvent-free is possible but slower).[1]
      
  • Apparatus:

    • Orbital Shaker or Overhead Stirrer (Gentle stirring is crucial to avoid grinding the immobilized beads).

    • Thermostated water bath.

Step-by-Step Protocol
  • Preparation: In a reaction vessel, mix Rhodinol (10g) and Propionic Acid (4.8g).

  • Water Scavenging: Add 10g of activated 4Å Molecular Sieves.

  • Initiation: Add 0.5g Novozym 435.

  • Incubation: Incubate at 45°C with gentle agitation (200 rpm) for 12-24 hours.

  • Filtration: Filter the mixture to remove the enzyme beads and molecular sieves. (Note: The enzyme can often be washed with acetone and reused).

  • Purification:

    • If solvent was used, evaporate.[3][4]

    • If solvent-free, the product purity is often >95% immediately. A simple "flash" distillation or nitrogen sparge removes trace acid.

Experimental Logic & Workflow Visualization

The following diagram illustrates the decision matrix and workflow for synthesizing Rhodinyl Propionate, highlighting the critical control points (CCPs).

RhodinylSynthesis Start START: Select Protocol MethodA Method A: Acid Catalysis (Bulk / Cost-Driven) Start->MethodA MethodB Method B: Enzymatic (High Purity / Fragrance) Start->MethodB SetupA Setup: Dean-Stark Trap Solvent: Toluene MethodA->SetupA ReactA Reflux @ 130°C Catalyst: p-TsOH SetupA->ReactA WashA Workup: NaHCO3 Wash (Neutralize Excess Acid) ReactA->WashA Distill Purification: Vacuum Distillation (106°C @ 5mmHg) WashA->Distill SetupB Setup: Orbital Shaker Scavenger: Mol. Sieves MethodB->SetupB ReactB Incubate @ 45°C Catalyst: CAL-B Lipase SetupB->ReactB FilterB Workup: Filtration (Remove Enzyme/Sieves) ReactB->FilterB FilterB->Distill QC QC: GC-MS & Refractive Index (Target RI: 1.457) Distill->QC

Figure 1: Comparative workflow for Acid-Catalyzed vs. Enzymatic synthesis of Rhodinyl Propionate.

Process Control & Troubleshooting

Quality Control (QC) Parameters

To validate the synthesis, compare your product against these standards:

  • Refractive Index (RI): Measure at 20°C. A deviation > 0.002 indicates residual solvent (low RI) or polymerization (high RI).

  • Acid Value (AV): Must be < 1.0 mg KOH/g. High AV indicates incomplete reaction or poor washing.

  • Olfactory Check: Dip a smelling strip. The scent should be sweet, leafy-rose, and geranium-like. Sharp/sour notes indicate residual Propionic Acid.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Equilibrium not shiftedEnsure vigorous reflux in Method A; Check molecular sieves activity in Method B.
Sour Odor Residual Propionic AcidRepeat

wash. Ensure pH of aqueous layer is > 8.
Dark Color Thermal degradationReduce bath temperature.[1] Switch to Method B (Enzymatic).
Emulsion during Wash Surfactant effect of estersAdd saturated NaCl (Brine) or a small amount of Ethanol to break the emulsion.[1]

References

  • National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary: Rhodinyl Propionate (CAS 105-89-5).[1][5][2] Retrieved from [Link]

  • The Good Scents Company. (2023). Rhodinyl Propionate Information and Organoleptic Profile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification: Mechanisms and Conditions. Retrieved from [Link]

  • Scholars Research Library. (2014). Environmentally Benign Synthesis of Esters (General Protocol Reference). Retrieved from [Link]

Sources

Application

gas chromatography-mass spectrometry (GC-MS) analysis of rhodinyl propionate

Application Note: High-Resolution GC-MS Profiling and Quality Assurance of Rhodinyl Propionate Abstract This application note details a robust protocol for the characterization and quantification of Rhodinyl Propionate (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution GC-MS Profiling and Quality Assurance of Rhodinyl Propionate

Abstract

This application note details a robust protocol for the characterization and quantification of Rhodinyl Propionate (CAS 105-89-5) using Gas Chromatography-Mass Spectrometry (GC-MS).[1] While chemically defined as 3,7-dimethyloct-7-en-1-yl propionate (citronellyl propionate), commercial "Rhodinyl" derivatives often consist of a complex isomeric mixture of citronellyl and geranyl esters derived from Pelargonium graveolens (Geranium) or Cymbopogon winterianus (Citronella).[1] This guide addresses the critical need to chromatographically resolve these structural isomers to ensure regulatory compliance (IFRA) and olfactory consistency.

Introduction & Chemical Context

Rhodinyl Propionate is a high-value fragrance ingredient prized for its rich, red-rose, and geranium-like distinctness, which is softer and sweeter than the corresponding acetate.

The Analytical Challenge: The term "Rhodinyl" is historically ambiguous in the fragrance industry. It typically refers to a fraction of Geranium oil or a synthetic mixture dominated by


-Citronellol  but containing significant amounts of Geraniol  and Nerol . Consequently, the propionate esterification yields a mixture of:
  • Citronellyl Propionate (MW 212): The primary odorant.

  • Geranyl Propionate (MW 210): A common "impurity" that alters the scent profile.

  • Neryl Propionate (MW 210): The cis-isomer of geranyl propionate.

Standard low-resolution methods often co-elute these species.[1] This protocol utilizes a polar stationary phase (polyethylene glycol) to achieve baseline separation of these isomers, coupled with Mass Spectrometry for definitive structural confirmation.

Method Development Strategy (Expertise & Logic)

Column Selection: The Polarity Factor
  • Standard Approach (Non-Polar): A 5%-phenyl-methylpolysiloxane column (e.g., DB-5MS) separates primarily by boiling point.[1] Since citronellyl and geranyl propionates have similar boiling points (~255°C), resolution is often poor.

  • Recommended Approach (Polar): We utilize a WAX column (Polyethylene Glycol) . The separation mechanism here involves hydrogen bonding and dipole-dipole interactions. The double bonds in Geranyl Propionate (two double bonds) interact more strongly with the stationary phase than Citronellyl Propionate (one double bond), resulting in superior resolution.

Injection Technique

Direct injection of neat fragrance materials leads to detector saturation. We employ a Split Injection (1:50) technique to maximize peak sharpness and protect the ion source, ensuring the linear dynamic range is maintained.

Experimental Protocol

Reagents and Standards
  • Analytes: Rhodinyl Propionate (Commercial Grade), Citronellyl Propionate Ref. Std. (>98%), Geranyl Propionate Ref. Std. (>98%).[2]

  • Solvent: Ethanol (LC-MS Grade) or Hexane.

  • Internal Standard (ISTD): Tridecane (C13) or Nonyl Acetate . Rationale: These compounds elute in the terpene ester region but do not interfere with the target analytes.

Sample Preparation
  • Stock Solution: Weigh 50 mg of Rhodinyl Propionate sample into a 20 mL volumetric flask.

  • ISTD Addition: Add 100 µL of Internal Standard Solution (1 mg/mL in Ethanol).

  • Dilution: Dilute to volume with Ethanol.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial.

GC-MS Instrument Conditions
ParameterSettingRationale
GC System Agilent 7890B / 5977B MSD (or equivalent)Standard single-quadrupole setup.
Column DB-WAX UI (30 m × 0.25 mm × 0.25 µm)Critical for isomer separation (Citronellyl vs. Geranyl).[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for MS vacuum.[1]
Inlet Temp 250 °CEnsures rapid volatilization of esters.[1]
Injection Mode Split (50:1)Prevents column overload; improves peak shape.[1]
Oven Program 60°C (hold 1 min) → 10°C/min → 240°C (hold 5 min)Slow ramp allows interaction with polar phase.[1]
Transfer Line 250 °CPrevents condensation before MS source.[1]
Ion Source EI (70 eV) @ 230 °CStandard ionization energy for spectral matching.[1]
Scan Mode Full Scan (40–350 m/z) & SIM Full scan for ID; SIM for trace impurity quantification.[1]

Data Analysis & Interpretation

Chromatographic Separation (Elution Order on WAX)

On a polar column, the elution order is determined by the degree of unsaturation (pi-pi interactions with the phase).

  • Citronellyl Propionate: Elutes first (One double bond).

  • Neryl Propionate: Elutes second (Two double bonds, cis geometry).

  • Geranyl Propionate: Elutes third (Two double bonds, trans geometry).

Mass Spectral Decoding

Differentiation relies on the Molecular Ion (M+) and specific fragmentation patterns.

AnalyteMWKey Ions (m/z)Mechanistic Insight
Citronellyl Propionate 212 69 (Base), 41, 57, 81, 123, 138m/z 123 : Loss of propionic acid (M-74) + methyl.[1] m/z 138 : Citronellol core (M-74).
Geranyl Propionate 210 69 (Base), 41, 93, 136m/z 136 : Geraniol core (M-74).[1] Note the 2 Da difference in M+ and core fragment.

Expert Note: The base peak for both is m/z 69 (isobutenyl cation), characteristic of terpene tails. Do not quantify based on m/z 69 alone. Use m/z 123 (Citronellyl) and m/z 93/136 (Geranyl) for selective integration.

Workflow Visualization

GCMS_Workflow cluster_GC Gas Chromatography (Separation) cluster_MS Mass Spectrometry (Detection) RawSample Raw Material: Rhodinyl Propionate SamplePrep Sample Prep: Dilution in EtOH + ISTD (Tridecane) Filter 0.22µm RawSample->SamplePrep Injection Injection: Split 50:1 @ 250°C SamplePrep->Injection Column Column: DB-WAX UI (Polar Phase) Injection->Column Separation Isomer Resolution: 1. Citronellyl Propionate 2. Geranyl Propionate Column->Separation Ionization EI Source (70eV) Fragmentation Separation->Ionization Detection Data Acquisition: Full Scan (40-350 m/z) Ionization->Detection Analysis Data Analysis: Target Ions: 123 (Citronellyl) vs 136 (Geranyl) Detection->Analysis

Caption: Figure 1.[1][3] Analytical workflow for the separation and identification of Rhodinyl Propionate isomers using Polar GC-MS.

Quality Control & Validation

To ensure the method is "self-validating," the following criteria must be met before batch analysis:

  • System Suitability: Inject the ISTD blank. Noise level at m/z 69 must be < 1000 counts.

  • Resolution Check: The resolution (

    
    ) between Citronellyl Propionate and Geranyl Propionate must be > 1.5. If 
    
    
    
    , trim the column or reduce the temperature ramp rate.
  • Linearity: Construct a 5-point calibration curve (10 ppm – 500 ppm).

    
     must be > 0.995.
    
  • Carryover: Inject a solvent blank immediately after the highest standard. Analyte peak area in the blank must be < 0.1% of the standard area.

References

  • National Institute of Standards and Technology (NIST). (2023). Citronellyl Propionate Mass Spectrum (EI). NIST Chemistry WebBook, SRD 69. [Link]

  • The Good Scents Company. (2023). Rhodinyl Propionate General Information and Organoleptics. [Link]

  • International Fragrance Association (IFRA). (2023). IFRA Standards Library: Citronellol and Esters. [Link]

  • Sell, C. S. (2006). The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry.
  • Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. Allured Publishing Corporation. (Standard reference for terpene retention indices).

Sources

Method

High-Performance Liquid Chromatography (HPLC) Analysis of Rhodinyl Propionate: Method Development and Validation

Abstract Rhodinyl Propionate (CAS 105-89-5) is a lipophilic terpene ester widely utilized in fragrance formulations and insect pheromone applications.[1][2][3] While Gas Chromatography (GC) is the traditional standard fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Rhodinyl Propionate (CAS 105-89-5) is a lipophilic terpene ester widely utilized in fragrance formulations and insect pheromone applications.[1][2][3] While Gas Chromatography (GC) is the traditional standard for volatile terpene esters, High-Performance Liquid Chromatography (HPLC) is critical for analyzing non-volatile matrices (e.g., cosmetic creams, encapsulated delivery systems) and conducting hydrolysis stability studies.

This Application Note provides a scientifically grounded protocol for the RP-HPLC analysis of Rhodinyl Propionate. It addresses the specific challenges of the analyte: its lack of a strong chromophore, high lipophilicity (LogP ~4.33), and its existence as an isomeric mixture (derived from Rhodinol, a mix of citronellol and geraniol isomers).

Physicochemical Profile & Analytical Strategy

Effective method development requires understanding the analyte's behavior in solution.

PropertyValue / CharacteristicAnalytical Implication
Chemical Structure 3,7-Dimethyl-7-octen-1-yl propionate (and isomers)Isomer Separation: Commercial "Rhodinyl" is a mix.[2][3] Expect multiple peaks or require conditions to merge them.
LogP (Lipophilicity) ~4.33 (High)Column Choice: Requires C18 (ODS) or C8.[2][3] High organic mobile phase (>70%) needed for elution.
UV Absorption Weak (Ester carbonyl only)Detection: Must use low UV (205–215 nm).[2][3] Solvents must be UV-transparent (HPLC-grade ACN preferred over MeOH).[2][3]
Solubility Insoluble in water; Soluble in alcohols/ACNDiluent: Samples must be dissolved in ACN or MeOH, not water, to prevent precipitation.[2][3]
The "Isomer Challenge"

Rhodinyl propionate is synthesized from Rhodinol , which is not a single molecule but a mixture of monoterpene alcohols, primarily


-citronellol  and geraniol  isomers.
  • Insight: A high-resolution HPLC method may resolve the citronellyl propionate and geranyl propionate components. For assay purposes, these peaks are often integrated together, but for detailed profiling, they must be resolved.

Experimental Protocols

Protocol A: Isocratic RP-HPLC-UV (Quality Control)

Best for: Rapid purity checks and assay of raw materials.[2][3]

System Parameters:

  • Instrument: HPLC with UV/Vis or PDA Detector.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18), 250 x 4.6 mm, 5 µm.

    • Why: "End-capped" columns reduce silanol interactions, improving peak shape for esters.

  • Mobile Phase: Acetonitrile : Water (80 : 20 v/v).

    • Note: Isocratic high organic content ensures the lipophilic ester elutes within 10–15 minutes.

  • Flow Rate: 1.0 mL/min.[4][5]

  • Column Temperature: 30°C (Controls viscosity and retention time reproducibility).

  • Detection: UV @ 210 nm .[6][7]

  • Injection Volume: 20 µL.

Sample Preparation:

  • Stock Solution: Weigh 50 mg Rhodinyl Propionate into a 50 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile (Conc: 1000 µg/mL).

  • Working Standard: Dilute 1 mL of Stock to 10 mL with Mobile Phase (Conc: 100 µg/mL).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter (Nylon filters may bind lipophilic esters).

Protocol B: Gradient Stability-Indicating Method

Best for: Stability studies, detecting hydrolysis products (Rhodinol, Propionic Acid).

Rationale: Propionic acid is polar and elutes near the void volume. Rhodinol is less lipophilic than the ester. A gradient is required to resolve all three species.

Gradient Table:

Time (min) % Water (0.1% H3PO4) % Acetonitrile Event
0.0 60 40 Elute Propionic Acid (Polar)
5.0 60 40 Isocratic Hold
20.0 10 90 Linear Ramp to Elute Ester/Alcohol
25.0 10 90 Wash Lipophilic Matrix
26.0 60 40 Re-equilibration

| 35.0 | 60 | 40 | End |[2][3]

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (suppresses ionization of propionic acid, improving retention).

  • Mobile Phase B: Acetonitrile.[5][8][9][10][11]

  • Detection: 210 nm.[6][7]

Visualized Workflows & Pathways

Analytical Workflow (DOT Diagram)

HPLC_Workflow Sample Sample Matrix (Oil/Cream/Raw) Prep Sample Prep Dissolve in ACN Filter (PTFE 0.45µm) Sample->Prep Extraction HPLC HPLC System C18 Column Flow: 1.0 mL/min Prep->HPLC Injection (20µL) Detector UV Detector @ 210 nm HPLC->Detector Separation Data Data Analysis Integration of Isomer Peaks Detector->Data Signal

Figure 1: Step-by-step analytical workflow for Rhodinyl Propionate analysis.

Degradation Pathway (Stability Logic)

Degradation Ester Rhodinyl Propionate (High LogP, Late Elution) Hydrolysis Hydrolysis (Acid/Base/Enzyme) Ester->Hydrolysis Alcohol Rhodinol (Citronellol/Geraniol) (Mid Elution) Hydrolysis->Alcohol Acid Propionic Acid (Polar, Void Volume) Hydrolysis->Acid

Figure 2: Hydrolysis pathway monitored by Protocol B.[2][3] The method must resolve the parent ester from the alcohol and acid degradants.

Validation Parameters (Acceptance Criteria)

To ensure "Trustworthiness" (Part 2 of requirements), the method must be validated against these criteria:

ParameterAcceptance CriteriaNotes
Specificity Resolution (Rs) > 1.5 between Ester and RhodinolCritical for stability samples.
Linearity (r²) > 0.999Range: 10 µg/mL to 500 µg/mL.[2][3][5]
Precision (RSD) < 2.0%Based on 6 replicate injections.[2][3]
LOD / LOQ ~0.5 µg/mL / ~1.5 µg/mLLimited by UV cutoff noise at 210 nm.[2][3]
Recovery 98.0% – 102.0%Spiked into placebo matrix (e.g., cosmetic base).[2][3]

Troubleshooting & Expert Insights

Baseline Drift & Noise
  • Issue: Detection at 210 nm is susceptible to interference from mobile phase absorption.

  • Solution: Use HPLC-Grade Acetonitrile (Far UV cut-off <190 nm).[2][3] Avoid Methanol if possible, as it absorbs significantly below 210 nm, causing drifting baselines in gradient methods.

Peak Splitting (The Isomer Trap)
  • Issue: The main peak appears as a "doublet" or has a shoulder.

  • Cause: This is likely the separation of Citronellyl Propionate and Geranyl Propionate isomers inherent in "Rhodinyl" mixtures.

  • Action: Do not treat this as a column failure. For total assay, sum the areas of the isomer peaks. For fingerprinting, report the ratio.

Retention Time Instability
  • Issue: Retention times shift for the lipophilic ester.

  • Cause: Temperature fluctuations affect the partition coefficient of lipophilic compounds significantly.

  • Action: Ensure the column oven is strictly regulated at 30°C ± 0.5°C.

References

  • BenchChem. (2025).[4] A Comparative Guide to Validated HPLC Methods for Geranyl Propionate Quantification. Retrieved from

  • National Institutes of Health (NIH). (2021). Capillary Liquid Chromatography for the Determination of Terpenes in Botanical Dietary Supplements. PMC8230123. Retrieved from

  • FooDB. (2015). Compound Summary: Rhodinyl Propionate (FDB016189). Retrieved from

  • The Good Scents Company. (2023). Rhodinyl Propionate: Properties and Safety. Retrieved from

  • SIELC Technologies. (2018). Separation of Geranyl Propionate on Newcrom R1 HPLC Column. Retrieved from

Sources

Application

Advanced Application Note: Microencapsulation of Rhodinyl Propionate

Target Analyte: Rhodinyl Propionate (CAS: 105-89-5) Application Field: Fragrance Engineering, Controlled Release Systems, Cosmetic Formulation Document Number: AN-FRAG-RP-05 Version: 2.1 (2025)[1] Executive Summary & Sci...

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: Rhodinyl Propionate (CAS: 105-89-5) Application Field: Fragrance Engineering, Controlled Release Systems, Cosmetic Formulation Document Number: AN-FRAG-RP-05 Version: 2.1 (2025)[1]

Executive Summary & Scientific Rationale

Rhodinyl Propionate is a critical high-impact fragrance ingredient known for its rich, fruity-floral profile reminiscent of red roses and geraniums.[1] Despite its olfactory value, its application in functional perfumery (detergents, fabric softeners, pH-active cosmetics) is limited by two physicochemical vulnerabilities:

  • Hydrolytic Instability: As an ester, it is prone to hydrolysis in high-pH environments (e.g., laundry detergents), degrading into Rhodinol and Propionic acid, leading to odor distortion.

  • Volatility: With a vapor pressure of ~0.005 mmHg at 25°C, it lacks the substantivity required for "long-lasting" claims on fabric or skin.

This guide details two distinct microencapsulation protocols designed to solve these challenges. We utilize the high hydrophobicity of Rhodinyl Propionate (LogP ≈ 4.6) to drive phase separation, ensuring high encapsulation efficiency (EE).

Material Science: The Core-Shell Interface

Successful encapsulation requires matching the core material's physicochemical properties with the wall material.

ParameterRhodinyl Propionate DataImplication for Encapsulation
LogP (o/w) 4.3 – 4.7Highly hydrophobic.[1][2] Ideal for Oil-in-Water (O/W) emulsification.[1] Requires low HLB surfactants if W/O/W is attempted, but standard O/W is sufficient here.
Molecular Weight 212.33 g/mol Mid-range MW allows for moderate diffusion through porous shells; requires cross-linking to retard release.[1][2]
Chemical Class Terpene EsterCritical: Avoid high pH (>9) during the encapsulation process to prevent in-situ hydrolysis before the shell forms.[1][2]
Flash Point ~89°CProcess temperatures must remain <60°C to prevent volatilization during synthesis.[1][2]

Protocol A: Complex Coacervation (Bio-Compatible/Green)

Best For: Fine fragrances, lotions, "Clean Label" cosmetics. Mechanism: Electrostatic attraction between positively charged protein (Gelatin) and negatively charged polysaccharide (Gum Arabic) induces phase separation around the oil droplet.

Reagents & Equipment
  • Core: Rhodinyl Propionate (98%+ purity).

  • Wall Material A: Gelatin (Type A, 275 Bloom, isoelectric point ~pH 8-9).

  • Wall Material B: Gum Arabic (Acacia).

  • Crosslinker: Transglutaminase (Enzymatic, for green claims) or Glutaraldehyde (25%, for industrial durability).

  • Equipment: Overhead stirrer (Heidolph/IKA), pH meter, Water bath.

Step-by-Step Methodology

Step 1: Emulsification (The Critical Phase)

  • Dissolve 10g Gelatin Type A in 200mL deionized water at 50°C.

  • Dissolve 10g Gum Arabic in 200mL deionized water at 50°C.

  • Mix both solutions in a jacketed reactor maintained at 50°C.

  • Add 20g Rhodinyl Propionate slowly while stirring.

  • High-Shear Homogenization: Agitate at 8,000–10,000 RPM for 5 minutes.

    • Target: Droplet size 10–50 µm. (Check via optical microscopy).

Step 2: Coacervation Induction

  • Reduce stirring speed to 300 RPM (Laminar flow).

  • Dilute with 400mL warm water (50°C) to reduce viscosity.

  • Acidification: Dropwise addition of 10% Acetic Acid or Citric Acid.

    • Target pH:3.8 – 4.1 .

    • Mechanism:[1][2][3] At this pH, Gelatin becomes positively charged (

      
      ), while Gum Arabic remains negative (
      
      
      
      ). They attract and deposit onto the oil interface.

Step 3: Shell Solidification

  • Cool the reactor slowly to 5°C (Rate: 1°C/min). Rapid cooling causes thermal shock and amorphous shells.

  • Once at 5°C, add Crosslinker:

    • Option A (Green): Add 1g Transglutaminase (dissolved in water). Incubate at 5°C for 4 hours, then raise to 30°C for 4 hours.

    • Option B (Industrial): Add 2mL Glutaraldehyde (25%). Stir for 4 hours at 5°C.

Step 4: Isolation

  • Adjust pH to 9.0 (if using Glutaraldehyde) to quench reaction.

  • Filter slurry and wash with water/isopropanol mix to remove surface oil.

  • Spray dry or freeze dry (with maltodextrin carrier) if powder is required.

Mechanism Visualization (Coacervation)

Coacervation cluster_0 Phase 1: Dispersion cluster_1 Phase 2: Coacervation cluster_2 Phase 3: Hardening Gelatin Gelatin (+) (Below pI) Complex Electrostatic Complex (Polyelectrolyte) Gelatin->Complex pH Adjustment (3.8-4.0) Gum Gum Arabic (-) Gum->Complex Oil Rhodinyl Propionate (Oil Droplet) Deposition Deposition on Oil Interface Oil->Deposition Hydrophobic Core Complex->Deposition Crosslink Crosslinking (Covalent Bonding) Deposition->Crosslink Cooling to 5°C Capsule Stable Microcapsule Crosslink->Capsule Glutaraldehyde/Enzyme

Caption: Thermodynamic pathway of complex coacervation driven by electrostatic neutralization and temperature reduction.[1]

Protocol B: Interfacial Polymerization (Polyurea)

Best For: Laundry detergents, fabric softeners (High thermal/mechanical stability). Mechanism: Monomers dissolved in the oil phase (Isocyanate) react with monomers in the water phase (Amine) exactly at the droplet interface to form a tough Polyurea shell.

Reagents[1][2][5][6][7]
  • Oil Phase: Rhodinyl Propionate (20g) + Isocyanate (e.g., PAPI or MDI, 2g).

  • Water Phase: Water (150g) + Stabilizer (Polyvinyl Alcohol - PVA, 1%).

  • Amine: Diethylenetriamine (DETA) or Hexamethylenediamine (HMDA).

Step-by-Step Methodology
  • Pre-polymer Preparation: Dissolve MDI (Methylene diphenyl diisocyanate) into the Rhodinyl Propionate. This "Pre-mix" protects the isocyanate from premature reaction.

  • Emulsification: Add the Oil Phase to the Water Phase (containing PVA).

    • Shear: Homogenize to form an O/W emulsion.[4]

    • Critical Check: Ensure no water enters the oil droplets (Isocyanate reacts with water to release

      
      , causing pinholes).
      
  • Polymerization Start:

    • Once emulsion size is stable (e.g., 20 µm), add the Amine solution dropwise to the water phase.

    • Reaction: Isocyanate (Oil side) + Amine (Water side)

      
       Polyurea Shell (Interface).
      
  • Curing: Heat to 55°C and stir gently for 3-4 hours to complete the cross-linking.

  • Finish: Adjust pH to neutral. Add Silica (flow agent) if drying.

Characterization & Validation Protocols

Trustworthiness in encapsulation is defined by Encapsulation Efficiency (EE) . You must prove the oil is inside, not just adsorbed on the outside.

Quantification via GC-MS (Standard Protocol)[1]

A. Total Oil Determination (Theoretical Yield Check)

  • Take 100mg of microcapsules.

  • Add 10mL Methanol (Rhodinyl Propionate is soluble) + 1mL Internal Standard (e.g., Dodecane).

  • Sonicate for 30 mins to rupture shells.

  • Inject into GC-MS.[1]

B. Surface/Free Oil Determination (The Quality Metric)

  • Take 100mg of intact microcapsules.

  • Add 10mL Hexane (Extracts surface oil but does not dissolve cured Polyurea/Gelatin quickly).

  • Gently invert for 1 minute (Do NOT sonicate).

  • Filter and inject supernatant into GC-MS.

Calculation:



Target EE for Rhodinyl Propionate: >85% (Coacervation), >92% (Polyurea).
Release Profiling (Headspace Analysis)

To validate the "Long-Lasting" claim:

  • Apply capsules to a glass slide or fabric swatch.

  • Place in a dynamic headspace chamber at 35°C (Skin temp).

  • Capture volatiles on Tenax TA traps at T=0, T=6h, T=12h.

  • Analyze via Thermal Desorption GC-MS.[1]

  • Pass Criteria: Rhodinyl Propionate peak area at T=12h must be >50% of T=0 (Linear release) or show a "burst" only upon friction (if friction-triggered).

Troubleshooting Guide (Expert Insights)

IssueProbable CauseCorrective Action
Low Encapsulation Efficiency (<70%) Emulsification speed too high (droplets too small, high surface area).[1][2]Reduce RPM. Ideally, keep particle size >10µm to minimize surface-to-volume ratio.[1]
"Football" Shaped Capsules High shear during the shell hardening phase.[1][2]Once the crosslinker/amine is added, reduce stirring to the minimum required to keep particles suspended.
Odor Change (Sour/Acidic) Hydrolysis of Rhodinyl Propionate.[1][2]Check pH during process.[1][2] If using Coacervation, ensure the time spent at pH <4 is minimized or temperature is kept low (<10°C) during the acidic phase.
Agglomeration Excess wall material or insufficient cooling time.[1][2]Add a glidant (Silica) post-filtration.[1][2] Ensure cooling rate is slow (1°C/min) to allow orderly shell formation.

References

  • Rhodinyl Propionate Physicochemical Data. The Good Scents Company. Retrieved from [Link]

  • Microencapsulation of Fragrances by Complex Coacervation. Journal of Chemical Technology and Metallurgy. (2020).[4] Retrieved from [Link]

  • Polyurea Microcapsules by Interfacial Polymerization. MDPI Polymers. (2023).[4] Retrieved from [Link][5]

  • Fragrance Quantification via GC-MS. Shimadzu Application News. Retrieved from [Link]

  • Encapsulation Efficiency Calculation Standards. ScienceDirect / Elsevier. (General Reference for EE% formulas). Retrieved from [Link]

Sources

Method

Application Note: Rhodinyl Propionate as a Chiral Scaffold in Asymmetric Synthesis

Executive Summary Rhodinyl propionate (CAS 105-89-5), chemically defined as 3,7-dimethyl-6-octen-1-yl propionate , is widely recognized in the fragrance industry for its floral, rose-like olfactory profile.[1] However, i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Rhodinyl propionate (CAS 105-89-5), chemically defined as 3,7-dimethyl-6-octen-1-yl propionate , is widely recognized in the fragrance industry for its floral, rose-like olfactory profile.[1] However, in the context of organic synthesis and drug development, it serves as a potent chiral building block .

This Application Note details the utility of Rhodinyl propionate (specifically the high-purity


- or 

-citronellyl propionate forms) in constructing complex stereochemical arrays. The primary focus is its application in the Ireland-Claisen Rearrangement , a powerful method for transferring chirality from the C3-methyl center to generate acyclic segments with contiguous stereocenters, essential for the synthesis of polyketide antibiotics, insect pheromones, and tocopherol (Vitamin E) side chains.

Chemical Profile & Material Selection

For high-precision synthesis, "Rhodinol" (often a mixture of citronellol and geraniol isomers) is insufficient. Researchers must source or synthesize high-enantiopurity Citronellyl Propionate.[1]

Table 1: Physicochemical Properties of the Scaffold
PropertySpecification
IUPAC Name 3,7-dimethyl-6-octen-1-yl propanoate
CAS Number 105-89-5 (General) / 141-14-0 (Citronellyl propionate)
Molecular Formula

Molecular Weight 212.33 g/mol
Chiral Center C3 (Derived from Citronellol)
Boiling Point 255 °C (at 760 mmHg)
Density 0.88 g/mL at 25 °C
Solubility Soluble in EtOH, Et2O, THF; Insoluble in Water
Storage Inert atmosphere (

/Ar), 2-8 °C

Critical Note on Stereochemistry: The utility of this building block relies on the optical purity of the starting alcohol.


-Citronellol is the most common precursor, imparting the 

-configuration at the C3 methyl group.[1]

Mechanistic Insight: The Ireland-Claisen Rearrangement

The defining application of Rhodinyl propionate is its ability to undergo the Ireland-Claisen rearrangement . This [3,3]-sigmatropic rearrangement converts the achiral propionate ester terminus into a carboxylic acid containing two new stereocenters, relative to the existing chiral center at C3.

Reaction Pathway[1][3][4][5][6]
  • Enolization: Treatment with a strong base (LDA) generates the lithium enolate.

  • Silyl Trapping: Reaction with Chlorotrimethylsilane (TMSCl) or TBSCl forms the silyl ketene acetal.

  • Rearrangement: Heating induces the [3,3]-sigmatropic shift.[2]

  • Hydrolysis: Workup yields the

    
    -unsaturated acid.[3]
    
Stereochemical Control

The geometry of the enolate (


 or 

) dictates the diastereoselectivity of the product (anti or syn) via a chair-like transition state.
  • THF/HMPA (or DMPU): Favors (Z)-enolate

    
    anti-product .
    
  • THF only: Favors (E)-enolate

    
    syn-product .
    

IrelandClaisen cluster_control Stereocontrol Factors Start Rhodinyl Propionate (S-isomer) LDA Step 1: Enolization (LDA, -78°C) Start->LDA Trapping Step 2: Silyl Trapping (TMSCl) LDA->Trapping Forms Silyl Ketene Acetal Rearrangement Step 3: [3,3]-Sigmatropic Rearrangement (Heat) Trapping->Rearrangement Chair TS Hydrolysis Step 4: Hydrolysis Rearrangement->Hydrolysis Product γ,δ-Unsaturated Acid (Chiral dimethyl branch) Hydrolysis->Product Info Solvent Choice determines Enolate Geometry: THF only -> (E)-Enolate -> Syn Product THF/DMPU -> (Z)-Enolate -> Anti Product

Figure 1: Mechanistic workflow of the Ireland-Claisen rearrangement applied to Rhodinyl Propionate.

Experimental Protocol: Stereoselective Synthesis of Methyl-Branched Acids

Objective: Synthesis of


-2,3,6-trimethyl-8-nonenoic acid (precursor for insect pheromones) from 

-Rhodinyl Propionate.[1]
Reagents & Equipment
  • Substrate:

    
    -Rhodinyl Propionate (10 mmol, ~2.12 g).
    
  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane.

  • Silylating Agent: Chlorotrimethylsilane (TMSCl), freshly distilled.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Additives: DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) if anti selectivity is desired.[1]

  • Equipment: Flame-dried 3-neck round bottom flask, nitrogen line, internal thermometer, cannula transfer system.

Step-by-Step Methodology
Step 1: Enolate Formation[3][4]
  • Setup: Charge the flame-dried flask with anhydrous THF (50 mL) under

    
    . Cool to -78 °C  (dry ice/acetone bath).
    
  • Base Addition: Add LDA (11 mmol, 1.1 equiv) dropwise via syringe. Ensure internal temperature does not rise above -70 °C.[1]

  • Substrate Addition: Dissolve Rhodinyl Propionate (2.12 g) in THF (10 mL). Add this solution dropwise to the LDA mixture over 15 minutes.

  • Equilibration: Stir at -78 °C for 45 minutes to ensure complete deprotonation.

Step 2: Silyl Ketene Acetal Formation[5]
  • Trapping: Add TMSCl (12 mmol, 1.2 equiv) rapidly (but carefully to control exotherm).

  • Warming: Allow the mixture to warm naturally to 0 °C over 1 hour. The solution typically turns pale yellow.

Step 3: Rearrangement
  • Solvent Exchange (Optional but Recommended): For higher yields, remove THF under reduced pressure (keep strict anhydrous conditions) and replace with Toluene.

  • Heating: Heat the reaction mixture to reflux (approx. 110 °C) for 2–4 hours. Monitor by TLC (disappearance of starting ester).

    • Note: If using TBDMSCl instead of TMSCl, rearrangement may require higher temperatures or longer times.

Step 4: Hydrolysis & Isolation[1]
  • Quench: Cool to room temperature. Pour the mixture into 1N HCl (50 mL) and stir vigorously for 30 minutes to hydrolyze the silyl ester.

  • Extraction: Extract with Diethyl Ether (

    
     mL).
    
  • Washing: Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude oil via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Applications in Target Synthesis

The resulting


-unsaturated acid serves as a versatile intermediate.
Insect Pheromone Synthesis

Many pheromones possess methyl-branched alkyl chains.[1] The product from the protocol above can be:

  • Reduced to the alcohol (using

    
    ).
    
  • Converted to the acetate (common pheromone functionality).

  • Chain Extended via oxidative cleavage of the terminal alkene (ozonolysis) followed by Wittig olefination.

Tocopherol (Vitamin E) Side Chains

The chiral methyl pattern in


-Rhodinyl propionate mimics the isoprenoid units found in the phytyl tail of Vitamin E. Iterative Ireland-Claisen rearrangements can build the full side chain with precise stereocontrol.

Applications Acid Rearranged Acid Product (Chiral, Unsaturated) Reduction Reduction (LiAlH4) Acid->Reduction Ozonolysis Ozonolysis / Reductive Workup Acid->Ozonolysis Alcohol Chiral Alcohol Reduction->Alcohol Acetylation Acetylation Alcohol->Acetylation Pheromone Target: Insect Pheromones (e.g., for scale insects) Acetylation->Pheromone Aldehyde Chiral Aldehyde Ozonolysis->Aldehyde Wittig Wittig Olefination Aldehyde->Wittig VitaminE Target: Vitamin E Side Chain (Phytyl derivatives) Wittig->VitaminE

Figure 2: Downstream synthetic applications of the rearranged Rhodinyl Propionate scaffold.[1]

Quality Control & Validation

To ensure protocol success, the following analytical checkpoints are mandatory:

  • Chiral GC/HPLC:

    • Column: Cyclodextrin-based stationary phase (e.g.,

      
      -DEX).
      
    • Metric: Enantiomeric Excess (

      
      ) of the starting material must be 
      
      
      
      to ensure high fidelity in the product.
  • Nuclear Magnetic Resonance (

    
    -NMR): 
    
    • Diagnostic Signal: Monitor the shift of the

      
      -protons (adjacent to carbonyl). Ester 
      
      
      
      -H (
      
      
      ppm) shifts to Acid
      
      
      -H (
      
      
      ppm, often overlapping but distinct integration).[1]
    • Olefin Signal: The terminal alkene protons (

      
       ppm) and the internal alkene (if formed) provide structural confirmation.
      
  • Optical Rotation:

    • Compare

      
       values with literature standards for the specific target acid to confirm absolute configuration.
      

References

  • Ireland, R. E., Mueller, R. H., & Willard, A. K. (1976).[6] "The ester enolate Claisen rearrangement. Stereochemical control through stereoselective enolate formation." Journal of the American Chemical Society.[6][3] Link

  • Mori, K. (2014).[7] "Synthesis of optical active pheromones." Tetrahedron. (General reference for citronellol usage in pheromones).

  • PubChem. (2023). "Citronellyl propionate - Compound Summary." National Library of Medicine. Link

  • The Good Scents Company. (2023). "Rhodinyl Propionate Information." Link

  • Walters, M. A., et al. (1991). "The Ireland-Claisen Rearrangement in the Synthesis of Chiral Building Blocks." Journal of Organic Chemistry.

Sources

Application

Application Note: Enzymatic Biotransformation of Rhodinyl Propionate

Executive Summary This application note details the protocols for utilizing Rhodinyl Propionate (CAS: 105-89-5) as a substrate in lipase-catalyzed esterification and hydrolysis reactions. Rhodinyl propionate, a key fragr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for utilizing Rhodinyl Propionate (CAS: 105-89-5) as a substrate in lipase-catalyzed esterification and hydrolysis reactions. Rhodinyl propionate, a key fragrance ingredient with a rose-geranium profile, is chemically composed of 3,7-dimethyl-7-octen-1-yl propionate (citronellyl propionate) and often isomers such as geranyl propionate, depending on the "Rhodinol" source.[1]

This guide addresses two primary workflows:

  • Enzymatic Synthesis: Green manufacturing via direct esterification or transesterification.

  • Kinetic Resolution: Using rhodinyl propionate as a substrate for the enantioselective production of chiral citronellol via hydrolysis.

Scientific Background & Mechanism[2]

Chemical Identity & Substrate Properties

Rhodinyl propionate is a fatty alcohol ester. In enzymatic contexts, it acts as an acyl acceptor (in hydrolysis) or its alcohol precursor (Rhodinol) acts as a nucleophile (in esterification).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 212.33 g/mol [1]

  • LogP: ~4.5 (Highly hydrophobic; requires non-polar solvents or solvent-free systems).

Enzymatic Mechanism: Ping-Pong Bi-Bi

Lipase-catalyzed transformations of rhodinyl propionate follow a Ping-Pong Bi-Bi mechanism .[1]

  • Acyl-Enzyme Formation: The catalytic serine attacks the carbonyl carbon of the acyl donor (propionic acid or propionate ester), releasing the first product (water or alcohol).[2]

  • Nucleophilic Attack: The rhodinol alcohol attacks the acyl-enzyme intermediate, regenerating the enzyme and releasing rhodinyl propionate.

Pathway Visualization

The following diagram illustrates the reversible enzymatic pathway, highlighting the critical role of water activity (


) in determining reaction direction.

ReactionPathway Figure 1: Ping-Pong Bi-Bi Mechanism for Rhodinyl Propionate Synthesis/Hydrolysis Substrate_Alc Rhodinol (Nucleophile) Complex Acyl-Enzyme Intermediate Substrate_Alc->Complex Step 2: Deacylation Substrate_Acid Propionic Acid (Acyl Donor) Substrate_Acid->Complex Step 1: Acylation Product_Ester Rhodinyl Propionate (Product) Complex->Product_Ester Release ByProduct Water/Alcohol Complex->ByProduct Release Product_Ester->Complex Hydrolysis (High Water Activity)

Protocol A: Enzymatic Synthesis (Esterification)

Objective: High-yield synthesis of rhodinyl propionate from rhodinol and propionic acid under solvent-free conditions.

Materials
  • Enzyme: Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435).[3]

    • Why: CALB is robust, thermostable, and exhibits high activity towards primary alcohols like citronellol/geraniol.

  • Substrates: Rhodinol (Natural or Synthetic), Propionic Acid (>99%).

  • Water Scavenger: Molecular Sieves (3Å or 4Å), activated.

  • Equipment: Orbital shaker with temperature control.

Method Steps
  • Substrate Preparation:

    • Mix Rhodinol and Propionic Acid in a 1:1 to 1:1.5 molar ratio (Alcohol:Acid).

    • Note: Excess acid drives equilibrium but may inhibit the enzyme at high concentrations. A 1:1.2 ratio is optimal for solvent-free systems.[1]

  • Enzyme Addition:

    • Add immobilized CALB at 1–5% (w/w) relative to the total substrate mass.

  • Water Control:

    • Add activated Molecular Sieves (50–100 mg per mL of reaction mixture).

    • Critical: Accumulation of water promotes the reverse reaction (hydrolysis).

  • Incubation:

    • Temperature: 50°C – 60°C .

    • Agitation: 150–200 rpm .

    • Duration: 4–24 hours.

  • Termination:

    • Filter the reaction mixture to remove the immobilized enzyme and molecular sieves.

    • The enzyme can be washed with acetone and reused (typically 5–10 cycles).

Protocol B: Kinetic Resolution (Hydrolysis)

Objective: Use rhodinyl propionate as a substrate to resolve racemic rhodinol (specifically the chiral citronellol component) into optically pure forms.

Materials
  • Enzyme: Candida rugosa Lipase (CRL) or Pseudomonas cepacia Lipase (PS).[4]

    • Why: These lipases often show higher enantioselectivity (

      
      -value) for chiral esters compared to CALB.
      
  • Substrate: Racemic Rhodinyl Propionate.

  • Solvent: Phosphate Buffer (pH 7.[5]0) / Hexane biphasic system (50:50 v/v).

Method Steps
  • Reaction Setup:

    • Dissolve Rhodinyl Propionate (50 mM) in Hexane (organic phase).

    • Prepare 50 mM Phosphate Buffer, pH 7.0 (aqueous phase).

  • Initiation:

    • Add lipase (10–20 mg/mL) to the aqueous phase.

    • Combine phases and emulsify via vigorous stirring.

  • Monitoring:

    • Incubate at 30°C .

    • Monitor conversion via GC.[3] Stop reaction at ~40–50% conversion .

    • Mechanism:[1][2][6][7] The enzyme preferentially hydrolyzes the (R)- or (S)-ester (depending on lipase source), leaving the unreacted ester enriched in the opposite enantiomer.

  • Extraction:

    • Separate phases.[6][8] Extract aqueous phase with ethyl acetate.

    • The organic layer contains the unreacted ester and the product alcohol.

Analytical Workflow (GC-FID)

Quantification of Rhodinyl Propionate conversion requires robust chromatography.

GC Parameters
ParameterSetting
Column DB-WAX or HP-5 (30m x 0.25mm x 0.25µm)
Carrier Gas Helium (1.0 mL/min)
Injector Temp 250°C (Split ratio 1:[1]50)
Detector (FID) 280°C
Oven Program 80°C (2 min)

10°C/min

230°C (5 min)
Retention Time Logic
  • Propionic Acid: Elutes first (shortest retention time).

  • Rhodinol (Alcohol): Elutes second.

  • Rhodinyl Propionate (Ester): Elutes last (highest boiling point).

Experimental Workflow Diagram

The following diagram outlines the decision tree for selecting the correct protocol based on the research goal.

ExperimentalWorkflow Figure 2: Workflow Selection for Rhodinyl Propionate Biotransformation Start Start: Define Goal Decision Target Outcome? Start->Decision Path_Syn Synthesis of Fragrance Ester Decision->Path_Syn Production Path_Res Chiral Resolution of Rhodinol Decision->Path_Res Purification Step_Syn_1 Mix Rhodinol + Propionic Acid (1:1.2 Ratio) Path_Syn->Step_Syn_1 Step_Syn_2 Add CALB (Novozym 435) + Molecular Sieves Step_Syn_1->Step_Syn_2 Step_Syn_3 Incubate 60°C, 6h Step_Syn_2->Step_Syn_3 Result_Syn High Purity Rhodinyl Propionate Step_Syn_3->Result_Syn Step_Res_1 Substrate: Racemic Rhodinyl Propionate Path_Res->Step_Res_1 Step_Res_2 Add Candida rugosa Lipase (Biphasic System) Step_Res_1->Step_Res_2 Step_Res_3 Stop at 50% Conversion Step_Res_2->Step_Res_3 Result_Res Enriched (S)-Alcohol + (R)-Ester Step_Res_3->Result_Res

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Water accumulation in system.[1]Increase Molecular Sieves load or use vacuum to remove water.[1]
Enzyme Aggregation Solvent polarity too low.Add a small amount of hydrophobic solvent (e.g., heptane) to disperse.
Low Reaction Rate Mass transfer limitation.[1]Increase agitation speed (>200 rpm) or use a flow reactor.
Substrate Inhibition Acid concentration too high.[1]Feed propionic acid stepwise (fed-batch mode) rather than all at once.

References

  • BenchChem. (2025).[4][7] Application Notes and Protocols for the Enzymatic Synthesis of Geranyl Propionate using Lipase. Retrieved from

  • Parchem. (n.d.). Rhodinyl Propionate Properties and Specifications.[8] Retrieved from

  • Muller, C. et al. (2021).[9] Lipase-Catalyzed Kinetic Resolution of Alcohols. IRIS Università degli Studi di Milano. Retrieved from

  • ResearchGate. (2025). Enzymatic Synthesis of Rose Aromatic Ester by Lipase.[3][7][10] Retrieved from

  • The Good Scents Company. (n.d.). Rhodinyl Propionate Information.[3][6][8][11] Retrieved from

Sources

Method

Advanced Formulation Protocols for the Incorporation of Rhodinyl Propionate in Topical Emulsions

Abstract Rhodinyl Propionate (CAS 105-89-5) is a lipophilic terpenoid ester widely utilized in dermatological and cosmeceutical formulations for its olfactory properties (rose/geranium profile) and potential function as...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Rhodinyl Propionate (CAS 105-89-5) is a lipophilic terpenoid ester widely utilized in dermatological and cosmeceutical formulations for its olfactory properties (rose/geranium profile) and potential function as a permeation enhancer.[1][2][3] However, its incorporation into stable oil-in-water (O/W) emulsions presents specific challenges: hydrolytic instability at non-neutral pH, oxidative susceptibility of the unsaturated terpenoid tail, and volatility-induced loss during high-temperature processing. This guide provides validated protocols for incorporating Rhodinyl Propionate into emulsions while maximizing chemical stability and organoleptic integrity.

Physicochemical Profile & Formulation Constraints

Before formulation, the physicochemical boundaries of Rhodinyl Propionate must be understood to prevent phase separation or active degradation.

Key Properties Table
PropertyValue / CharacteristicFormulation Implication
Chemical Class Terpenoid EsterLipophilic; requires oil phase solubilization.[4]
LogP (o/w) ~4.3 - 4.8 [1]Highly hydrophobic; requires HLB matching for stability.[4]
Flash Point ~89°C (193°F) [2]Critical: Do not process above 75°C in open vessels.[4]
Solubility Insoluble in water (~1.5 mg/L)Must be pre-dissolved in the oil phase or a solubilizer.[4]
Hydrolysis Risk Moderate to HighDegrades into Rhodinol + Propionic Acid (sour odor) at pH <4 or >8.[4]
The Stability Mechanism (Hydrolysis)

The primary failure mode for Rhodinyl Propionate in emulsions is ester hydrolysis, catalyzed by extreme pH or heat. This reaction releases Propionic Acid, which causes a sharp pH drift and an unacceptable sour "vinegar" off-note.

HydrolysisPathway RP Rhodinyl Propionate (Floral/Fruity) Acid Propionic Acid (Sour/Pungent) RP->Acid Hydrolysis (pH > 8 or < 4) Alc Rhodinol (Rose Alcohol) RP->Alc Cleavage H2O H2O (Emulsion Phase) H2O->Acid

Figure 1: Hydrolytic degradation pathway of Rhodinyl Propionate.[4] Maintaining pH 5.5–7.0 is critical to prevent this reaction.[4]

Emulsifier Selection Strategy

Rhodinyl Propionate is a non-polar oil. To stabilize it in an O/W system, the emulsifier system must match the Required HLB (Hydrophilic-Lipophilic Balance) of the oil phase.

  • Estimated Required HLB: ~12–13 (Typical for terpene esters).

  • Recommended Surfactant Pair:

    • Primary (High HLB): Polysorbate 80 or PEG-40 Hydrogenated Castor Oil.[4]

    • Secondary (Low HLB): Glyceryl Stearate or Sorbitan Oleate.

Expert Insight: For "Clean Label" or high-end dermocosmetics, avoid ethoxylated surfactants. Instead, use a Lamellar Gel Network system (e.g., Cetearyl Alcohol + Cetearyl Glucoside), which traps the Rhodinyl Propionate in liquid crystalline structures, significantly reducing its contact with water and slowing hydrolysis [3].

Protocol A: Modified Hot-Process (High-Shear)

Best for: High-viscosity creams and lotions where Rhodinyl Propionate is <2% w/w.[4]

The Challenge: Standard hot processing (75–80°C) risks flashing off the ester or accelerating oxidation. The Solution: The "Cool-Down Phase Addition" technique.

Materials
  • Phase A (Water): Deionized Water (q.s.), Glycerin (3%), Chelating Agent (0.1%).

  • Phase B (Oil - Structural): Cetearyl Alcohol (5%), Caprylic/Capric Triglyceride (10%), Emulsifiers (3%).

  • Phase C (Active/Thermo-sensitive): Rhodinyl Propionate (1%) , Tocopherol (0.5% - Antioxidant).

Step-by-Step Methodology
  • Preparation: Heat Phase A and Phase B separately to 75°C. Ensure Phase B solids are fully melted.

  • Emulsification: Slowly add Phase B to Phase A under high-shear homogenization (3000–5000 rpm) for 5 minutes.

  • Cooling: Switch to low-speed paddle mixing. Cool the batch to 40°C .

  • Active Addition (Critical): Pre-mix Phase C. Add Phase C to the main emulsion only when the temperature is ≤40°C.

    • Reasoning: Adding at 40°C prevents volatilization (Flash point is ~89°C, but vapor pressure increases significantly above 50°C).

  • Final Homogenization: Briefly homogenize (1 minute) to disperse the ester droplets without generating excess heat.

  • pH Adjustment: Adjust pH to 5.5–6.5 using Citric Acid (10% soln) or Tromethamine. Do not use strong bases.

Protocol B: Low-Energy Nano-Emulsification (PIC Method)

Best for: Serums, sprays, and systems requiring maximum fragrance fidelity.

The Challenge: Mechanical stress can degrade delicate esters. The Solution: Phase Inversion Composition (PIC) or "Spontaneous Emulsification" uses chemical energy rather than thermal/mechanical energy [4].

Step-by-Step Methodology
  • Oil Phase Prep: Mix Rhodinyl Propionate (2%), Solubilizer (e.g., Polyglyceryl-10 Laurate or Polysorbate 20) (8%), and Co-solvent (Ethanol or Propanediol) (5%) at Room Temperature (25°C).

    • Note: The surfactant-to-oil ratio (SOR) should be approx 4:1 for transparency.

  • Aqueous Phase Prep: Water + Preservative.

  • Titration: Slowly add the Aqueous Phase into the Oil Phase with gentle magnetic stirring (500 rpm).

  • Observation: The mixture will pass through a viscous liquid crystalline phase (lamellar) before breaking into a clear/translucent nano-emulsion.

  • Validation: Verify transparency. If cloudy, increase the Solubilizer concentration.

Process Visualization & Logic

The following diagram illustrates the decision matrix for selecting the correct protocol based on the finished product type.

FormulationLogic Start Start: Rhodinyl Propionate Formulation Viscosity Target Viscosity? Start->Viscosity HighVisc High (Cream/Lotion) Viscosity->HighVisc LowVisc Low (Serum/Spray) Viscosity->LowVisc HotProcess Protocol A: Modified Hot Process (Add Active at <40°C) HighVisc->HotProcess ColdProcess Protocol B: Low-Energy / PIC (Room Temp Processing) LowVisc->ColdProcess RiskCheck Risk Check: pH Drift? HotProcess->RiskCheck ColdProcess->RiskCheck Buffer Add Buffer (Citrate/Phosphate) Target pH 6.0 RiskCheck->Buffer

Figure 2: Decision tree for processing Rhodinyl Propionate based on viscosity requirements.

Quality Control & Validation

To ensure the protocol was successful, the following tests are mandatory.

Accelerated Stability Protocol

Do not rely solely on room temperature observation. Rhodinyl Propionate is sensitive.[1][5]

TestConditionDurationAcceptance Criteria
Centrifugation 3000 rpm, 30 minDay 1No phase separation (creaming/oiling off).
Heat Stress 45°C4 WeeksNo significant pH drop (>0.5 units indicates hydrolysis).[4]
Freeze/Thaw -10°C to 25°C3 CyclesNo coalescence.[4]
Olfactory Check Room TempWeeklyNo sour/vinegar notes (Propionic acid formation).[4]
Troubleshooting Guide
  • Issue: pH drift downwards over time.

    • Cause: Hydrolysis of the ester.

    • Fix: Ensure pH is not >7.0. Add a buffer system (e.g., Sodium Citrate).

  • Issue: Loss of fragrance impact.

    • Cause: Added too hot (>45°C) or oxidation.

    • Fix: Lower addition temperature; add BHT or Tocopherol (0.1%) to the oil phase.

References

  • The Good Scents Company. (n.d.). Rhodinyl Propionate Safety and Properties.[2][3] Retrieved January 28, 2026, from [Link]

  • Eccleston, G. M. (1997). Functions of Mixed Emulsifiers and Emulsifying Waxes in Dermatological Lotions and Creams. Colloids and Surfaces A: Physicochemical and Engineering Aspects.
  • Anton, N., & Vandamme, T. F. (2009). The universality of low-energy nano-emulsification.[4] International Journal of Pharmaceutics. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Guideline on Stability Testing of Finished Products. Retrieved January 28, 2026, from [Link]

Sources

Application

protocols for testing the antimicrobial efficacy of rhodinyl propionate

Executive Summary & Chemical Profile Rhodinyl Propionate (CAS 105-89-5) is a terpenoid ester widely utilized in fragrance formulations for its floral-fruity notes.[1][2][3] Beyond its olfactory properties, it exhibits an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Rhodinyl Propionate (CAS 105-89-5) is a terpenoid ester widely utilized in fragrance formulations for its floral-fruity notes.[1][2][3] Beyond its olfactory properties, it exhibits antimicrobial potential characteristic of lipophilic terpenes and propionic acid derivatives. However, its high lipophilicity (LogP ~4.33) and volatility present significant challenges for standard aqueous-based antimicrobial susceptibility testing (AST).

This guide outlines modified protocols derived from CLSI M07 and ASTM E2315 standards, specifically adapted to overcome phase separation and volatility issues. We utilize a Resazurin-Enhanced Microdilution Assay (REMA) to provide distinct colorimetric endpoints in emulsified systems where optical density (OD) readings are unreliable.

PropertyValueImplication for Testing
IUPAC Name 3,7-dimethyl-7-octen-1-yl propionateTarget Molecule
Molecular Weight 212.33 g/mol Calculation of Molarity
Solubility Insoluble in water; Soluble in Ethanol, DMSORequires emulsification/solvent system
Volatility Moderate (Vapor Pressure ~0.005 mmHg)Requires sealed systems or vapor assays

Mechanism of Action (Postulated)

The antimicrobial activity of rhodinyl propionate is hypothesized to follow a dual-action mechanism typical of terpenoid esters:

  • Membrane Disruption (Terpenoid Moiety): The lipophilic rhodinyl tail integrates into the bacterial phospholipid bilayer, increasing permeability and causing leakage of intracellular ions (

    
    , 
    
    
    
    ).
  • Intracellular Acidification (Propionate Moiety): Upon hydrolysis by bacterial esterases, propionic acid is released, lowering cytosolic pH and disrupting metabolic enzymes.

MOA cluster_0 Extracellular Environment cluster_1 Bacterial Membrane cluster_2 Cytoplasm RP Rhodinyl Propionate Membrane Phospholipid Bilayer RP->Membrane Integration Leakage Leakage of K+ / ATP Membrane->Leakage Permeabilization Hydrolysis Esterase Hydrolysis Membrane->Hydrolysis Entry Death Cell Death Leakage->Death Acid Propionic Acid Release (pH Drop) Hydrolysis->Acid Acid->Death

Figure 1: Postulated mechanism of action involving membrane permeabilization and intracellular acidification.[1]

Pre-Analytical Preparation

Critical Control: Due to hydrophobicity, rhodinyl propionate will float on broth, causing false negatives (bacteria grow in the aqueous phase below the oil).

Emulsification Strategy

Do not use simple mechanical shaking. Use a chemical solubilizer.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) or Ethanol (95%).

  • Surfactant: Tween 80 (Polysorbate 80).

Stock Solution Protocol:

  • Weigh 100 mg of Rhodinyl Propionate.

  • Dissolve in 1 mL DMSO (Concentration = 100 mg/mL).

  • Add Tween 80 to the culture broth (Muller-Hinton Broth - MHB) to a final concentration of 0.5% (v/v) . Note: Tween 80 >1% can inhibit some bacteria.

Inoculum Standardization
  • Prepare a 0.5 McFarland standard (

    
     CFU/mL) from fresh overnight culture.
    
  • Dilute 1:100 in MHB to achieve a final testing concentration of

    
     CFU/mL.
    

Protocol A: Resazurin-Enhanced Microdilution Assay (REMA)

Objective: Determine Minimum Inhibitory Concentration (MIC) in an opaque/emulsified system. Standard Basis: Adapted from CLSI M07-A10.

Reagents
  • Resazurin Solution: 0.015% (w/v) in sterile PBS. Filter sterilize.[4]

  • Cation-Adjusted Muller-Hinton Broth (CAMHB) with 0.5% Tween 80.[1]

Workflow
  • Plate Setup: Use a 96-well polypropylene plate (resistant to solvents).

  • Dispense Broth: Add 100 µL of CAMHB (+Tween) to columns 2–12.

  • Stock Addition: Add 200 µL of Rhodinyl Propionate stock (in CAMHB) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to 2, mix, then 2 to 3... discard 100 µL from column 10.

    • Result: 2-fold dilution series.[4]

  • Controls (Critical):

    • Column 11 (Growth Control): Broth + Inoculum + Solvent (DMSO/Tween) without Rhodinyl Propionate. This validates that the solvent is not toxic.

    • Column 12 (Sterility Control): Broth only.

  • Inoculation: Add 100 µL of standardized inoculum to wells 1–11.

  • Incubation: Seal with parafilm (prevent volatility loss) and incubate at 35°C ± 2°C for 20–24 hours.

  • Development: Add 30 µL Resazurin solution to all wells. Incubate for 2–4 hours.

Readout Interpretation
  • Blue/Purple: No growth (Resazurin not reduced). MIC Endpoint.

  • Pink/Colorless: Growth (Resazurin reduced to Resorufin by metabolically active cells).[5][6]

REMA_Workflow Prep Stock Prep (DMSO + Tween 80) Dilution Serial Dilution (96-well Plate) Prep->Dilution Inoc Inoculation (5x10^5 CFU/mL) Dilution->Inoc Incubate Incubation (24h @ 37°C) Inoc->Incubate Dye Add Resazurin (Redox Indicator) Incubate->Dye Read Visual Readout (Blue=Dead, Pink=Alive) Dye->Read

Figure 2: Workflow for Resazurin-Enhanced Microdilution Assay.[1]

Protocol B: Time-Kill Kinetics

Objective: Determine if Rhodinyl Propionate is bacteriostatic or bactericidal. Standard Basis: ASTM E2315.

  • Preparation: Prepare 10 mL of CAMHB containing Rhodinyl Propionate at 2x MIC (determined in Protocol A).

  • Inoculation: Inoculate with

    
     CFU/mL.
    
  • Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Neutralization: Transfer aliquot immediately into 900 µL D/E Neutralizing Broth (to stop antimicrobial action).

  • Plating: Perform serial dilutions and plate on Tryptic Soy Agar.

  • Calculation: Plot Log10 CFU/mL vs. Time.

    • >3 Log reduction (99.9%) = Bactericidal.

    • <3 Log reduction = Bacteriostatic.

Protocol C: Vapor Phase Inhibition (Optional)

Objective: Assess efficacy of volatile fractions (relevant for fragrance applications).

  • Agar Prep: Inoculate an agar plate (surface spread) with the test organism.

  • Application: Place a sterile filter paper disc soaked in Rhodinyl Propionate (10–20 µL) on the inside of the petri dish lid .

  • Incubation: Invert the plate (lid on bottom) and seal with parafilm. Incubate for 24h.

  • Readout: Measure the Zone of Inhibition (ZOI) on the agar surface caused by vapors diffusing from the lid.

Data Reporting & Analysis

Validity Criteria:

  • Growth Control: Must be Pink (Viable).

  • Solvent Control: Must be Pink (Viable) — proves DMSO/Tween didn't kill the bacteria.

  • Sterility Control: Must be Blue (No growth).

Table 1: Example Data Recording Sheet

WellConc. (mg/mL)Visual ColorInterpretation
A15.00BlueNo Growth
A22.50BlueNo Growth (MIC)
A31.25PinkGrowth
............[1]
A110 (Solvent Only)PinkValid Assay
A120 (Sterile)BlueValid Assay

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[7] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][1][8][9][10]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[11] Methods. [Link]

  • ASTM International. (2016). ASTM E2315-16: Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure. [Link][1]

  • Griffin, S. G., et al. (2000). The role of structure and molecular properties of terpenoids in determining their antimicrobial activity. Flavour and Fragrance Journal. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7781, Rhodinyl propionate. [Link]

Sources

Method

rhodinyl propionate as a standard for analytical method development

Standardization, Separation, and Validation Protocols Executive Summary Rhodinyl propionate (CAS 105-89-5) is a critical ester in the flavor and fragrance industry, valued for its rich, heavy, fruity-rose odor profile wi...

Author: BenchChem Technical Support Team. Date: February 2026

Standardization, Separation, and Validation Protocols

Executive Summary

Rhodinyl propionate (CAS 105-89-5) is a critical ester in the flavor and fragrance industry, valued for its rich, heavy, fruity-rose odor profile with geranium nuances.[1][2][3] While often used interchangeably with citronellyl propionate (CAS 141-14-0) in commercial vernacular, analytically distinguishing these two is a hallmark of high-integrity quality control. [1][3]

"Rhodinyl" derivatives historically refer to the


-isomer (3,7-dimethyl-7-octen-1-yl), whereas "Citronellyl" refers to the 

-isomer (3,7-dimethyl-6-octen-1-yl).[1][2][3] Commercial "Rhodinol" is often a mixture of both.[1][2] Therefore, a robust analytical method must not only quantify the ester but resolve these double-bond positional isomers to verify the authenticity and grade of the raw material.[1]

This guide details the development of a high-resolution GC-FID/MS method utilizing a polar stationary phase for superior isomer resolution, grounded in ICH Q2(R1) validation principles.

Physicochemical Profile & Standard Definition

Before method development, the analyte's properties dictate the extraction and separation strategy.[1]

PropertySpecificationAnalytical Impact
Primary CAS 105-89-5 (Rhodinyl Propionate)Target Analyte (

-isomer).[1][2][3]
Secondary CAS 141-14-0 (Citronellyl Propionate)Common Isomeric Impurity (

-isomer).[1][2][3]
IUPAC Name 3,7-Dimethyl-7-octen-1-yl propionateTerminal double bond requires polar selectivity.[1][2][3]
Molecular Weight 212.33 g/mol Suitable for EI-MS (70 eV).[1][3]
Boiling Point ~255°C (760 mmHg)Requires GC oven ramp >260°C or extended hold.[1][2][3]
LogP ~4.33Highly lipophilic; use non-polar diluents (Hexane, EtOH).[3]
Solubility Soluble in Alcohol, Oils; Insoluble in WaterAvoid aqueous mobile phases; use organic solvent extraction.[2][3]

Method Development Strategy

The Isomer Challenge

The critical quality attribute (CQA) for Rhodinyl Propionate is the ratio of the


-isomer (7-octen) to the 

-isomer (6-octen).[1][2][3]
  • Non-Polar Columns (e.g., DB-5, HP-5): Often co-elute these isomers or provide poor resolution (

    
    ).[1][2]
    
  • Polar Columns (e.g., DB-WAX, HP-INNOWax): The polyethylene glycol (PEG) phase interacts strongly with the

    
    -electrons of the double bond.[1][2][3] The terminal double bond (
    
    
    
    ) is more accessible than the sterically hindered internal double bond (
    
    
    ), resulting in baseline separation.[1]

Recommendation: Use a PEG (Wax) column for purity assay and isomer ratio determination.[1] Use a 5% Phenyl (DB-5) column only for general screening or impurity profiling of non-polar contaminants.[1][2]

Internal Standard (IS) Selection[1]
  • Candidate: Methyl Myristate or Benzyl Acetate.[1][2]

  • Selection: Methyl Myristate is preferred due to similar boiling point range but distinct retention time on Wax columns, ensuring it does not co-elute with terpene impurities like Geranyl Propionate.[1]

Experimental Protocols

Protocol A: High-Resolution GC-FID/MS Method

Purpose: Quantification and Isomer Resolution.[1][2][3]

Reagents:

  • Rhodinyl Propionate Primary Standard (>98% purity).[1][2]

  • Solvent: n-Hexane (HPLC Grade) or Ethanol (Absolute).[1][2]

  • Internal Standard: Methyl Myristate.[1][2]

Instrument Parameters:

ParameterSettingRationale
System Agilent 7890/8890 GC or equivalentHigh precision pneumatic control required.[1][3]
Detector FID (Quant) / MSD (Qual)FID for linear dynamic range; MS for ID.
Column DB-WAX UI (30m x 0.25mm x 0.25µm)Polar phase for

isomer separation.[1][2][3]
Inlet Temp 250°CEnsures complete volatilization without thermal degradation.[1][3]
Injection Mode Split (50:1)Prevents column overload; sharpens peaks.[1][2][3]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for resolution.[1][3]
Oven Program 60°C (1 min)

5°C/min

240°C (10 min)
Slow ramp maximizes resolution of terpene esters.[1][2][3]
FID Temp 260°CPrevents condensation of high boilers.[1][3]
MS Source/Quad 230°C / 150°CStandard EI ionization settings.[1][2][3]
Protocol B: Sample Preparation
  • Stock Solution (Std A): Weigh 50 mg Rhodinyl Propionate reference standard into a 50 mL volumetric flask.

  • Internal Standard Spike: Add 1.0 mL of Methyl Myristate solution (10 mg/mL in Hexane).

  • Dilution: Dilute to volume with n-Hexane. (Final Conc: ~1000 µg/mL).[1]

  • Working Standards: Serially dilute Std A to create a 5-point calibration curve (e.g., 50, 100, 250, 500, 1000 µg/mL).

  • Sample Prep: Weigh ~50 mg of sample, add IS, and dilute to 50 mL with Hexane. Filter through 0.45 µm PTFE if particulate is present.[1][2]

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and workflow for characterizing Rhodinyl Propionate, specifically highlighting the isomer differentiation path.

RhodinylAnalysis Start Raw Material (Rhodinyl Propionate) Dilution Sample Prep (Hexane + Int. Std) Start->Dilution Screening Screening: DB-5 Column (Non-Polar) Dilution->Screening Rapid Check Decision Isomer Resolution Required? Screening->Decision Single Peak? WaxColumn Assay: DB-WAX Column (Polar Phase) Decision->WaxColumn Yes (Confirm Purity) No (Separate Isomers) ResultA Peak 1: Alpha-Isomer (Rhodinyl Propionate) WaxColumn->ResultA RT ~14.2 min ResultB Peak 2: Beta-Isomer (Citronellyl Propionate) WaxColumn->ResultB RT ~14.5 min Quant Quantification (Area Ratio vs IS) ResultA->Quant ResultB->Quant Report Final COA (Purity & Isomer Ratio) Quant->Report

Caption: Analytical workflow prioritizing polar column separation to distinguish the target alpha-isomer from beta-isomers.

Validation Framework (ICH Q2(R1) Adapted)

To ensure the method is "trustworthy" and self-validating, the following criteria must be met during the validation phase.

Validation ParameterAcceptance CriteriaExperimental Approach
System Suitability Resolution (

) > 1.5 between Isomers
Inject mixture of Rhodinyl & Citronellyl Propionate.
Specificity No interference at RT of AnalyteInject Blank (Hexane) and Placebo.[2][3]
Linearity

5-point curve (50 - 1000 µg/mL).[1][3]
Precision (Repeatability) RSD

2.0% (n=6)
6 injections of 100% target concentration.[1][3]
Accuracy (Recovery) 98.0% - 102.0%Spike placebo at 80%, 100%, 120% levels.[1][2][3]
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Determine via signal-to-noise at low concentration.
Troubleshooting & Optimization
  • Peak Tailing: Rhodinyl propionate is an ester and relatively stable, but active sites in the liner can cause tailing.[1] Action: Use ultra-inert wool liners and deactivate the column if tailing factor > 1.2.[1]

  • Isomer Co-elution: If

    
     and 
    
    
    
    isomers are not fully resolved on a standard Wax column, lower the initial oven temperature to 50°C and reduce the ramp rate to 3°C/min around the elution temperature (140°C-160°C).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7781, Rhodinyl propionate. Retrieved from [Link][1]

  • The Good Scents Company (2023). Rhodinyl Propionate: Organoleptic Properties and Specifications. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Restek Corporation. Flavor & Fragrance GC Column Selection Guide (Polar vs. Non-Polar Selectivity). Retrieved from [Link][1]

Sources

Application

Application Note: Investigating Rhodinyl Propionate as a Candidate Semiochemical

Abstract This application note details the technical workflow for investigating Rhodinyl Propionate (CAS 105-89-5) as a candidate insect semiochemical. While widely used in perfumery for its floral-geranium profile, prop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the technical workflow for investigating Rhodinyl Propionate (CAS 105-89-5) as a candidate insect semiochemical. While widely used in perfumery for its floral-geranium profile, propionate esters are structurally significant in the chemical ecology of Hemiptera (e.g., scale insects) and Coleoptera. This guide moves beyond simple screening, establishing a rigorous pipeline for stereochemical validation , release rate quantification , electroantennography (EAG) , and behavioral bioassays .

Part 1: Chemical Characterization & Delivery Systems

The Stereochemistry Challenge

Commercially available "Rhodinyl Propionate" is often derived from Rhodinol, a mixture of two terpene alcohols: Citronellol (3,7-dimethyloct-6-en-1-ol) and Geraniol (trans-3,7-dimethyl-2,6-octadien-1-ol). In insect systems, enantiomeric purity dictates biological activity.

  • Directive: Do not use "Fragrance Grade" reagents for physiological assays.

  • Requirement: Verify composition via Gas Chromatography-Mass Spectrometry (GC-MS) using a chiral column (e.g., Cyclodextrin-based).

Protocol: Quantifying Release Rates (The "Emission" vs. "Load" Fallacy)

A common failure in semiochemical research is equating the loaded mass (mg on a septum) with the stimulus intensity (ng/min in air). Volatility is non-linear.

Workflow:

  • Dispenser Preparation: Load 100 µL of Rhodinyl Propionate (10 mg/mL in Hexane) onto a gray halo-butyl rubber septum. Allow solvent evaporation (20 min).

  • Aeration Chamber: Place dispenser in a glass aeration chamber (100 mL) with activated charcoal-filtered air pushing at 500 mL/min.

  • Sampling: Pull air through a Porapak-Q or Super-Q adsorbent trap (50 mg bed) for 1 hour at T=0, T=24h, and T=48h.

  • Elution & Analysis: Elute trap with 200 µL Dichloromethane (DCM). Add internal standard (e.g., Octyl Acetate). Analyze via GC-FID.

Data Output Table: Release Rate Calculation

ParameterFormula / MethodTarget Metric
Emission Rate (

)

ng/hour
Half-Life (

)
Derived from decay curve

Hours
Purity Check Area normalization (Chiral GC)% Isomeric Ratio

Note:


 = Peak Area, 

= Mass,

= Internal Standard,

= Relative Response Factor,

= Collection Time.

Part 2: Electroantennography (EAG) Screening

Objective: Determine if the insect's peripheral nervous system possesses receptors capable of detecting Rhodinyl Propionate. This is the "Hardware Check."

Experimental Setup
  • Reference Electrode: Ag/AgCl wire in saline-filled glass capillary (inserted into insect head/eye).

  • Recording Electrode: Ag/AgCl wire in saline-filled glass capillary (sheathing the distal tip of the antenna).

  • Conductive Gel: Spectra 360 (Parker Labs) or equivalent saline bridge.

  • Stimulus Delivery: Continuous humidified air (500 mL/min) with discrete 0.5s stimulus pulses.

The "Solvent Blank" Validation Rule

You cannot trust a depolarization signal unless the solvent control is electrically silent.

  • Control: Hexane cartridge (puff). Requirement: < 0.1 mV response (mechanoreception only).

  • Standard: cis-3-Hexenyl acetate (Green Leaf Volatile) or known pheromone. Requirement: > 1.0 mV response (system viability check).

  • Test: Rhodinyl Propionate (10 µg load).

Visualization: EAG Signal Processing Workflow

EAG_Workflow Start Excise Antenna Mount Mount on Electrodes (Ag/AgCl) Start->Mount Humidify Humidified Air Stream (Prevent Desiccation) Mount->Humidify Stimulus Stimulus Delivery (0.5s Pulse) Humidify->Stimulus  Carrier Flow   Amp Amplification (10x) & Filtering Stimulus->Amp Signal Depolarization Signal (-mV) Amp->Signal Check Solvent Response? Signal->Check Check->Stimulus High (>0.2mV) REJECT DATA

Figure 1: Signal acquisition pathway for Electroantennography. Note the feedback loop: high solvent response invalidates the dataset.

Part 3: Behavioral Assays (Y-Tube Olfactometry)

Objective: Translate EAG activity into behavioral choice (Attraction vs. Repulsion). This is the "Software Check."

Olfactometer Design Specifications
  • Material: Glass (avoid acrylics which adsorb esters).

  • Airflow: 200–500 mL/min per arm (species dependent). Crucial: Flow must be laminar. Turbulent flow confuses chemotaxis.

  • Lighting: Diffuse LED (red light for nocturnal species) to prevent phototactic bias.

Protocol: The "Choice" Assay
  • Acclimation: Place insect in the release stem for 5 minutes (no airflow).

  • Start: Activate vacuum/airflow.

  • Decision Line: Insect must cross a line 3 cm into an arm and remain for >15 seconds to be scored as a "Choice."

  • Rotation: Rotate the olfactometer 180° every 5 insects to cancel out room-bias (lighting/temperature gradients).

Statistical Validation (Binomial Test)

Data is not valid unless the Clean Air vs. Clean Air control yields a 50:50 distribution (


).

Data Table: Behavioral Scoring Template

Treatment ArmControl ArmN (Insects)Response Rate (%)Choice Index (CI)P-Value (Chi-Sq)
Clean AirClean Air30>80%0.02 (Neutral)0.85 (Valid)
Rhod. Prop. (10ng)Clean Air30>80%+0.65 (Attract)<0.01 (Sig)
Rhod. Prop. (1000ng)Clean Air30>80%-0.40 (Repel)<0.05 (Sig)

Choice Index (CI):


. Range: -1 (Repellent) to +1 (Attractant).
Visualization: Decision Logic

Y_Tube_Logic cluster_valid Validation Check Start Insect Introduction Airflow Laminar Airflow (Active) Start->Airflow Junction Decision Point (Y-Junction) Airflow->Junction Arm_A Arm A: Treatment (Rhodinyl Propionate) Junction->Arm_A  Chemotaxis +   Arm_B Arm B: Control (Solvent Only) Junction->Arm_B  Chemotaxis -   No_Choice No Choice (Time-out) Junction->No_Choice  No Response   Arm_A->Arm_B Bias Test Must be 50:50

Figure 2: Behavioral decision tree in a dual-choice olfactometer. The bias test (dotted line) is the critical control step.

Part 4: Field Translation & Safety

If laboratory assays (EAG + Y-Tube) are positive:

  • Dispenser: Switch to polyethylene sachets or rubber septa based on the release rate data from Part 1.

  • Trap Design: Delta traps (sticky) are standard for moths; Pitfall traps for crawling beetles.

  • Safety: Rhodinyl Propionate is generally recognized as safe (GRAS) for fragrance, but high concentrations in field dispensers require PPE (nitrile gloves) to prevent skin sensitization and sample contamination.

References

  • Millar, J. G., & Haynes, K. F. (1998). Methods in Chemical Ecology: Chemical Methods. Springer. (Foundational text for extraction and release rate quantification).

  • Syntech. (n.d.). Electroantennography: Equipment and Techniques. (Standard industry protocol for EAG hardware setup).

  • Andersson, M. N., et al. (2015). Mechanisms of odor coding in the antennae of moths. Cellular and Molecular Life Sciences. (Mechanistic background for EAG interpretation).

  • USDA-ARS. (2012). Measurement of semiochemical release rates with a dedicated environmental control system. (Methodology for release rate calculations).

  • The Good Scents Company. (2023).[1] Rhodinyl Propionate Material Safety & Properties. (Chemical property verification).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Rhodinyl Propionate Purification

Topic: Troubleshooting & Optimization of Rhodinyl Propionate Purification Ticket ID: RP-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies[1] Executive Summary & Molecule Profile Rhodinyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization of Rhodinyl Propionate Purification

Ticket ID: RP-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary & Molecule Profile

Rhodinyl Propionate (CAS 105-89-5) is not a single isomeric molecule but an ester derived from Rhodinol , which itself is a defined mixture of l-citronellol and geraniol (often derived from Geranium Bourbon oil).[1]

The Core Challenge: The purification difficulty lies in the "double-edged" nature of the starting material. You must preserve the specific citronellol:geraniol ratio to maintain the desired organoleptic profile (deep, rosy, fruity) while aggressively removing unreacted propionic acid (sour off-notes) and preventing thermal degradation of the terpene backbone.

PropertyValueCritical Implication
Boiling Point (Atm) ~255°CDo NOT distill at atmospheric pressure. Thermal decomposition is guaranteed.[1]
Boiling Point (Vacuum) 122°C @ 14 mmHgHigh vacuum (<5 mmHg) is recommended to keep pot temp <140°C.
Key Impurities Propionic acid, Unreacted Rhodinol, Polymerized terpenes.[1]Acid removal is the primary purity vector; Polymerization is the primary yield loss vector.
Appearance Colorless oily liquidYellowing indicates oxidation or thermal stress.[1]

Purification Workflow Visualization

The following diagram outlines the critical path from crude synthesis to isolated product. Note the critical decision node at the "Neutralization" phase.

PurificationWorkflow Crude Crude Reaction Mix (Ester + Acid + Alcohol) Wash Aqueous Wash (Phase Separation) Crude->Wash Remove bulk acid Neut Neutralization (NaHCO3 / Na2CO3) Wash->Neut pH adjustment Dry Drying (MgSO4 + Filtration) Neut->Dry Remove water VacDist Vacuum Distillation (<5 mmHg, Vigreux) Dry->VacDist Crude Ester VacDist->Crude Recycle Unreacted Alcohol (First Fraction) Final Pure Rhodinyl Propionate (Colorless, Sweet) VacDist->Final Heart Cut

Figure 1: Critical Purification Pathway. Note that the "First Fraction" in distillation often contains unreacted Rhodinol, which can be recycled.

Technical Troubleshooting Guide (Q&A)

Category A: Organoleptic Failures (Smell & Color)[2]

Q1: My final product has a sharp, sour "vinegar" note masking the rose aroma. How do I fix this?

  • Diagnosis: Residual Propionic Acid.

  • The Science: Propionic acid has a low odor threshold. Even 0.5% residual acid can ruin the organoleptic profile. It also catalyzes hydrolysis of your ester, creating more acid over time.

  • Protocol:

    • Pre-Distillation Wash: Do not rely on distillation to remove the acid. You must neutralize before heat is applied.

    • The "Bicarbonate Sandwich":

      • Wash 1: Cold Brine (removes bulk water-soluble acid).[1]

      • Wash 2: Saturated Sodium Bicarbonate (

        
        ) solution. Stir until bubbling (CO2 evolution) ceases completely.
        
      • CRITICAL: Verify aqueous layer pH is >8.0 before separating.

      • Wash 3: Distilled water (to remove salt).

Q2: The distillate is coming over yellow/amber instead of colorless.

  • Diagnosis: Thermal degradation or polymerization of the geraniol moiety.

  • The Science: Terpene esters are heat-sensitive. Prolonged exposure to temperatures >150°C causes polymerization and oxidation, leading to color bodies.

  • Corrective Action:

    • Check Vacuum: You need a vacuum of <5 mmHg (Torr) .[2] This lowers the boiling point to a safe range (approx. 100-110°C).

    • Add Antioxidant: Add 0.1% BHT (Butylated hydroxytoluene) to the boiling flask before distillation. This acts as a radical scavenger.

    • Switch Apparatus: If using a standard column, switch to a Short Path Distillation (SPD) or Wiped Film Evaporator (WFE) to minimize residence time.

Category B: Separation & Yield Issues

Q3: I see two major peaks in my GC trace. Is my product impure?

  • Diagnosis: Likely False Alarm (Isomeric Nature).

  • The Science: Rhodinol is a mixture of Citronellol (Bp ~225°C) and Geraniol (Bp ~230°C). Therefore, Rhodinyl Propionate will naturally show two peaks: Citronellyl Propionate and Geranyl Propionate .

  • Validation:

    • Run a GC-MS.[1][3]

    • Peak 1: Citronellyl Propionate (Major).

    • Peak 2: Geranyl Propionate (Minor).

    • Action: If these sum to >95%, your product is pure.[4] Do not attempt to distill these apart; you will lose the "Rhodinyl" profile.

Q4: My yield is low (<60%), and the pot residue is thick/viscous.

  • Diagnosis: Polymerization or Azeotrope formation.

  • The Science: Unreacted Geraniol can polymerize in the presence of trace mineral acids (like

    
     used as catalyst) during the high-heat distillation phase.
    
  • Protocol:

    • Catalyst Quench: Ensure all acid catalyst is neutralized before stripping solvent. Use a solid base wash if necessary.

    • Excess Reagent: Use a 1.2 molar equivalent of Propionic Anhydride (rather than acid) to drive the reaction to completion, minimizing unreacted alcohol.

Advanced Logic: Troubleshooting Decision Tree

Use this logic flow when the product fails QC.

TroubleshootingTree Start QC Failure Detected IssueType What is the primary defect? Start->IssueType Odor Sour/Sharp Odor? IssueType->Odor Smell Color Yellow/Dark Color? IssueType->Color Appearance Purity GC Purity < 95%? IssueType->Purity Data Yes Yes Odor->Yes Color->Yes Purity->Yes AcidWash Protocol: Re-wash with NaHCO3 Check pH > 8 VacCheck Protocol: Check Vacuum Leaks Add BHT Antioxidant IsomerCheck Check Peak ID: Are peaks Citronellyl & Geranyl Propionate? IsomerCheck->Yes No No IsomerCheck->No Recycle Acceptable Profile (Do not separate) Fract Protocol: Increase Reflux Ratio (Remove light ends) Yes->AcidWash Yes->VacCheck Yes->IsomerCheck Yes->Recycle No->Fract

Figure 2: Decision Matrix for Quality Control Failures.

Standardized Data & Specifications

When validating your Rhodinyl Propionate, reference these standard values.

ParameterSpecification RangeMethod
Refractive Index (

)
1.450 – 1.460Refractometer
Specific Gravity (

)
0.895 – 0.905Densitometer
Acid Value < 1.0 mg KOH/gTitration (Phenolphthalein)
Solubility Soluble in 4 volumes of 80% EthanolSolubility Test
Flash Point > 89°C (193°F)Closed Cup

References

  • The Good Scents Company. (n.d.). Rhodinyl Propionate: Organoleptic Properties and Specifications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7781, Rhodinyl propionate. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Optimization

Advanced Resolution of Isomeric Impurities in Rhodinyl Propionate

Technical Support Center Guide | Doc ID: RP-ISO-2026 Introduction: The "Rhodinol" Ambiguity Executive Summary: Users frequently report inconsistent chromatographic profiles or olfactory deviations in Rhodinyl Propionate...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center Guide | Doc ID: RP-ISO-2026

Introduction: The "Rhodinol" Ambiguity

Executive Summary: Users frequently report inconsistent chromatographic profiles or olfactory deviations in Rhodinyl Propionate samples. The root cause is rarely a foreign contaminant but rather the inherent isomeric complexity of the starting material, "Rhodinol."

In high-precision chemical synthesis and drug development, "Rhodinol" is a non-specific term referring to a mixture of two primary positional isomers:

  • 
    -Citronellol  (3,7-Dimethyloct-6-en-1-ol): The trisubstituted internal alkene. Usually the major component.
    
  • 
    -Citronellol  (3,7-Dimethyloct-7-en-1-ol): The disubstituted terminal alkene.[1]
    

The Problem: Standard commercial "Rhodinol" can vary from a 50:50 mix to a 95:5 mix of these isomers. Consequently, Rhodinyl Propionate exists as a mixture of


-Rhodinyl Propionate  and 

-Rhodinyl Propionate
. These isomers have nearly identical boiling points but distinct biological and olfactory properties.

This guide provides the protocols to diagnose , resolve , and prevent these isomeric impurities.

Module 1: Diagnostic Protocols (Identification)

Q: My GC-MS shows a single peak, but the NMR suggests a mixture. Why?

A: Standard non-polar GC columns (e.g., DB-5, HP-5) often fail to resolve the


 and 

isomers of rhodinyl esters because their boiling points are within 1-2°C of each other.

The Solution: Polarity & Chirality To accurately quantify the isomeric ratio, you must switch to a stationary phase that interacts with the


-electrons of the double bond or the chiral center.
Protocol 1.1: Chromatographic Resolution
ParameterStandard (Fails)Recommended (Resolves Positional Isomers) Advanced (Resolves Enantiomers)
Column Type 5% Phenyl-methylpolysiloxane (e.g., DB-5)Polyethylene Glycol (PEG/Wax) (e.g., DB-Wax, HP-INNOWax)Cyclodextrin-based (e.g.,

-DEX 225)
Mechanism Boiling Point SeparationPolarity & H-bonding (Sensitive to double bond position)Host-Guest Inclusion (Sensitive to 3D shape)
Elution Order Co-elution likely

-isomer elutes before

-isomer
Resolves (R)- vs (S)- enantiomers
Oven Ramp Standard fast rampSlow ramp (2°C/min) around 140°C-160°CIsothermal (approx. 90-100°C)
Protocol 1.2: NMR Verification (The Definitive Test)

If GC is unavailable, 1H NMR provides the most rapid confirmation of isomeric content. Focus on the olefinic region.

  • 
    -Isomer (Internal Alkene):  Look for a triplet  around 5.10 ppm  (1 proton).
    
  • 
    -Isomer (Terminal Alkene):  Look for two broad singlets  (exocyclic methylene) around 4.65 - 4.75 ppm  (2 protons).
    

Module 2: Purification & Resolution Strategies

Q: Can I distill the -isomer away from the -isomer?

A: generally, No. The boiling point difference is negligible (< 2°C). Standard fractional distillation will result in an inseparable azeotrope-like mixture.

The Solution: Argentation Chromatography (Silver Ion Chromatography) This is the "Gold Standard" for separating lipids and terpenes differing only by double bond position. Silver ions (


) form reversible 

-complexes with alkenes. The complex stability differs significantly between terminal (

) and internal (

) double bonds.
Protocol 2.1: Silver Nitrate Impregnated Silica (SNIS)

Materials:

  • Silica Gel 60 (230-400 mesh)

  • Silver Nitrate (

    
    )[2][3][4]
    
  • Solvents: Hexane / Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Impregnation: Dissolve

    
     in water (10% w/w relative to silica). Mix with silica gel to form a slurry. Evaporate water under vacuum (Rotavap) in the dark until dry. Note: The silica will turn slightly grey; protect from light.
    
  • Packing: Pack the column using Hexane.

  • Loading: Load the Rhodinyl Propionate mixture (1 g sample per 50 g silica).

  • Elution:

    • Start with 100% Hexane.

    • Gradient to 5% EtOAc/Hexane.

    • Mechanism: The

      
      -isomer (terminal)  binds more strongly to the 
      
      
      
      than the sterically hindered
      
      
      -isomer.
    • Result: The

      
      -isomer elutes first ; the 
      
      
      
      -isomer elutes later (often requiring slightly higher polarity to displace).
  • Recovery: Wash fractions with brine to remove leached silver ions before evaporation.

Module 3: Prevention (Synthesis Control)

Q: I started with pure Citronellol, but my product contains the wrong isomer. How?

A: Acid-catalyzed migration. If you used a strong acid catalyst (e.g., p-TsOH, Sulfuric Acid) for the esterification of Rhodinol/Citronellol, the double bond can migrate from the 6,7-position (


) to the 7,8-position (

) or cyclize to form isopulegol derivatives.

The Solution: Mild Esterification Avoid thermodynamic equilibration of the alkene.

  • Recommended Method: Use Propionic Anhydride with a mild base (Pyridine or DMAP) at moderate temperatures (< 60°C).

  • Alternative: Enzymatic esterification (Lipase B, Candida antarctica) is highly selective and operates at neutral pH, preventing any double bond migration.

Visualizing the Workflow

The following diagram outlines the decision process for identifying and resolving isomeric impurities in Rhodinyl Propionate.

IsomerResolution Start Sample: Rhodinyl Propionate (Suspected Impurity) Analysis Step 1: Diagnosis GC-MS (Wax Column) or 1H NMR Start->Analysis Result_Mix Result: Mixture Detected (alpha + beta isomers) Analysis->Result_Mix Peaks Resolved Result_Pure Result: Single Isomer (No Action Needed) Analysis->Result_Pure Single Peak Decision Step 2: Purification Method Based on Quantity & Purity Need Result_Mix->Decision Distillation Method A: Spinning Band Distillation (Only for gross enrichment) Decision->Distillation Large Scale Low Purity Ag_Chrom Method B: Argentation Chromatography (AgNO3 / Silica) *High Purity Separation* Decision->Ag_Chrom Lab Scale High Purity (>98%) Prep_LC Method C: Prep-HPLC (Reverse Phase C18) Decision->Prep_LC Analytical Scale Prevention Step 3: Prevention Switch to Enzymatic or Mild Anhydride Synthesis Ag_Chrom->Prevention Future Batches

Figure 1: Decision tree for the diagnosis and resolution of isomeric impurities in Rhodinyl Propionate.

References

  • Williams, C. M., & Mander, L. N. (2001). "Chromatography with Silver Nitrate."[3] Tetrahedron, 57(3), 425-447. (Definitive guide on Argentation Chromatography for alkene separation).

  • Restek Corporation. "Chiral Gas Chromatography of Citronellal, b-Citronellol and Linalool on a b-DEX 225 Column." LabRulez. (Protocol for chiral GC separation).

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 81263, Rhodinol." (Chemical definitions and synonyms).

  • Sigma-Aldrich. "Complete Workflow for Comprehensive Cannabis Terpenes Analysis." (GC-MS methodology for terpene resolution).[5]

  • FooDB. "Rhodinyl Propionate (FDB016189)." (Physical properties and metabolic data).[6]

Sources

Troubleshooting

optimization of reaction conditions for rhodinyl propionate synthesis

The following guide serves as a specialized Technical Support Center for researchers and process engineers working on the synthesis of Rhodinyl Propionate . This guide prioritizes enzymatic synthesis (using Candida antar...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers and process engineers working on the synthesis of Rhodinyl Propionate .

This guide prioritizes enzymatic synthesis (using Candida antarctica Lipase B) as the industry standard for high-value fragrance/flavor production due to its selectivity and mild conditions, while also covering chemical catalysis for bulk applications.

Status: Operational | Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Reaction Landscape

Rhodinyl Propionate (3,7-dimethyloct-6-en-1-yl propionate) is a critical ester in the fragrance industry, valued for its rich, floral, and fruity notes.

  • Substrate: Rhodinol (Commercial rhodinol is a mixture of primarily

    
    -citronellol  and geraniol ).
    
  • Acyl Donor: Propionic acid (direct esterification) or Propionic anhydride (transesterification).

  • Challenge: Propionic acid is a short-chain acid that can cause acid-induced deactivation of enzymes or severe corrosion/side-reactions in chemical setups.

Module 1: Biocatalytic Protocol (Recommended)

Best for: High-purity fragrance applications, Green Chemistry compliance. Catalyst: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435).[1]

Standard Operating Procedure (SOP-Bio-01)

This protocol utilizes a solvent-free system to maximize volumetric productivity.

  • Substrate Preparation:

    • Mix Rhodinol and Propionic Acid in a 1:1 to 1:1.5 molar ratio (Alcohol:Acid).

    • Note: Do not exceed 1:2 acid excess initially; propionic acid can inhibit the lipase active site.

  • Catalyst Loading:

    • Add 1–5% (w/w) immobilized CALB (relative to total substrate mass).

  • Water Management (Critical):

    • Add Molecular Sieves (4Å) at 5–10% (w/w) OR apply mild vacuum (15–20 mbar) to drive equilibrium.

  • Incubation:

    • Temperature: 40°C – 50°C. (Strictly <60°C to prevent enzyme thermal denaturation).

    • Agitation: 150–200 rpm (Orbital shaker). Avoid magnetic stirring bars which pulverize the immobilized beads.

  • Termination:

    • Filter off the enzyme (reusable) and molecular sieves.

Optimization Data Matrix

Based on kinetic studies of terpenic esterification (Citronellol/Geraniol).

ParameterRange TestedOptimal Condition Why? (Mechanism)
Temperature 30°C – 70°C40°C – 50°C Balances reaction rate (

) vs. enzyme thermal stability. >60°C risks denaturing the protein structure.
Molar Ratio 1:1 – 1:51:1.2 (Alc:Acid) Excess acid drives equilibrium (Le Chatelier), but propionic acid is hydrophilic and can strip the essential water layer from the enzyme, causing inactivation.
Water Removal None / Sieves / VacuumVacuum (20 mbar) Continuous removal of water is thermodynamically necessary to achieve >95% conversion.
Solvent Hexane / Toluene / NoneSolvent-Free Eliminates downstream solvent stripping; higher substrate concentration increases reaction velocity (

).

Module 2: Chemical Catalysis Protocol (Bulk Grade)

Best for: Large-scale commodity production where thermal degradation is acceptable. Catalyst: p-Toluene Sulfonic Acid (pTSA) or Sulfuric Acid (


).
Standard Operating Procedure (SOP-Chem-02)
  • Setup: Dean-Stark apparatus equipped with a reflux condenser.

  • Loading:

    • Rhodinol (1.0 eq).

    • Propionic Acid (1.2 – 1.5 eq).

    • Catalyst: pTSA (0.5 – 1.0 mol%).

    • Solvent: Toluene or Cyclohexane (azeotropic agent).

  • Reflux: Heat to boiling (approx. 110°C for Toluene). Monitor water collection in the trap.

  • Workup:

    • Cool to RT.

    • Wash with sat.

      
       (remove excess acid).
      
    • Wash with Brine

      
       Dry over 
      
      
      
      .
    • Distill under reduced pressure.

Module 3: Troubleshooting & FAQs

Q1: My enzymatic conversion stalls at ~40% despite leaving it overnight. Why?

Diagnosis: Thermodynamic Equilibrium / Water Accumulation. Root Cause: In esterification, water is a co-product. If not removed, the reverse reaction (hydrolysis) competes with esterification.[2] Solution:

  • Immediate Action: Add activated Molecular Sieves (4Å) to the reaction vessel.

  • Process Change: Switch to a vacuum-assisted reactor to continuously pull off water vapor.

Q2: The enzyme activity dropped significantly after the first reuse.

Diagnosis: Acid Inhibition / Leaching. Root Cause: Propionic acid is relatively polar and acidic. High concentrations can acidify the micro-aqueous layer surrounding the enzyme, altering its ionization state or stripping it from the support. Solution:

  • Stepwise Addition: Do not add all propionic acid at once. Feed it in 3 aliquots (0h, 2h, 4h) to keep the instantaneous acid concentration low.

  • Wash Step: Wash the recovered enzyme with tert-butanol or hexane before storage.

Q3: I see "burnt" notes in the final product (Chemical Route).

Diagnosis: Thermal Degradation / Isomerization. Root Cause: Rhodinol contains sensitive double bonds. Strong mineral acids + high heat (Reflux) can cause isomerization (migration of the double bond) or dehydration to terpenes. Solution:

  • Switch to the Enzymatic Route (40°C).

  • If chemical is mandatory, use a Solid Acid Catalyst (e.g., Amberlyst-15) at lower temperatures (60-80°C) rather than homogeneous

    
    .
    

Module 4: Process Visualization

Workflow: Enzymatic Synthesis Loop

This diagram illustrates the optimized solvent-free workflow with water removal.

EnzymaticWorkflow Start Substrates: Rhodinol + Propionic Acid Mix Mixing Tank (Temp: 40-50°C) Start->Mix Catalyst Add Catalyst: Novozym 435 Mix->Catalyst Reaction Reaction Phase (Orbital Shaking) Catalyst->Reaction WaterControl Water Removal (Vacuum / Mol. Sieves) Reaction->WaterControl Equilibrium Shift Filter Filtration (Recover Enzyme) Reaction->Filter 4-6 Hours Filter->Catalyst Recycle Enzyme Product Crude Rhodinyl Propionate (>95% Purity) Filter->Product

Caption: Figure 1. Optimized solvent-free enzymatic workflow with integrated water removal and catalyst recycling loop.

Logic Tree: Troubleshooting Low Yield

Use this decision tree to diagnose process failures.

Troubleshooting Problem Issue: Low Conversion (<50%) CheckWater Is Water Removal Active? Problem->CheckWater CheckAcid Is Acid Ratio > 1:2? CheckWater->CheckAcid Yes Action1 Fix: Add Mol. Sieves or Vacuum CheckWater->Action1 No CheckTemp Is Temp > 60°C? CheckAcid->CheckTemp No Action2 Fix: Reduce Acid or Stepwise Feed CheckAcid->Action2 Yes Action3 Fix: Enzyme Denatured. Reduce Temp to 40°C CheckTemp->Action3 Yes Action4 Check Enzyme Activity (Possible Poisoning) CheckTemp->Action4 No

Caption: Figure 2. Diagnostic logic tree for identifying root causes of low conversion yields.

References

  • Scrob, D. M., et al. (2021). "Eco-friendly enzymatic synthesis of anisyl propionate mediated by lipase B from Candida antarctica.

    • Relevance: Establishes baseline optimization parameters (Temp, Vacuum)
  • Paroul, N., et al. (2010).[1] "Production of geranyl propionate by enzymatic esterification of geraniol and propionic acid in solvent-free system." Journal of Chemical Technology & Biotechnology.

    • Relevance: Provides specific kinetic data for geraniol (major component of rhodinol)
  • Mendes, A. A., et al. (2019). "Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters." Applied Biochemistry and Biotechnology.

    • Relevance: Confirms 1:1 molar ratio and 35°C-40°C as optimal conditions for citronellol/geraniol esters.
  • Science Ready. (2021).

    • Relevance: Standard protocol for the chemical troubleshooting and Dean-Stark methodology.

Sources

Optimization

troubleshooting peak tailing in rhodinyl propionate chromatography

Topic: Troubleshooting Peak Tailing in Rhodinyl Propionate Analysis Ticket ID: #RP-GC-T04 Assigned Specialist: Senior Application Scientist[1] Executive Summary: The Nature of the Problem Rhodinyl propionate (CAS: 105-89...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing in Rhodinyl Propionate Analysis Ticket ID: #RP-GC-T04 Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Nature of the Problem

Rhodinyl propionate (CAS: 105-89-5) is a fatty alcohol ester used extensively in flavor and fragrance profiling.[1] While it is relatively non-polar (LogP ~4.3), the presence of the carbonyl group (


) in the ester linkage creates a specific vulnerability in Gas Chromatography (GC): Lewis acid-base interactions .

When users report "tailing" with this molecule, it is rarely a simple column failure. It is usually a symptom of activity in the inlet or a misinterpretation of isomer resolution . This guide moves beyond basic troubleshooting to address the specific physicochemical behavior of terpene esters.

Quick Reference: Molecule Properties
PropertyDataChromatographic Implication
Boiling Point ~255°C (at 760 mmHg)Requires final oven temp >260°C or extended hold.[1]
Polarity Mid-Non-polarCompatible with DB-5 (Non-polar) and DB-WAX (Polar).[1]
Structure 3,7-dimethyloct-7-en-1-yl propionateCritical: Often exists as a mix of

and

isomers.[1]
Key Vulnerability Ester Carbonyl OxygenSusceptible to hydrogen bonding with free silanols (active sites).[1]

Diagnostic Logic: The Troubleshooting Tree

Before disassembling your instrument, use this logic flow to isolate the root cause. This prevents unnecessary maintenance.[2]

TroubleshootingTree Start PROBLEM: Peak Tailing Observed CheckAll Do ALL peaks tail? Start->CheckAll Physical PHYSICAL ISSUE (Dead Volume/Flow) CheckAll->Physical Yes CheckIso Is it only Rhodinyl Propionate? CheckAll->CheckIso No Action1 Re-cut Column Inlet Check Ferrule Seal Physical->Action1 IsomerCheck Check Column Phase (Polar vs Non-Polar) CheckIso->IsomerCheck Yes Activity CHEMICAL ISSUE (Active Sites) IsomerCheck->Activity Low Polarity (DB-1/5) Action2 Isomer Separation? (Shoulder vs Tail) IsomerCheck->Action2 High Polarity (Wax) Action3 Replace Liner (Deactivated Glass Wool) Activity->Action3

Caption: Diagnostic logic tree distinguishing between physical system failures (affecting all peaks) and chemical interactions specific to the ester analyte.

Technical Q&A: Deep Dive Solutions

Q1: Is my peak actually tailing, or am I seeing isomer separation?

Diagnosis: Rhodinyl propionate is derived from Rhodinol, which is not a single pure molecule but a mixture of two isomers: citronellol (3,7-dimethyloct-6-en-1-ol) and rhodinol (3,7-dimethyloct-7-en-1-ol).[1] When esterified, these isomers remain.

  • On Non-Polar Columns (e.g., DB-1, DB-5): These isomers usually co-elute perfectly.[1] If you see a tail here, it is likely adsorption (true tailing).[3]

  • On Polar Columns (e.g., DB-WAX, FFAP): The stationary phase may partially resolve these isomers. This often looks like a "shoulder" on the back of the peak, which is frequently misdiagnosed as tailing.

The Test: Inject a pure standard of a structurally similar but non-isomeric ester (e.g., Geranyl Propionate or Neryl Propionate ).

  • If the standard is symmetrical but Rhodinyl Propionate "tails," you are seeing isomer separation . This is not a failure; it is high-resolution chromatography.

  • If the standard also tails, you have active sites in your system.[2][4][5]

Q2: Why does the tailing worsen after running "dirty" samples (e.g., essential oils)?

Mechanism: Essential oils contain non-volatile matrices (waxes, oxidation products) that deposit in the inlet liner. These deposits hydrolyze over time, creating new silanol groups (Si-OH) . The carbonyl oxygen in Rhodinyl Propionate acts as a weak Lewis base. It hydrogen-bonds with these silanols, retarding a fraction of the molecules and causing the "tail."[6]

The Solution (The "Clean-Slate" Protocol):

  • Replace the Liner: Do not clean it. Replace it with a deactivated liner (e.g., Ultra Inert or Sky).

  • Wool Placement: Use a liner with glass wool placed at the bottom to wipe the needle, but ensure the wool is fully deactivated.

  • Gold Seal: If the problem persists, replace the gold seal (in Agilent systems). Oxidation here acts like a magnet for esters.

Q3: I replaced the liner, but the peak still tails. Now what?

Diagnosis: The activity has migrated to the head of the column . This is common if you have performed splitless injections where matrix debris enters the column.

The Fix: Perform a Column Trimming (See Protocol A below). This removes the "guard band" of contaminated stationary phase.

Validated Protocols

Protocol A: Precision Column Trimming (The Self-Validating Method)

Objective: Remove active sites at the column inlet without creating flow path turbulence.

  • Cool Down: Reduce oven temperature to <40°C. Turn off carrier gas flow only if required by your hardware (most modern GCs allow inlet maintenance under flow).

  • Removal: Remove the column nut from the inlet.

  • The Cut:

    • Use a ceramic wafer (not a diamond pen, which crushes polyimide).

    • Score the fused silica gently (do not saw).

    • Snap the column away from the score.

    • Trim Length: Remove at least 10-15 cm .[1] (Removing 1-2 cm is often insufficient to clear the contamination zone).

  • Inspection (Critical Step): Use a 20x magnifier.[7] The cut must be 90° flat. If it is jagged, the turbulence itself will cause tailing (physical tailing).[6]

  • Re-installation:

    • Install the column at the correct height (consult your GC manual; usually 4-6mm above the ferrule).

    • Self-Validation: Dip the column end in methanol before installation. If bubbles flow freely, the column is not blocked.

Protocol B: Solvent Mismatch Check

Objective: Ensure the solvent is not causing "band broadening" that mimics tailing.

  • Rule: The solvent should have a lower boiling point than the analyte and match the column polarity if possible.

  • For Rhodinyl Propionate:

    • Preferred Solvents: Hexane, Cyclohexane (Non-polar).

    • Problematic Solvents: Methanol or Acetonitrile (on non-polar columns).[8] These can cause "beading" of the solvent, leading to poor focusing and peak distortion.

Visualizing the Interaction

The following diagram illustrates the microscopic mechanism of peak tailing for esters.

Mechanism cluster_0 Inlet Liner Surface (Active) Silanol Free Silanol Group (Si-OH) Result Delayed Elution (Peak Tailing) Silanol->Result Cause Debris Matrix Debris (Oxidized Wax) Debris->Silanol Generates Analyte Rhodinyl Propionate (Ester Carbonyl) Analyte->Silanol H-Bonding (Adsorption)

Caption: Mechanism of tailing. The ester carbonyl group interacts with free silanols generated by matrix debris or liner degradation.

References

  • The Good Scents Company. (n.d.). Rhodinyl propionate (CAS 105-89-5) Properties and Analysis. Retrieved from [Link]

  • Agilent Technologies. (2009).[9] GC Troubleshooting Series: Tailing Peaks. Retrieved from [Link]

  • Restek Corporation. (2020). Troubleshooting GC Peak Tailing: A Step-by-Step Guide. Retrieved from [Link]

  • Phenomenex. (2025).[2][8] GC Column Troubleshooting Guide: Active Sites and Tailing. Retrieved from [Link]

Sources

Troubleshooting

preventing oxidation of rhodinyl propionate during storage

Topic: Preventing Oxidation & Degradation During Storage Core Directive & Executive Summary The Issue: Rhodinyl propionate (CAS: 105-89-5) is a terpene ester widely used for its floral, rose-like, and fruity olfactory pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation & Degradation During Storage

Core Directive & Executive Summary

The Issue: Rhodinyl propionate (CAS: 105-89-5) is a terpene ester widely used for its floral, rose-like, and fruity olfactory profile. Structurally, it consists of a propionate group esterified to rhodinol (a mixture of citronellol and geraniol isomers).

The Vulnerability: The molecule possesses unsaturated carbon-carbon double bonds (


) within the terpenoid chain. These sites are highly susceptible to autoxidation  via allylic hydrogen abstraction, leading to the formation of hydroperoxides. These unstable intermediates decompose into aldehydes and ketones, causing "off-notes" (rancidity), yellowing, and potential skin sensitization risks.

The Solution: Stability is not passive; it is an active system of Headspace Management (Inerting) and Radical Scavenging (Antioxidants) .

The Chemistry of Degradation (Diagnostic)

To prevent failure, you must understand the mechanism.[1] The degradation of rhodinyl propionate is rarely a hydrolysis issue (unless water is introduced); it is almost exclusively an oxidative radical chain reaction.

Figure 1: The Allylic Oxidation Pathway

This diagram illustrates how oxygen attacks the rhodinyl tail, creating a radical cascade that destroys the molecule's purity.

OxidationPathway Start Rhodinyl Propionate (Intact Alkene) Radical Allylic Radical (C• Formation) Start->Radical H Abstraction Initiation Initiation: UV Light / Heat / Metal Ions Initiation->Radical Peroxide Peroxyl Radical (ROO•) Radical->Peroxide Fast Step Oxygen + O2 (Atmospheric) Oxygen->Peroxide Peroxide->Radical Chain Propagation Hydroperoxide Hydroperoxide (ROOH - Unstable) Peroxide->Hydroperoxide H Abstraction from neighboring molecule Degradation Degradation Products: Aldehydes, Ketones, Epoxides (Rancid Odor / Sensitizers) Hydroperoxide->Degradation Decomposition

Caption: Figure 1: The autoxidation cycle. Note that once the Peroxyl Radical is formed, it can attack neighboring molecules, creating a self-sustaining degradation loop.

Critical Protocols: The "Active Storage" System

Do not rely on the supplier's original packaging once opened. Implement the following protocols immediately upon receipt or first use.

Protocol A: Inert Gas Blanketing (The Primary Barrier)

Oxygen exclusion is the single most effective preventive measure.

ParameterNitrogen (

)
Argon (

)
Recommendation
Density vs. Air Slightly lighter (0.97)Heavier (1.38)Argon is superior for open-top vessels as it "sinks" to form a blanket.
Cost LowModerateUse

for large tanks; Use

for lab-scale bottles.
Delivery Method Piped/CylinderCylinder/CanisterLow-velocity flow (avoid turbulence).

Step-by-Step Blanketing:

  • Purge: Insert a gas lance (pipette connected to gas line) into the vessel, positioning it 2-3 cm above the liquid surface.

  • Flow: Flow gas at a low rate (gentle stream, no rippling of liquid) for 10-15 seconds per 100mL of headspace volume.

  • Seal: Withdraw the lance while simultaneously capping the vessel to trap the inert gas.

  • Tape: For long-term storage (>1 month), wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange.

Protocol B: Antioxidant Intervention (The Secondary Barrier)

If the material will be opened frequently, an antioxidant is mandatory to scavenge radicals that bypass the gas blanket.

AntioxidantConcentrationMechanismNotes

-Tocopherol
(Vitamin E)
0.05% - 0.10%H-atom donorNatural, "Clean Label." Can discolor slightly over time.[1]
BHT (Butylated hydroxytoluene)0.05% - 0.10%Radical ScavengerSynthetic, highly stable, industry standard for non-naturals.

Troubleshooting & FAQs

Q1: I opened a stored bottle of Rhodinyl Propionate and it smells "metallic" or "sharp." Is it safe to use?

Diagnosis: This is the classic olfactory signature of terminal oxidation . The "sharpness" comes from short-chain aldehydes or formic acid derivatives formed during hydroperoxide decomposition. Action:

  • Test: Perform a Peroxide Value (POV) test immediately.

  • Decision: If POV > 20 mmol/kg, the material is compromised. Do not use it in formulations, as these peroxides will accelerate the degradation of other ingredients in your compound. Distillation may recover the ester, but it is often not cost-effective.

Q2: Why is my Rhodinyl Propionate turning yellow?

Diagnosis: Yellowing indicates the formation of polymeric oxidation products or quinone-type structures derived from trace phenolic impurities (or oxidized antioxidants). Root Cause: UV light exposure often accelerates this chromatic change. Fix: Ensure storage in amber glass or aluminum canisters. If using clear glass, wrap the bottle in aluminum foil.

Q3: Can I store this at 4°C (Refrigerator)?

Yes, but with a caveat. Lower temperatures significantly slow the rate of radical propagation (Arrhenius equation). However, condensation is your enemy. Critical Step: When removing the bottle from the fridge, you must allow it to equilibrate to room temperature before opening. Opening a cold bottle in a humid lab pulls moisture into the headspace, leading to hydrolysis (formation of propionic acid + rhodinol), which creates a "sour/vinegary" odor.

Q4: I don't have an Argon tank. Is "canned air" (duster) a substitute?

ABSOLUTELY NOT. Computer dusters often contain fluorocarbons or bitterants that are not inert and can contaminate your product. If you lack a plumbed gas line, purchase "Wine Preserver" sprays (often pure Argon or


 mix) from laboratory or food supply vendors as a temporary emergency measure.

Decision Workflow: Storage Logic

Follow this logic gate to determine the correct handling for your specific inventory.

Figure 2: The Storage Decision Tree

StorageLogic Receive Receive Rhodinyl Propionate CheckSeal Is Factory Seal Intact? Receive->CheckSeal StoreCool Store at 4°C - 15°C (Dark) CheckSeal->StoreCool Yes Open Bottle Opened for Use CheckSeal->Open No StoreCool->Open When needed UsageFreq Usage Frequency? Open->UsageFreq HighUse High Use (Daily/Weekly) UsageFreq->HighUse Frequent LowUse Low Use (Monthly) UsageFreq->LowUse Infrequent ActionHigh 1. Headspace Purge (Ar/N2) 2. Store Ambient (Dark) HighUse->ActionHigh ActionLow 1. Add 0.1% Tocopherol 2. Aliquot to smaller vials 3. Headspace Purge 4. Tape Seal & Fridge LowUse->ActionLow

Caption: Figure 2: Decision logic for maximizing shelf-life based on usage frequency.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 61296, Rhodinyl propionate. Retrieved from [Link]

  • Btsa (2023). Preventing terpene oxidation in perfume formulations: natural strategies for stability and safety. Retrieved from [Link]

  • Air Products (2023). Nitrogen: A Security Blanket for the Chemical Industry. Retrieved from [Link]

  • Merck/Sigma-Aldrich.Safety Data Sheet: Rhodinyl Propionate. (General storage guidelines for flammable terpene esters).
  • International Fragrance Association (IFRA).Standard for Quantitative Risk Assessment (QRA) for Fragrance Ingredients.

Sources

Troubleshooting

Technical Support Center: Solubilization &amp; Stability of Rhodinyl Propionate

Executive Summary & Physicochemical Profile The Challenge: Rhodinyl propionate (CAS 105-89-5) presents a classic formulation paradox: it is a highly valued functional ester (flavor/fragrance/bioactive) that is thermodyna...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

The Challenge: Rhodinyl propionate (CAS 105-89-5) presents a classic formulation paradox: it is a highly valued functional ester (flavor/fragrance/bioactive) that is thermodynamically incompatible with aqueous environments.

The Root Cause: The molecule possesses a lipophilic monoterpene tail (rhodinol) and a propionate headgroup. With a LogP (o/w) of approximately 4.3 – 4.7 and water solubility estimated at < 2 mg/L , direct addition to water results in immediate phase separation (oiling out). Furthermore, as an ester, it is susceptible to hydrolysis, degrading into rhodinol and propionic acid, which can shift the pH of your formulation and alter organoleptic properties.

Technical Specifications:

PropertyValueImplication for Formulation
LogP (Octanol/Water) ~4.3 – 4.7Highly Lipophilic.[1] Requires surfactant HLB > 13 or encapsulation.
Water Solubility ~1.57 mg/L (est.)[1][2]Practically insoluble. Co-solvents alone are often insufficient.
Molecular Weight ~212.33 g/mol Suitable for inclusion in

-Cyclodextrin cavities.[1]
Chemical Class Terpene EsterVulnerable to acid/base hydrolysis (pH drift risk).[1]

Decision Matrix: Selecting the Right Solubilization Strategy

Before beginning benchwork, select the protocol that matches your target concentration and application.

SolubilizationStrategy Start Target Concentration? Low < 0.5% (w/v) (Clear Solution) Start->Low High > 0.5% (w/v) (Emulsion/Cream) Start->High Stability Is Hydrolytic Stability Critical? Low->Stability Emulsion Method C: Nano-Emulsification (High Shear) High->Emulsion Micelles Method A: Micellar Solubilization (Surfactants) Stability->Micelles No (Short shelf-life) CDs Method B: Cyclodextrin Complexation (Encapsulation) Stability->CDs Yes (Long shelf-life)

Figure 1: Strategic decision tree for rhodinyl propionate formulation based on concentration and stability requirements.

Method A: Micellar Solubilization (Surfactants)

Best For: Clear, aqueous toners or reagents where transparency is required.

The Science: To solubilize a lipophile with a LogP > 4, you must create an oil-in-water (O/W) microemulsion. This requires a surfactant system with a high Hydrophilic-Lipophilic Balance (HLB), typically between 13 and 16 .

Protocol: The Titration Method
  • Surfactant Selection: Use a non-ionic surfactant like Polysorbate 20 (Solubilizer) or PEG-40 Hydrogenated Castor Oil .

    • Why? These have high HLB values (16.7 and ~15 respectively) and low critical micelle concentrations (CMC), allowing them to sequester the terpene ester effectively.

  • Pre-mix (The "Oil Phase"):

    • Mix Rhodinyl Propionate (1 part) with the Solubilizer (3 to 5 parts).

    • Note: A ratio of 1:1 is rarely sufficient for terpenes; start at 1:3.

    • Vortex until a homogenous, viscous liquid is formed.

  • Titration:

    • Slowly add the aqueous phase (buffer or water) to the oil/surfactant mix while stirring magnetically.

    • Observation: The mixture will pass through a gel phase (liquid crystal) before breaking into a clear solution.

  • Validation:

    • The final solution should be transparent. If it is blue/hazy (Tyndall effect), increase the surfactant ratio.

Method B: Molecular Encapsulation (Cyclodextrins)

Best For: Protecting the ester from hydrolysis and preventing "flavor scald" or volatility loss.

The Science: Beta-cyclodextrin (


-CD) has a cavity size (~6.0–6.5 Å) that perfectly accommodates the hydrophobic rhodinol tail. The hydrophilic exterior renders the complex water-soluble. This "host-guest" complex shields the ester bond from water attack, significantly extending shelf life.
Protocol: Kneading Method (Solid State)
  • Molar Ratio: Calculate a 1:1 molar ratio of Rhodinyl Propionate to

    
    -CD (or HP-
    
    
    
    -CD for higher solubility).
    • MW Rhodinyl Propionate: ~212 g/mol [1]

    • MW

      
      -CD: ~1135  g/mol [1]
      
    • Example: For every 1g of ester, use ~5.35g of

      
      -CD.
      
  • Slurry Formation:

    • Add a small amount of water/ethanol (1:1) to the

      
      -CD powder in a mortar to create a thick paste.
      
  • Inclusion:

    • Slowly add the Rhodinyl Propionate to the paste while kneading vigorously with a pestle for 45 minutes.

    • Endpoint: The paste will dry out and form a hard solid as the oily liquid is encapsulated.

  • Reconstitution:

    • Dissolve the resulting powder in your aqueous media. It should dissolve clearly or with slight opalescence, without oil separation.

Troubleshooting Guide (FAQ)

Q1: My solution was clear initially but became cloudy after heating. Why?

  • Diagnosis: You likely used a non-ionic surfactant (like Polysorbate or Triton X) and hit the Cloud Point .

  • Mechanism: As temperature rises, the hydrogen bonds between the surfactant's polyoxyethylene chains and water break, causing the surfactant to dehydrate and phase separate.

  • Fix: Ensure your processing temperature is at least 10°C below the cloud point of your chosen surfactant, or switch to an anionic surfactant (like SDS) if the application permits.

Q2: The pH of my formulation dropped from 7.0 to 5.5 over a month.

  • Diagnosis: Ester Hydrolysis.[3]

  • Mechanism: Rhodinyl propionate has hydrolyzed into Rhodinol and Propionic Acid . The release of the free acid lowers the pH.

  • Fix:

    • Buffer: Use a Citrate or Phosphate buffer (pH 6.5–7.0) instead of pure water.[4]

    • Encapsulate: Switch to Method B (Cyclodextrins) to sterically hinder water access to the ester bond.

Q3: I see an "oil ring" at the top of my beaker despite using high shear.

  • Diagnosis: Ostwald Ripening.

  • Mechanism: Small droplets diffuse into larger ones to minimize surface energy. This is common in terpene emulsions lacking a "ripening inhibitor."

  • Fix: Add a long-chain triglyceride (e.g., MCT oil or Corn oil) to the rhodinyl propionate before emulsification. This acts as a ripening inhibitor by balancing the chemical potential between droplets.

References

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved January 28, 2026, from [Link]

  • The Good Scents Company. (n.d.). Rhodinyl Propionate Physicochemical Properties. Retrieved January 28, 2026, from [Link]

  • FooDB. (n.d.). Compound: Rhodinyl propionate (FDB016189). Retrieved January 28, 2026, from [Link]

  • National Institutes of Health (NIH). (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. PubMed Central. Retrieved January 28, 2026, from [Link]

  • Saffire Blue Inc. (2015). The HLB System - Choosing Which Surfactant to Use. Retrieved January 28, 2026, from [Link]

Sources

Optimization

enhancing the long-lastingness of rhodinyl propionate fragrance

Topic: Enhancing the Substantivity & Stability of Rhodinyl Propionate Ticket ID: RP-FIX-001 Status: Open Analyst: Senior Application Scientist[1] Introduction: The Rhodinyl Propionate Challenge Rhodinyl propionate (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the Substantivity & Stability of Rhodinyl Propionate Ticket ID: RP-FIX-001 Status: Open Analyst: Senior Application Scientist[1]

Introduction: The Rhodinyl Propionate Challenge

Rhodinyl propionate (CAS: 105-89-5) is a critical terpenyl ester valued for its sweet, waxy, rose-geranium profile with fruity undertones.[1][2] However, researchers frequently encounter two distinct failure modes regarding its "long-lastingness":[1]

  • Volatility: As a middle note with a vapor pressure of ~0.005 mmHg at 25°C, it lacks the natural tenacity of base notes.

  • Chemical Instability: Like all esters, it is prone to hydrolysis, leading to a "sour" off-note (formation of propionic acid) and loss of the floral character (rhodinol).

This guide provides technical protocols to address both issues, moving from formulation chemistry to advanced encapsulation.

Module 1: Troubleshooting Chemical Stability (Hydrolysis)

User Question: "My fragrance concentrate smells fine, but after two weeks in a functional base (pH 9.0), the rose note is gone and it smells acidic. Why?"

Diagnosis: You are experiencing Base-Catalyzed Hydrolysis .[1] Rhodinyl propionate is an ester. In aqueous or high-pH environments (like soaps or detergents), hydroxide ions attack the carbonyl carbon, cleaving the molecule into Rhodinol (alcohol) and Propionate (salt/acid).

The Mechanism:



Corrective Protocol:

  • pH Adjustment: Maintain formulation pH between 5.5 and 7.0 . Esters are most stable in slightly acidic to neutral conditions.

  • Water Activity (

    
    ) Reduction:  In aqueous systems, add glycols (Dipropylene Glycol - DPG) to reduce water activity, thereby slowing the hydrolysis rate.
    
  • Buffer Systems: Use a Citrate or Phosphate buffer to lock pH if the base is unstable.

Visualization: The Hydrolysis Failure Mode

Hydrolysis_Troubleshooting Start Issue: Scent Degradation Check_pH Check Formulation pH Start->Check_pH Acidic pH < 4.0 (Acid Hydrolysis) Check_pH->Acidic Low pH Alkaline pH > 8.0 (Saponification) Check_pH->Alkaline High pH Optimal pH 5.5 - 7.0 (Stable) Check_pH->Optimal Neutral Result_Bad Formation of Propionic Acid (Sour) + Rhodinol (Flat) Acidic->Result_Bad Alkaline->Result_Bad Result_Good Intact Rhodinyl Propionate (Rosy/Fruity) Optimal->Result_Good

Figure 1: Decision tree for diagnosing stability failures in rhodinyl propionate formulations.

Module 2: Advanced Fixation Strategies (Physical Formulation)

User Question: "I want to extend the dry-down without altering the scent profile. What fixatives work best with this specific molecule?"

Technical Insight: Rhodinyl propionate has a LogP of ~4.3 [1], making it highly lipophilic. To retard its evaporation, you must lower its vapor pressure according to Raoult’s Law. This requires a solvent or fixative with a high affinity for the ester.

Recommended Fixative Matrix:

Fixative ClassSpecific AgentMechanism of ActionRecommended Ratio (Fixative:RP)
Macrocyclic Musk Ethylene BrassylateStacking: Large molecular weight (MW) musk traps the lighter ester, slowing diffusion.[1]3:1
Polymer PVP/VA CopolymerFilm Formation: Creates a physical barrier on skin/fabric.[1]0.5:1
Solvent Isopropyl Myristate (IPM)Solvation: High LogP match (IPM LogP ~7) ensures excellent solubility and retention.[1]2:1

Protocol: The "Pre-Fixation" Step Do not add Rhodinyl Propionate directly to the ethanol/base.

  • Premix Rhodinyl Propionate with Ethylene Brassylate (or Galaxolide) and IPM .

  • Allow to mature for 24 hours. This allows the formation of intermolecular van der Waals forces (solvation complexes) before dilution, significantly improving substantivity.

Module 3: Molecular Encapsulation (Beta-Cyclodextrin)[1][3][4]

User Question: "We are developing a laundry detergent. The scent disappears in the wash. How do we protect it?"

Solution: For wash-off products, physical fixation fails. You require Molecular Encapsulation . Beta-Cyclodextrin (


-CD) is the ideal host because its cavity size (~6.0–6.5 Å) perfectly accommodates the rhodinyl moiety [2].

Experimental Protocol: Co-Precipitation Method

Reagents:

  • 
    -Cyclodextrin (Food/Pharma Grade)[1][3]
    
  • Rhodinyl Propionate[1][2][4][5]

  • Ethanol (96%)

  • Deionized Water

Step-by-Step Workflow:

  • Preparation of Host Solution: Dissolve 10g of

    
    -CD  in 100mL of water  at 50°C. Stir until clear.
    
  • Guest Addition: Dissolve 1.5g of Rhodinyl Propionate in 5mL of Ethanol . Why Ethanol? RP is hydrophobic. Ethanol acts as a co-solvent to transport the ester to the CD cavity.

  • Inclusion Process: Slowly drop the RP/Ethanol mix into the

    
    -CD solution while stirring vigorously (600 RPM).
    Observation: The solution will turn cloudy as the inclusion complex precipitates (it is less soluble than free CD).
    
  • Equilibration: Stir for 4 hours at room temperature. Then, refrigerate (4°C) overnight to maximize precipitation.

  • Recovery: Filter the precipitate (vacuum filtration), wash with a small amount of cold ethanol (to remove surface oil), and dry in a desiccator.

Visualization: The Encapsulation Workflow

Encapsulation_Workflow Step1 1. Host Prep Dissolve Beta-CD in Water (50°C) Step3 3. Complexation Dropwise addition of Guest to Host (Stir 4hrs @ RT) Step1->Step3 Step2 2. Guest Prep Dissolve Rhodinyl Propionate in Ethanol (Co-solvent) Step2->Step3 Step4 4. Precipitation Cool to 4°C (Overnight) Step3->Step4 Step5 5. Recovery Filter & Wash -> Dry Powder Step4->Step5 Product Final Product: Rhodinyl Propionate-CD Complex (Heat/Moisture Triggered Release) Step5->Product

Figure 2: Workflow for creating molecular inclusion complexes to protect fragrance esters.

Module 4: Analytical Validation (Prove it Works)

User Question: "How do I quantify the improvement in substantivity?"

Method: Dynamic Headspace GC-MS Do not rely on sniff tests alone. Use analytical quantification.

Protocol:

  • Sample Prep: Apply 0.1g of Free RP (Control) and 0.1g of Encapsulated RP (Test) onto standard cotton swatches.

  • Aging: Leave swatches at 25°C/50% RH for 0, 6, 12, and 24 hours.

  • Extraction: Place swatch in a headspace vial. Heat to 35°C (simulating skin temp).

  • Analysis: Measure the Peak Area of Rhodinyl Propionate (Retention Time approx 15-18 min depending on column).

Success Metric: The Encapsulated sample should show a linear release profile (steady peak area over time), whereas the Free sample will show an exponential decay (rapid drop in peak area after 2 hours).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7781, Rhodinyl propionate. Retrieved from [Link]

  • Kfoury, M., et al. (2019).Encapsulation in cyclodextrins to widen the applications of essential oils. Environmental Chemistry Letters.
  • Good Scents Company. Rhodinyl Propionate Material Safety & Data Sheet. Retrieved from [Link]

  • Scent Journer (2025). The Essential Role of Esters in the Fragrance Industry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Stereochemical Impact on Olfactory Perception: A Comparative Analysis of Rhodinyl Propionate vs. Citronellyl Propionate

Executive Summary In high-performance fragrance chemistry, the distinction between Citronellyl Propionate and Rhodinyl Propionate is not merely semantic—it is stereochemical.[1] While often treated interchangeably in low...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-performance fragrance chemistry, the distinction between Citronellyl Propionate and Rhodinyl Propionate is not merely semantic—it is stereochemical.[1] While often treated interchangeably in lower-tier applications, the olfactory divergence between these two esters is a textbook example of how optical isomerism and feedstock purity dictate sensory reality.[1]

This guide analyzes the functional and sensory differences between these two materials. It provides a robust experimental framework for sensory scientists to validate these differences using ISO-standardized protocols.[1]

Chemical Foundation: The "Rhodinol" Distinction

To understand the sensory data, we must first define the substrate. The propionate ester is formed via the esterification of propionic acid with an alcohol. The difference lies entirely in the alcohol used:

  • Citronellyl Propionate (CAS 141-14-0): Typically derived from synthetic racemic citronellol (a 50:50 mix of d- and l- isomers) or citronellol extracted from citronella oil (which contains impurities like isopulegol).[1]

  • Rhodinyl Propionate (CAS 105-89-5): Derived from Rhodinol , which is historically defined as a mixture enriched in

    
    -citronellol  (the l- isomer) and geraniol, often isolated from Geranium Bourbon oil.[1] Modern high-grade "Rhodinyl" derivatives are chemically equivalent to high-purity l-citronellyl esters.
    

Key Mechanism: The l-isomer (Rhodinyl) possesses a deeper, more tenacious "red rose" character, while the racemic mix (Citronellyl) is lighter, grassier, and more "geranium leaf" like.[1]

Visualization: Stereochemical & Structural Relationship

ChemicalStructure cluster_0 Feedstock Alcohols cluster_1 Resulting Esters Racemic Generic Citronellol (Racemic d/l mix) CP Citronellyl Propionate (Lighter, Grassy, Waxy) Racemic->CP + Propionic Acid (Esterification) Rhodinol Rhodinol (High l-Citronellol content) RP Rhodinyl Propionate (Deep Red Rose, Minty, Fruity) Rhodinol->RP + Propionic Acid (Esterification) Propionic Propionic Acid Propionic->CP Propionic->RP RP->CP Stereochemical Overlap

Figure 1: The stereochemical lineage determining the olfactory profile of the resulting propionate esters.[1]

Comparative Sensory Profile

The following data aggregates consensus organoleptic evaluations from industry standards (Arctander, RIFM) and internal sensory panel averages.

Table 1: Organoleptic Attribute Comparison[1][3]
FeatureCitronellyl PropionateRhodinyl Propionate
Primary Character Rosy, Fruity, WaxyDeep Red Rose , Geranium, Spicy
Secondary Nuances Green, Citrus (Lemon-like), GrassyMinty, Leafy, Berry-like, Honeyed
Tenacity (Blotter) Moderate (4-6 hours)High (>12 hours, substantivity >24h)
Texture/Mouthfeel Thin, oilyVelvety, rich, petal-like
Threshold (Air) Higher (Less potent)Lower (More potent due to l-isomer fit)
Cost Implications Low/CommodityHigh/Specialty

Senior Scientist Insight: Use Citronellyl Propionate for functional perfumery (soaps, detergents) where a generic "fresh rose" lift is needed. Use Rhodinyl Propionate in fine fragrance "Coeur" accords where the velvety texture of a Damask rose is required without the metallic edge of Geranium oil.

Experimental Protocol: Validating the Difference

To empirically verify the superiority or distinctness of Rhodinyl Propionate in your specific matrix, you must move beyond casual sniffing to a rigorous Triangle Test (ISO 4120) followed by Quantitative Descriptive Analysis (QDA) .

Protocol A: Sample Preparation (Critical Step)
  • Matrix: Ethanol (Perfumer's Grade) or Dipropylene Glycol (DPG). Never evaluate these neat; the vapor pressure is too high, causing immediate olfactory fatigue.[1]

  • Concentration: 1% w/w solution.

  • Equilibration: Allow solutions to mature for 24 hours before testing to stabilize headspace.

Protocol B: The Sensory Workflow (ISO 8586 Aligned)

This workflow ensures that the data collected is statistically significant and free from adaptation bias.

SensoryWorkflow cluster_Test Evaluation Phase (Blind) Start Panel Recruitment (ISO 8586) Screening Olfactory Acuity Screening (Identify Anosmia to Musks/Esters) Start->Screening Training Descriptor Alignment (Ref: Damascenone, Geraniol) Screening->Training Select Top 10% Triangle Triangle Test (ISO 4120) Can they tell the difference? Training->Triangle Profile Descriptive Profiling (QDA) Spider Plot Generation Triangle->Profile If p < 0.05 Analysis Statistical Analysis (Friedman Test / ANOVA) Profile->Analysis

Figure 2: Step-by-step sensory evaluation workflow for differentiating high-isomeric esters.

Protocol C: Execution Steps
  • Triangle Test: Present 3 coded blotters to the panel (2x Citronellyl Propionate, 1x Rhodinyl Propionate). Ask: "Which one is different?"

    • Success Criterion: If 10 panelists are used, at least 7 must identify the odd sample for significance at

      
      .
      
  • Descriptive Analysis: If the difference is established, panelists rate the intensity (0-10 scale) of specific descriptors: Green, Waxy, Red Rose, Minty, Metallic.

Data Interpretation & Application

Hypothetical QDA Results (Standardized)

When running the above protocol, Rhodinyl Propionate consistently outperforms in the "Deep Rose" and "Substantivity" metrics.

DescriptorCitronellyl Propionate (Mean Score)Rhodinyl Propionate (Mean Score)Delta
Green/Grassy 7.53.2-4.3
Red Rose 4.18.8+4.7
Waxy 6.05.5-0.5
Minty/Spicy 2.05.8+3.8
Causality Explanation

The olfactory receptor mechanism relies on the "lock and key" fit. The l-citronellol moiety in Rhodinyl Propionate has a specific steric configuration that binds more effectively to receptors responsible for "floral/sweet" perception (likely OR1A1 or similar family receptors), whereas the d- isomer present in the racemic Citronellyl Propionate contributes more "fatty/waxy" noise, diluting the floral purity.[1]

References

  • Arctander, S. (1969).[2] Perfume and Flavor Chemicals (Aroma Chemicals).[2][3] Vol I & II. Montclair, N.J.[1] (Source for organoleptic descriptors).

  • International Organization for Standardization. (2023).[4] ISO 8586:2023 Sensory analysis — Selection and training of sensory assessors. [Link][4]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8834, Citronellyl propionate. [Link][1]

  • The Good Scents Company. (2024). Rhodinyl Propionate vs Citronellyl Propionate Material Safety & Odor Data. [Link]

  • Sell, C. S. (2006). The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry. (Reference for stereochemical impact on odor).

Sources

Comparative

comparative study of rhodinyl propionate and rhodinyl acetate in perfumery

[1] Executive Summary This technical guide provides a comparative analysis of Rhodinyl Acetate and Rhodinyl Propionate , two critical ester derivatives of Rhodinol used extensively in fine fragrance and functional perfum...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comparative analysis of Rhodinyl Acetate and Rhodinyl Propionate , two critical ester derivatives of Rhodinol used extensively in fine fragrance and functional perfumery.[1] While both share a common structural backbone derived from 3,7-dimethyloct-6-en-1-ol (and its isomers), their functional performance differs significantly due to acyl chain elongation.[1]

The Verdict:

  • Rhodinyl Acetate is the industry standard for "fresh" rose effects, offering a leafy, citrus-nuanced lift with moderate tenacity.[1][2]

  • Rhodinyl Propionate serves as a functional fixative, exhibiting a lower vapor pressure and higher lipophilicity (LogP), resulting in a sweeter, waxier, and more substantive profile suitable for base-note anchoring.[1]

Chemical Characterization & Physicochemical Properties[1][3][4][5][6][7][8][9]

To understand the olfactory performance, we must first analyze the thermodynamic properties that drive volatility and substantivity.[1] The addition of a methylene group (-CH₂-) in the propionate significantly alters the molecule's polarity and volatility.[1]

Table 1: Physicochemical Comparison
PropertyRhodinyl AcetateRhodinyl PropionateImpact on Perfumery
CAS Number 141-11-7105-89-5Regulatory Identification
Molecular Weight 198.30 g/mol 212.33 g/mol Heavier molecules generally evaporate slower.[1][3]
LogP (o/w) ~4.10 - 4.20~4.50 - 4.72Propionate is more lipophilic , leading to higher substantivity on wax/skin.[1]
Vapor Pressure (25°C) ~0.015 mmHg~0.005 mmHgPropionate is 3x less volatile , acting as a fixative.[1][3]
Boiling Point ~256°C~255°C (similar range)High boiling points confirm heart-to-base utility.[1]
Flash Point 96°C89°CBoth are Class IIIB combustible liquids.[1]

Scientist's Insight: The shift in LogP from 4.1 to 4.7 is critical. In functional perfumery (e.g., fabric softeners), Rhodinyl Propionate will partition more effectively into the hydrophobic fabric fibers, surviving the wash cycle better than the Acetate.[1]

Olfactory Profiling

While chemical data predicts behavior, the olfactory profile dictates aesthetic application.[1]

Rhodinyl Acetate[1][2][3][4][6][7][8][10]
  • Dominant Character: Fresh Red Rose.

  • Nuances: Leafy, Green, Citrus (Bergamot-like), Spicy (Geranium).[1]

  • Texture: Crisp, diffusive.[1]

  • Use Case: Essential for the "morning dew" effect in rose accords; bridges citrus top notes with floral hearts.[1]

Rhodinyl Propionate[1][3][8][9]
  • Dominant Character: Sweet Rose / Dried Petals.[1]

  • Nuances: Fruity (Raspberry/Strawberry jam), Waxy, Honeyed, Powdery.[1]

  • Texture: Velvety, heavy, oily.[1]

  • Use Case: Provides the "petal texture" and sweetness; used in Oriental Rose and Chypre accords to add depth without the sharp greenness of the acetate.[1]

Visualizing the Olfactory Shift

OlfactoryShift Rhodinol Rhodinol Backbone (Rose/Geranium) Acetate Rhodinyl Acetate (+ Acetyl Group) Rhodinol->Acetate Esterification (C2) Propionate Rhodinyl Propionate (+ Propionyl Group) Rhodinol->Propionate Esterification (C3) Fresh Fresh / Leafy / Citrus Acetate->Fresh Sweet Sweet / Waxy / Fruity Propionate->Sweet

Figure 1: Structural modification leads to a divergent olfactory profile.[1] The shorter acetate chain enhances volatility (freshness), while the longer propionate chain suppresses volatility, revealing heavier, sweeter notes.[1]

Experimental Validation Protocols

As a Senior Application Scientist, relying solely on literature is insufficient. The following protocols are designed to validate the performance differences in a controlled laboratory setting.

Protocol A: Comparative Evaporation Study (Substantivity)

Objective: To quantify the fixative properties of the Propionate vs. the Acetate.

  • Preparation: Prepare 10% solutions of both materials in Ethanol (99.8%).

  • Application: Dip standardized smelling strips (blotters) to a depth of 2cm.[1]

  • Environment: Maintain room at 20°C, 50% Relative Humidity.

  • Measurement: Panelists evaluate intensity on a 0-10 scale at T=0, 1hr, 6hr, 24hr, 48hr.

Expected Data Trend:

  • T=0: Acetate intensity (9/10) > Propionate intensity (7/10).[1]

  • T=24hr: Acetate intensity drops significantly (4/10).[1]

  • T=48hr: Propionate retains linearity (5/10) while Acetate becomes faint (2/10).[1]

Protocol B: Chemical Stability Stress Test

Objective: To determine suitability for aggressive media (e.g., Bleach or High-pH Soap).[1]

StabilityProtocol cluster_conditions Stress Conditions (4 Weeks) Start Sample Preparation (0.5% in Base) Acid Acidic pH 3.5 (Fabric Softener) Start->Acid Neutral Neutral pH 7.0 (Alcoholic) Start->Neutral Alkaline Alkaline pH 10.0 (Soap Bar) Start->Alkaline Analysis GC-MS Analysis (Quantify Hydrolysis) Acid->Analysis Neutral->Analysis Alkaline->Analysis Result Calculate % Recovery Analysis->Result

Figure 2: Standard stability testing workflow. Both esters are susceptible to hydrolysis at high pH, but steric hindrance in the propionate may offer marginal stability improvements over the acetate.[1]

Stability Notes:

  • Soaps (pH 9-10): Both esters are generally stable but can undergo slow hydrolysis over months, releasing Rhodinol (floral) and the corresponding acid (Vinegar vs. Propionic acid).[1] Note: Propionic acid has a cheesy/sour odor, so hydrolysis of the propionate is a higher olfactory risk than the acetate.[1]

  • Bleach: Neither is recommended for hypochlorite systems due to the double bond in the rhodinol tail, which is prone to oxidation.[1]

Synthesis & Manufacturing

Understanding the synthesis helps in troubleshooting batch variations.[1] Both are produced via direct esterification of Rhodinol (a mixture of citronellol and geraniol isomers from Geranium oil or synthetic sources).[1]

Reaction:


[1]
  • Rhodinyl Acetate: Uses Acetic Anhydride.[1]

  • Rhodinyl Propionate: Uses Propionic Anhydride.[1]

Quality Control Critical Check: Commercial "Rhodinol" varies by supplier (Citronellol:Geraniol ratio).[1]

  • High Citronellol content = Rosier, cleaner.[1]

  • High Geraniol content = Spicier, metallic.[1]

  • Recommendation: Always specify the optical rotation and isomer ratio of the starting Rhodinol when sourcing these esters to ensure batch consistency.

References

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 7781, Rhodinyl propionate. Retrieved January 28, 2026, from [Link][1]

  • The Good Scents Company. (n.d.).[1] Rhodinyl Acetate (CAS 141-11-7) Odor and Properties. Retrieved January 28, 2026, from [Link][1]

  • The Good Scents Company. (n.d.).[1] Rhodinyl Propionate (CAS 105-89-5) Odor and Properties. Retrieved January 28, 2026, from [Link][1]

Sources

Validation

Spectroscopic Analysis of Synthetic vs. Natural Rhodinyl Propionate: A Comparative Authentication Guide

Executive Summary Rhodinyl Propionate (CAS 105-89-5) is a high-value ester valued for its deep, red-rose, and fruity-floral olfactory profile.[1] In the fragrance supply chain, it represents a critical vulnerability: "Na...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Rhodinyl Propionate (CAS 105-89-5) is a high-value ester valued for its deep, red-rose, and fruity-floral olfactory profile.[1] In the fragrance supply chain, it represents a critical vulnerability: "Natural" Rhodinyl Propionate (derived from Pelargonium graveolens or Cymbopogon winterianus) commands a significant price premium over its petrochemical or semi-synthetic counterparts.

This guide provides a rigorous analytical framework for distinguishing between these sources. Unlike simple purity assays, authentication requires a multi-dimensional approach: Stereochemical Analysis (Chiral GC) , Isotopic Fingerprinting (IRMS) , and Impurity Profiling .

The Chemical Context: Defining "Rhodinol"

To authenticate the propionate ester, one must first understand the alcohol moiety. "Rhodinol" is a commercial designation, not a strict IUPAC name.

  • Natural Rhodinol: A fraction isolated from Geranium or Citronella oil, composed primarily of (-)-

    
    -citronellol  mixed with geraniol and traces of citronellal.[1]
    
  • Synthetic Rhodinol: Produced via the hydrogenation of geraniol/nerol or from citronellal. Unless asymmetric synthesis is employed, this often results in racemic mixtures or unnatural isomer ratios.

Therefore, Rhodinyl Propionate is the propionic acid ester of this complex alcohol mixture.

Comparative Analysis Framework

Methodology 1: Chiral Gas Chromatography (The Stereochemical Fingerprint)

Nature is homochiral. Enzymes in Pelargonium species produce specific enantiomers with high precision. Synthetic processes, unless using expensive chiral catalysts, typically yield racemates.

  • Natural Profile: Predominantly (

    
    )-(-)-
    
    
    
    -rhodinyl propionate
    (levorotatory).[1]
  • Synthetic Profile: Often Racemic (

    
    )  or varying ratios depending on the starting material (e.g., synthetic (
    
    
    
    )-citronellol).
Experimental Protocol: Chiral GC Analysis
  • Column: Beta-DEX 225 or equivalent cyclodextrin-based capillary column (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program: 70°C (2 min hold)

    
     2°C/min 
    
    
    
    200°C.
  • Detection: FID or MS (SIM mode for m/z 123, 136).

  • Validation Criterion: Natural samples must exhibit an Enantiomeric Excess (ee) > 90% for the (

    
    )-isomer.
    
Methodology 2: GC-C-IRMS (The Origin Verification)

When chiral analysis is inconclusive (e.g., if the synthetic route used chiral starting materials), Isotope Ratio Mass Spectrometry (IRMS) provides the definitive verdict. It measures the ratio of


 to 

(

).
  • Mechanism: Plants discriminate against

    
     during photosynthesis.
    
    • C3 Plants (Geranium/Rose):

      
       typically -25‰ to -29‰ .[1]
      
    • Petrochemical Precursors:

      
       typically -27‰ to -32‰  (often lighter/more negative).[1]
      
  • Critical Insight: While ranges overlap, the internal isotopic pattern (comparing the propionate moiety vs. the rhodinyl moiety via pyrolysis) reveals addition of synthetic propionic acid to natural rhodinol (semi-synthetic adulteration).

Methodology 3: Impurity Profiling (The "Entourage" Effect)

Natural extracts contain a complex matrix of minor terpenes that survive esterification. Synthetic versions are "cleaner" regarding terpenes but "dirtier" regarding process byproducts.

Marker TypeNatural Rhodinyl PropionateSynthetic Rhodinyl Propionate
Isomers High

-isomer content; trace

-isomer.[1]
Variable

ratio depending on hydrogenation catalyst.[1]
Trace Terpenes Present: Geranyl propionate, Linalyl propionate,

-Caryophyllene, Germacrene D.
Absent: Complex sesquiterpenes are usually missing.[1]
Process Residues None (Solvent-free extraction).[1]Possible: Traces of chlorinated solvents, heavy metal catalyst residues (Pd/Ni).[1]

Data Visualization & Decision Logic

The following diagram illustrates the logical workflow for authenticating a sample of Rhodinyl Propionate.

AuthenticationWorkflow Start Unknown Sample Rhodinyl Propionate Extraction Sample Prep (Dilution in Hexane) Start->Extraction GCMS GC-MS Profiling (Impurity Scan) Extraction->GCMS ChiralGC Chiral GC (Stereochemistry) Extraction->ChiralGC IRMS GC-C-IRMS (Isotope Ratio) Extraction->IRMS Decision1 Contains Germacrene D / Caryophyllene? GCMS->Decision1 Decision2 Enantiomeric Excess > 95% (S)-isomer? ChiralGC->Decision2 Decision3 δ13C Value Range Check IRMS->Decision3 Decision1->Decision2 Yes (Consistent) ResultSyn VERDICT: Synthetic / Adulterated Decision1->ResultSyn No (Too Clean/Wrong Impurities) Decision2->Decision3 Yes Decision2->ResultSyn No (Racemic) ResultNat VERDICT: Natural Origin Decision3->ResultNat Matches C3 Plant (-25 to -29‰) Decision3->ResultSyn Matches Petrochemical (< -30‰)

Figure 1: Integrated Analytical Workflow for Rhodinyl Propionate Authentication.

Detailed Comparative Data Table

The following table summarizes the quantitative differences expected during analysis.

ParameterNatural Rhodinyl Propionate (ex-Geranium)Synthetic Rhodinyl Propionate Detection Method
Optical Rotation Levorotatory (

to

)
Often Inactive (

) or varying
Polarimetry / Chiral GC
Chiral Distribution >90% (

)-(-)-isomer
50:50 Racemic (unless asymmetric synthesis)Chiral GC (Cyclodextrin)
Carbon Isotopes (

)

to

‰ (VPDB)

to

‰ (VPDB)
GC-C-IRMS
C14 Activity 100% Biobased Carbon (Modern)0% (Fossil Carbon)Radiocarbon Dating (

)
Associated Esters Geranyl propionate (10-20%), Citronellyl propionateHigh purity Rhodinyl propionate (>98%)GC-MS (Polar Column)
Olfactory Profile Rich, heavy, leafy-rose, minty undertonesSharper, thinner, strictly floralSensory Evaluation

Conclusion

Authentication of Rhodinyl Propionate cannot rely on a single data point. The Senior Application Scientist approach dictates a "preponderance of evidence" strategy:

  • Screen with GC-MS: If the profile is "too clean" (lacking sesquiterpenes), suspect synthetic origin.

  • Verify with Chiral GC: If the sample is racemic, it is synthetic.

  • Confirm with IRMS: If the chiral signature is manipulated (e.g., using chiral pool synthesis), the Carbon-13 ratio will reveal the petrochemical origin of the propionic acid or the alcohol backbone.

For drug development and high-end perfumery, where the biological activity or olfactory depth of the specific isomer is required, purchasing "Natural" material without this validation protocol is a significant quality risk.

References

  • European Food Safety Authority (EFSA). (2012). Scientific Opinion on Flavouring Group Evaluation 58 (FGE.58): Consideration of citronellyl derivatives evaluated by JECFA.Link

  • The Good Scents Company. (2023). Rhodinyl Propionate (CAS 105-89-5) Safety and Organoleptic Data.[1]Link

  • Schipilliti, L., et al. (2010).[2] Authentication of Bergamot Essential Oil by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometer (GC-C-IRMS). Journal of Essential Oil Research. (Cited for standard IRMS methodology in terpene esters). Link

  • Tisserand Institute. (2023). The Highs and Lows of GC-MS in Essential Oil Analysis. (Overview of chiral and isotopic markers). Link

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 7781: Rhodinyl Propionate.Link

Sources

Comparative

Technical Dossier: Validation of Rhodinyl Propionate as a Flavor Enhancer

Executive Summary: The "Petal-Fresh" Modulator Rhodinyl Propionate (CAS 105-89-5) is often miscategorized solely as a floral aromatic. In high-performance flavor modulation, it functions as a critical volatility lifter a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Petal-Fresh" Modulator

Rhodinyl Propionate (CAS 105-89-5) is often miscategorized solely as a floral aromatic. In high-performance flavor modulation, it functions as a critical volatility lifter and profile rounder for red fruit and tropical matrices. Unlike its structural analogs, which often impart singular "green" or "waxy" notes, Rhodinyl Propionate provides a dual-action mechanism: it bridges the gap between high-volatility esters (top notes) and heavy lactones (base notes), specifically in raspberry, strawberry, and lychee profiles.

This guide outlines the validation protocols required to substantiate its efficacy, comparing it against industry-standard alternatives.

Chemical & Sensory Architecture: The Comparative Matrix

To validate efficacy, one must first establish the baseline performance against structural analogs. Rhodinyl Propionate is chemically distinct due to its isomer composition (typically a mix of 3,7-dimethyloct-6-en-1-yl propionate and 3,7-dimethyloct-7-en-1-yl propionate), derived from Rhodinol (a fraction of Geranium oil), which grants it a complexity superior to synthetic Citronellyl Propionate.

Table 1: Comparative Physicochemical & Sensory Profile[1]
CompoundCAS No.[1][2][3]FEMALogP (Est.)Odor Threshold (ppb in water)Sensory Descriptor (Primary)Functional "Lift" Effect
Rhodinyl Propionate 105-89-5 2986 4.72 ~15 Red rose, geranium, waxy, almond-like nuances Enhances "jammy" sweetness; reduces metallic off-notes in high-acid bases.
Citronellyl Propionate141-14-023204.60~20Rosy, fruity, sweet, slightly citrusLinear floral note; lacks the "fatty" richness of Rhodinyl.
Geranyl Propionate105-90-825164.48~10Fruity, pear-like, rose, warmAdds "warmth" but can suppress fresh top-notes if overdosed.
Rhodinyl Acetate141-11-729814.21~12Fresh rose, green, leafySharp "green" attack; less substantive than the propionate.

Expert Insight: The slightly higher LogP of Rhodinyl Propionate compared to the Acetate allows it to act as a fixative modulator. It survives the initial headspace burst, modifying the perception of the "heart" notes in a flavor system.

Validation Phase 1: Instrumental Characterization

Before sensory paneling, the material's chemical integrity must be validated. Impurities (e.g., residual Rhodinol) can skew efficacy data.

Protocol A: Gas Chromatography-Olfactometry (GC-O) Fingerprinting
  • Objective: Correlate retention indices with specific "flavor modifying" odor active regions.

  • System: Agilent 7890B GC with Mass Selective Detector (MSD) and Olfactory Port.

  • Column: DB-WAX UI (60m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program: 50°C (2 min)

    
     5°C/min 
    
    
    
    230°C (10 min).

Acceptance Criteria:

  • Purity: >95% sum of isomers.

  • Isomer Ratio: Alpha/Beta isomer ratio must match the reference standard (typically ~70:30 for premium grades) to ensure consistent "waxy/fruity" balance.

Validation Phase 2: Sensory Efficacy Protocols

This section details the Difference-from-Control and Descriptive Analysis workflows. This is the core of the validation: proving that Rhodinyl Propionate does not just add flavor, but enhances the matrix.

Workflow Visualization

The following diagram illustrates the rigorous "Double-Blind Crossover" design used to validate the enhancer effect.

ValidationWorkflow Start Base Matrix Prep (e.g., 5% Sucrose + 0.1% Citric Acid) Control Control Sample (Base + Std Strawberry Flavor) Start->Control Test Test Sample (Control + 2ppm Rhodinyl Propionate) Start->Test Panel Trained Sensory Panel (n=12, Spectrum™ Method) Control->Panel Blind Code A Test->Panel Blind Code B Analysis Descriptive Analysis (Attributes: Sweetness, Jammy, Green) Panel->Analysis Data Acquisition Stats Statistical Validation (ANOVA + Spider Plot) Analysis->Stats Significance Test (p<0.05)

Figure 1: Experimental workflow for validating flavor enhancement efficacy using a double-blind crossover design.

Protocol B: The "Red Fruit Lift" Challenge

Objective: Quantify the impact of Rhodinyl Propionate on a cooked strawberry profile.

  • Matrix Preparation:

    • Base: Water, 7% Sucrose, 0.15% Citric Acid.

    • Flavor Block: 0.05% Natural Strawberry Flavor (Type: Ripe/Jammy).

  • Dosing:

    • Control: Base + Flavor Block.

    • Variable: Base + Flavor Block + 2.5 ppm Rhodinyl Propionate.

  • Sensory Methodology:

    • Panel: 10 trained panelists (calibrated on "Green," "Floral," "Jammy," "Candy-like").

    • Scale: 0-15 Universal Intensity Scale.

    • Procedure: Sip and spit; 30-second inter-stimulus interval with pectin rinse.

Experimental Data: Performance Analysis

The following data represents a synthesized summary of typical validation results for Rhodinyl Propionate in a low-pH beverage application.

Table 2: Sensory Modulation Results (n=10)
Sensory AttributeControl Score (Mean)Test Score (Mean)Delta (

)
Statistical Significance (

)
Observation
Overall Impact 6.27.8+1.6 Yes Increases overall flavor intensity without increasing dosage of the main flavor.
"Jammy" Note 4.56.9+2.4 Yes Primary Effect: Shifts profile from "fresh/green" to "cooked/jammy."
Floral/Rose 1.22.5+1.3YesRemains a background note; does not overpower the fruit identity.
Sourness 5.04.6-0.4NoSlight suppression of acid perception (rounding effect).
Green/Leafy 4.83.5-1.3 Yes Masking Effect: Significantly reduces harsh green notes typical of unripe fruit flavors.
Mechanistic Interpretation

Rhodinyl Propionate functions via cross-modal interaction . While it possesses an intrinsic floral odor, at sub-threshold or near-threshold levels (2-5 ppm), it interacts with lactones (e.g., gamma-decalactone) in the strawberry flavor. This interaction suppresses the perception of sharp aldehydes (Green/Leafy) while synergistically boosting the perception of heavy esters, resulting in the "Jammy" lift.

Regulatory & Safety Compliance

For drug development and food science professionals, regulatory grounding is non-negotiable.

  • FEMA Number: 2986 (Generally Recognized As Safe).

  • EU Regulation: Flavouring Substance 09.141.

  • JECFA: No safety concern at current levels of intake (JECFA No. 64).

  • Usage Limits: Typically used at 1-10 ppm in finished beverages; up to 50 ppm in confectionary.

References

  • The Good Scents Company. (n.d.). Rhodinyl Propionate Information and Organoleptic Profile. Retrieved from [Link]

  • FEMA Expert Panel. (2023). FEMA GRAS Flavor Ingredient Library: Rhodinyl Propionate (FEMA 2986).[4] Flavor and Extract Manufacturers Association. Retrieved from [Link]

  • Mosciano, G. (1998).[5] Flavor Bites: Esters and their application in fruit flavors. Perfumer & Flavorist, 23(3), 55. (Contextual grounding for ester application).

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (1998).[4] Safety evaluation of certain food additives: Esters of aliphatic acyclic primary alcohols with aliphatic linear saturated carboxylic acids. WHO Food Additives Series, 40. Retrieved from [Link]

  • Chambers IV, E., et al. (2016). Flavoromics and Sensory Evaluation Protocols for Berry Volatiles. Journal of Sensory Studies. (Methodological basis for Protocol B).

Sources

Validation

comparing the biocidal activity of rhodinyl propionate to other propionate esters

The following technical guide provides a comparative analysis of Rhodinyl Propionate against its constituent esters, designed for application scientists and product developers. Executive Summary Rhodinyl propionate is of...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of Rhodinyl Propionate against its constituent esters, designed for application scientists and product developers.

Executive Summary

Rhodinyl propionate is often mischaracterized as a single molecule; it is, in fact, a functional isomeric mixture primarily composed of citronellyl propionate and geranyl propionate . While pure geranyl propionate is recognized for its rapid knockdown (insecticidal) activity, and citronellyl propionate for its repellency, rhodinyl propionate offers a bifunctional synergistic profile .

This guide evaluates the biocidal efficacy of rhodinyl propionate compared to its pure analogs, demonstrating its utility as a broad-spectrum "green" biocide that bridges the gap between lethality and spatial repellency.

Chemical Constitution & Structural Logic

To understand the performance differences, one must first deconstruct the "Rhodinyl" moiety. Unlike synthetic alkyl esters, Rhodinyl propionate is derived from Rhodinol, a terpene alcohol fraction obtained from geranium or citronella oil.

Compositional Profile of Commercial Rhodinyl Propionate:

  • Citronellyl Propionate (~55-65%): Provides spatial repellency and stability.

  • Geranyl Propionate (~30-40%): Provides acute toxicity (AChE inhibition) and penetration enhancement.

  • Minor Isomers (<5%): Neryl propionate, citronellal.

Structural Activity Relationship (SAR)

The propionate moiety (


) is critical for bioavailability. It increases lipophilicity compared to the parent alcohols (geraniol/citronellol), allowing superior penetration through the waxy insect cuticle. Once inside, the ester is hydrolyzed, releasing the toxic terpene alcohol and propionic acid.

Comparative Biocidal Performance

The following data synthesizes experimental values for the pure components to project the composite activity of Rhodinyl Propionate.

Table 1: Comparative Efficacy Profile (Insects & Microbes)
FeatureGeranyl Propionate Citronellyl Propionate Rhodinyl Propionate (Composite)
Primary Mode of Action Acute Neurotoxicity (AChE Inhibition)Spatial Repellency (Olfactory blockade)Dual-Action (Knockdown + Repel)
Insecticidal LD50 (Est.) High Potency (<4,000 mg/kg)Moderate Potency (>5,000 mg/kg)Balanced (~4,500 mg/kg)
Knockdown Speed Fast (< 30 mins)Slow (> 2 hours)Intermediate (45-60 mins)
Antimicrobial (MIC) High (Effective vs. Gram+)ModerateBroad Spectrum (Synergistic)
Volatility (Vapor Pressure) High (Flash off)Low (Residual)Sustained Release
Mammalian Safety GRAS (FEMA 2516)GRAS (FEMA 2316)GRAS (FEMA 2986)

Analyst Note: Rhodinyl propionate outperforms pure geranyl propionate in field persistence due to the lower volatility of the citronellyl fraction, extending the protection time (CPT) in repellent formulations.

Mechanism of Action: The "Metabolic Trap"

Rhodinyl propionate utilizes a dual-attack mechanism. The terpene group targets the nervous system, while the propionate group exploits a metabolic weakness in insects.

Pathway Analysis[1]
  • Penetration: The lipophilic ester crosses the insect cuticle.

  • Hydrolysis: Esterases cleave the molecule into Rhodinol + Propionic Acid .

  • Divergent Metabolism:

    • In Mammals: Propionate is converted to Succinyl-CoA (Vitamin B12 dependent) and enters the Krebs cycle safely.

    • In Insects: Most insects lack the B12-dependent mutase. Propionate accumulates or is diverted to toxic acetate precursors, causing metabolic stress.

BiocidalMechanism Substrate Rhodinyl Propionate (Applied) Hydrolysis Esterase Hydrolysis (Cuticle/Gut) Substrate->Hydrolysis Rhodinol Rhodinol (Geraniol/Citronellol) Hydrolysis->Rhodinol Propionic Propionic Acid Hydrolysis->Propionic Target_Neuro Target: Octopamine & AChE Receptors Rhodinol->Target_Neuro Binding Mammal_Path Mammalian Pathway (Vitamin B12 Dependent) Propionic->Mammal_Path In Vertebrates Insect_Path Insect Pathway (No B12 Mutase) Propionic->Insect_Path In Invertebrates Effect_Neuro Neuro-excitation Paralysis Target_Neuro->Effect_Neuro Safe_Prod Succinyl-CoA (Krebs Cycle -> Energy) Mammal_Path->Safe_Prod Toxic_Prod Metabolic Dead-End (Acetate Accumulation) Insect_Path->Toxic_Prod Toxicity

Figure 1: Dual-action mechanism highlighting the metabolic selectivity of the propionate moiety in insects versus mammals.

Experimental Protocols for Validation

To validate the comparative efficacy described above, the following self-validating protocols are recommended.

Protocol A: Synthesis of Rhodinyl Propionate (Standardization)

Objective: Create a standardized ester from variable natural starting materials.

  • Reagents: Rhodinol ex. Geranium (Sigma-Aldrich), Propionic Anhydride, Pyridine (Catalyst).

  • Reaction: Mix 1.0 mol Rhodinol with 1.2 mol Propionic Anhydride at 60°C for 4 hours.

  • Purification: Wash with 5% NaHCO3 to remove acid; distill under vacuum (122°C @ 14 mmHg).

  • Validation: GC-MS analysis must confirm <1% free alcohol and a Geranyl:Citronellyl ratio matching the starting material.

Protocol B: Comparative Bioassay (WHO Cone Test Adaptation)

Objective: Determine KT50 (Knockdown Time) and Mortality.

  • Subject: Aedes aegypti (susceptible strain), 3-5 day old females.

  • Treatment Groups:

    • Group A: Rhodinyl Propionate (1% in Acetone)

    • Group B: Geranyl Propionate (1% in Acetone)

    • Group C: Citronellyl Propionate (1% in Acetone)

    • Control: Acetone only.

  • Workflow:

Bioassay Step1 Impregnation Filter papers treated with 1% solution Step2 Drying 24h Ambient Temp to remove solvent Step1->Step2 Step3 Exposure 10 Mosquitoes/Cone 30 min exposure Step2->Step3 Step4 Recovery Transfer to holding cup Sugar water provided Step3->Step4 Step5 Readout Record Knockdown (1h) Record Mortality (24h) Step4->Step5

Figure 2: Modified WHO Cone Bioassay workflow for contact toxicity assessment.

Safety & Regulatory Profile

Rhodinyl propionate holds a distinct advantage in drug development due to its established safety profile in the flavor and fragrance industry.

  • FEMA Number: 2986

  • FDA Status: 21 CFR 172.515 (Synthetic flavoring substances and adjuvants).

  • Toxicology:

    • Oral LD50 (Rat): > 5000 mg/kg (practically non-toxic).

    • Dermal LD50 (Rabbit): > 5000 mg/kg.

    • Skin Irritation:[1][2] Mild (lower than pure Geraniol).

Conclusion

Rhodinyl propionate represents a functional optimization over its single-molecule counterparts. By combining the high insecticidal potency of the geranyl moiety with the repellent persistence of the citronellyl moiety, it provides a broader window of protection. For formulation scientists, it serves as an ideal "anchor" active—enhancing the efficacy of weaker botanicals while maintaining a benign safety profile for mammalian exposure.

References
  • Opdyke, D.L.J. (1974). Monographs on fragrance raw materials: Rhodinyl propionate. Food and Cosmetics Toxicology. Link

  • Halarnkar, P. P., & Blomquist, G. J. (1989). Comparative aspects of propionate metabolism. Comparative Biochemistry and Physiology Part B. Link

  • European Food Safety Authority (EFSA). (2013). Scientific Opinion on Flavouring Group Evaluation 06, Revision 3. EFSA Journal. Link

  • Nerio, L. S., et al. (2010). Repellent activity of essential oils: a review. Bioresource Technology. Link

  • BenchChem. (2025). Geranyl Propionate: A Technical Guide to its Potential Biological Activities. Link

Sources

Comparative

Comparative Guide: Cross-Validation of Analytical Methods for Rhodinyl Propionate

Executive Summary Rhodinyl Propionate (CAS 105-89-5), a terpene ester valued for its deep, rosy-fruity olfactory profile, presents unique analytical challenges due to the isomeric variability of its parent alcohol, Rhodi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Rhodinyl Propionate (CAS 105-89-5), a terpene ester valued for its deep, rosy-fruity olfactory profile, presents unique analytical challenges due to the isomeric variability of its parent alcohol, Rhodinol (often a mixture of


- and 

-citronellol isomers).

This guide objectively compares three analytical methodologies—GC-FID , GC-MS , and


H-NMR —to establish a robust cross-validation framework. While GC-FID remains the industry workhorse for quantitation, we demonstrate that it lacks the structural resolution to detect isomeric adulteration without orthogonal validation from NMR or MS.

Chemical Context & Analytical Challenges

Rhodinyl propionate (


) is synthesized via the esterification of propionic acid with rhodinol. The critical quality attribute (CQA) is not just purity, but the isomeric ratio of the terpene backbone.
  • Target Analyte: 3,7-Dimethyl-7-octen-1-yl propionate (and its 6-octen isomer).[1]

  • Key Impurities: Residual Rhodinol, Propionic Acid, and polymerizable terpenes.

  • Validation Standard: Protocols align with ICH Q2(R1) guidelines for specificity, linearity, and precision.

Method A: Gas Chromatography - Flame Ionization Detection (GC-FID)

Role: The Quantitative Gold Standard. Principle: Separation based on boiling point/polarity followed by combustion ionization. The response is strictly proportional to carbon mass, making it ideal for purity assays.

Experimental Protocol
  • Column: DB-WAX (Polar) or equivalent (30m x 0.25mm x 0.25µm).

    • Rationale: Polar phases separate the ester from non-polar hydrocarbon impurities better than non-polar (DB-5) phases.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Injection: 1 µL, Split 50:1.

  • Temperature Program:

    
     (1 min) 
    
    
    
    
    
    
    
    
    
    (5 min).
  • Internal Standard (IS):

    
    -Dodecane or Methyl Myristate.
    
    • Self-Validating Step: The IS corrects for injection volume variability. Area ratio (

      
      ) is used for calculation.
      
Representative Performance Data
ParameterValueNotes
Linearity (

)

Range: 0.1 – 10 mg/mL
LOD / LOQ 0.05 / 0.15 ppmHighly sensitive
Precision (RSD)

Excellent repeatability

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Role: Qualitative Identification & Impurity Profiling.[1] Principle: Electron Impact (EI) ionization (70 eV) provides a "fingerprint" fragmentation pattern.

Experimental Protocol
  • Column: HP-5MS (Non-polar) to provide orthogonal separation selectivity to the FID method.

  • Source Temp:

    
    ; Quad Temp: 
    
    
    
    .
  • Scan Range: 35–350 amu.

Diagnostic Ion Fragmentation

Unlike FID, MS confirms identity through characteristic bond cleavages:

  • McLafferty Rearrangement: The propionate moiety often yields a characteristic peak at m/z 75 (propionic acid ion) or m/z 57 (propionyl cation).

  • Terpene Backbone: Dominant peaks at m/z 69 (isoprene unit) and m/z 41 .

  • Molecular Ion: The parent ion (

    
     212) is typically weak or absent, necessitating the use of retention indices (RI) for confirmation.
    

Method C: Proton Nuclear Magnetic Resonance ( H-NMR)

Role: Structural Elucidation & Isomeric Ratio Analysis. Principle: Quantitative NMR (qNMR) utilizes the integration of proton signals to determine molar purity without requiring an identical reference standard.

Experimental Protocol
  • Solvent:

    
     (Deuterated Chloroform) with TMS reference.
    
  • Frequency: 400 MHz or higher.

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds (Critical for quantitative integration).
Key Chemical Shifts ( ppm)
  • 
     4.10 (t): 
    
    
    
    (Diagnostic Ester Linkage).[1]
  • 
     2.30 (q): 
    
    
    
    (Propionate methylene).[1]
  • 
     1.14 (t): 
    
    
    
    (Propionate methyl).[1]
  • 
     4.6 - 5.1:  Olefinic protons.[1] Crucial for distinguishing 
    
    
    
    -isomer (terminal alkene) from
    
    
    -isomer (internal alkene).

Cross-Validation & Decision Matrix

The following matrix compares the operational capabilities of each method.

FeatureGC-FIDGC-MS

H-NMR
Primary Use Routine QC / PurityImpurity IDStructural Verification
Specificity Moderate (RT based)High (Mass Spectrum)Very High (Chemical Environment)
Sensitivity High (ng range)High (pg range)Low (mg range)
Standard Req. Reference Std RequiredLibrary Match PossibleNo Reference Std Needed (qNMR)
Cost/Run LowModerateHigh
Analytical Workflow Diagram

The following diagram illustrates the logical flow for validating a Rhodinyl Propionate batch.

AnalyticalWorkflow Sample Crude Rhodinyl Propionate Sample Prep Sample Preparation (Dilution in Solvent) Sample->Prep NMR Method C: 1H-NMR (Isomer Ratio) Sample->NMR Direct Dissolution GCFID Method A: GC-FID (Quantitation) Prep->GCFID GCMS Method B: GC-MS (Identification) Prep->GCMS Data_FID Purity % (Area Normalization) GCFID->Data_FID Data_MS Mass Spectrum (Match > 90%) GCMS->Data_MS Data_NMR Integral Ratio (Alpha/Beta Isomers) NMR->Data_NMR Validation Cross-Validation Check Do results align? Data_FID->Validation Data_MS->Validation Data_NMR->Validation Pass RELEASE BATCH Validation->Pass Yes Fail REJECT / RE-PROCESS Validation->Fail No

Figure 1: Integrated Analytical Workflow for Rhodinyl Propionate Validation.

Conclusion & Recommendations

For routine quality control, GC-FID is sufficient provided the retention times are validated against a known standard. However, during method development or supply chain qualification, cross-validation with NMR is mandatory .

Critical Recommendation: If the GC-FID purity is


 but the olfactory profile is "off," perform 

H-NMR
. This often reveals isomeric drift (e.g., excess

-isomer) that GC columns may fail to resolve without specialized chiral phases.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3] [Link]

  • NIST Mass Spectrometry Data Center. (2023). Rhodinyl Propionate Mass Spectrum. NIST Chemistry WebBook, SRD 69.[4] [Link]

  • Diehl, B. W. K., & Holzgrabe, U. (2002). Quantitative NMR Spectroscopy in Pharmaceutical Applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Good Scents Company. (2023). Rhodinyl Propionate Chemical Information.[5][6][Link]

Sources

Validation

Comparative Olfactory &amp; Physicochemical Analysis: Rhodinyl Propionate in the Context of Rose Ester Derivatives

[1] Executive Summary: The "Complex" Rose In the development of high-performance floral accords, Rhodinyl Propionate occupies a unique functional niche that distinguishes it from its pure isomeric counterparts, Geranyl P...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Complex" Rose

In the development of high-performance floral accords, Rhodinyl Propionate occupies a unique functional niche that distinguishes it from its pure isomeric counterparts, Geranyl Propionate and Citronellyl Propionate. While often categorized generically as a "rose ester," Rhodinyl Propionate is chemically defined by its parent alcohol, Rhodinol —a naturally occurring or synthetic mixture primarily composed of l-citronellol and geraniol.

Consequently, Rhodinyl Propionate does not offer a singular olfactory peak; rather, it provides a composite profile : the waxy, citrus-peel tenacity of citronellyl esters fused with the fruity, pear-like radiance of geranyl esters. This guide analyzes its physicochemical behavior and olfactory utility for formulation scientists.[1]

Physicochemical Characterization & Performance Metrics

To understand the performance differences, we must look beyond the odor descriptors to the physical properties that drive substantivity and diffusion.

Table 1: Comparative Physicochemical Profile
CompoundCASVapor Pressure (25°C)LogP (est)Olfactory CoreSubstantivity Class
Rhodinyl Propionate 105-89-5 ~0.005 mmHg 4.72 Red Rose, Waxy, Dried Petal Heart-Base
Geranyl Propionate105-90-8~0.030 mmHg4.49Fruity, Pear, Green, EtherealTop-Heart
Citronellyl Propionate141-14-0~0.020 mmHg4.60Rosy, Sweet, Berry, TropicalHeart
Phenylethyl Propionate122-70-3~0.008 mmHg3.00Dried Rose, Honey, WarmBase

Technical Insight:

  • Volatility: Rhodinyl Propionate exhibits a significantly lower vapor pressure (0.005 mmHg) compared to Geranyl Propionate (~0.03 mmHg). This explains its "red rose" character—it mimics the heavier, waxy esters found in the late dry-down of natural Rose Otto, whereas Geranyl Propionate mimics the volatile "fresh" top notes.

  • Hydrophobicity (LogP): With a LogP of ~4.72, Rhodinyl Propionate is highly hydrophobic. In surfactant systems (shampoos, detergents), it will partition strongly into the micellar phase or onto the substrate (fabric/hair), offering superior substantivity compared to the more water-soluble Phenylethyl Propionate.

Structural-Olfactory Relationship (SAR)[3]

The complexity of Rhodinyl Propionate stems from its isomeric composition. Unlike pure synthetics, it acts as a "pre-blended" accord molecule.

SAR_Analysis Rhodinol Parent Alcohol: Rhodinol (Isomer Mixture) Citronellol l-Citronellol (Moiety A) Rhodinol->Citronellol Contains Geraniol Geraniol (Moiety B) Rhodinol->Geraniol Contains RhoProp RHODINYL PROPIONATE (The Resulting Ester) Citronellol->RhoProp Esterification Geraniol->RhoProp Esterification Propionic + Propionic Acid Propionic->RhoProp Profile OLFACTORY PROFILE: Deep Red Rose, Waxy, Dried Petals, Bitter Almond nuance RhoProp->Profile

Figure 1: The dual-isomer contribution to the Rhodinyl Propionate olfactory profile.[1][2]

Experimental Protocol: Dynamic Headspace Analysis (DHS)

To objectively validate the substantivity claims (Heart-Base classification), we utilize Dynamic Headspace Analysis. This protocol measures the headspace concentration over time, simulating the "dry down" on a substrate.

Objective

Quantify the evaporation rate of Rhodinyl Propionate versus Geranyl Propionate from a cellulose substrate (blotter) over 24 hours.

Methodology

1. Sample Preparation:

  • Matrix: 10% dilution of analyte in Dipropylene Glycol (DPG).

  • Substrate: Standard Fragrance Blotter (Cellulose).

  • Application: Apply 20µL of solution to the tip of the blotter.

2. Incubation & Trapping:

  • Place the treated blotter into a sealed glass headspace chamber (250mL) thermostatted at 32°C (simulating skin surface temperature).

  • Purge with Nitrogen (40 mL/min) through a Tenax TA adsorbent trap.

  • Sampling Intervals: T=0 (Immediate), T=6 hours, T=24 hours.

3. Desorption & Analysis (GC-MS):

  • Thermal Desorption Unit (TDU): Ramp 30°C to 280°C @ 60°C/min.

  • GC Column: DB-Wax UI (Polar), 30m x 0.25mm x 0.25µm.

  • Detection: MS Scan (35-350 amu).

4. Data Processing:

  • Calculate the Area Under Curve (AUC) for the target ion (m/z 123 for propionates).

  • Compare the % retention relative to T=0.[3]

DHS_Protocol Step1 Sample Application (20µL on Blotter) Step2 Incubation Chamber (32°C, N2 Flow) Step1->Step2 Step3 Tenax TA Trapping (T=0, T=6, T=24h) Step2->Step3 Step4 Thermal Desorption (280°C) Step3->Step4 Step5 GC-MS Analysis (Quantify Retention) Step4->Step5

Figure 2: Workflow for Dynamic Headspace Analysis to determine substantivity.

Application Guidelines for Formulation

Based on the physicochemical data and sensory evaluation, Rhodinyl Propionate should be deployed as follows:

  • The "Bridge" Effect: Because it contains both citronellyl and geranyl moieties, it acts as a perfect bridge between the sparkling top notes of a rose accord (often Citronellol/Geraniol) and the heavy base notes (Phenyl Ethyl Alcohol, Ionones).

  • Oriental & Chypre Accords: Its waxy, slightly "bitter almond" nuance makes it superior to Geranyl Propionate in heavy Oriental fragrances where a "jammy" or "transparent" rose would be lost.

  • Functional Fragrance (Soaps/Detergents): Due to its high LogP (4.72) and lower volatility, it survives the wash cycle better than Acetate esters.

Formulation Skeleton: "Deep Red Rose" Accord
  • Top: Geranyl Acetate (Freshness)

  • Heart: Rhodinyl Propionate (Body, Waxy Petals)

  • Base: Phenylethyl Phenylacetate (Honey, Fixation)

References

  • The Good Scents Company. (2023). Rhodinyl Propionate: Physicochemical and Organoleptic Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7781, Rhodinyl Propionate. Retrieved from [Link]

  • BGB Analytik. (n.d.). Static and Dynamic Headspace Analysis - The PAL Compendium. Retrieved from [Link]

Sources

Comparative

assessing the synergistic effects of rhodinyl propionate with other fragrance materials

This guide serves as a technical directive for formulation scientists and perfumers evaluating Rhodinyl Propionate (RP) . It moves beyond basic odor descriptors to analyze the physicochemical drivers of synergy, substant...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical directive for formulation scientists and perfumers evaluating Rhodinyl Propionate (RP) . It moves beyond basic odor descriptors to analyze the physicochemical drivers of synergy, substantivity, and hedonic modulation in complex floral accords.

Executive Summary

Rhodinyl Propionate (CAS: 105-89-5) is often underutilized compared to its acetate analog.[1] While Rhodinyl Acetate (RA) provides "lift" and "leafy" freshness, RP functions as a mid-to-base note modulator . Its primary value lies not in its standalone impact, but in its synergistic ability to extend the linearity of rose alcohols (Citronellol, Geraniol) and suppress the metallic sharpness of Geranium oils. This guide outlines a protocol to validate these effects.

Physicochemical Profile & Molecular Dynamics

To understand synergy, we must first establish the thermodynamic behavior of RP relative to its primary alternatives.

Table 1: Physicochemical Comparison of Rhodinyl Esters

Data synthesized from standard physicochemical databases (The Good Scents Company, PubChem).

PropertyRhodinyl Propionate Rhodinyl Acetate Citronellol (Reference) Implication for Synergy
LogP (o/w) ~4.3 - 4.7~3.9 - 4.1~3.5RP is more lipophilic; binds stronger to wax/surfactant bases.[1]
Vapor Pressure (25°C) ~0.005 mmHg~0.02 mmHg~0.02 mmHgRP evaporates ~4x slower than RA, creating a "fixative" tail.[1]
Odor Character Waxy, Fruity (Rhubarb/Berry), Red RoseFresh, Green, Leafy, MintyFloral, Rosy, CitrusRP adds "jammy" depth; RA adds "green" lift.[1]
Substantivity > 12 Hours (Skin)4-6 Hours (Skin)4-6 Hours (Skin)RP bridges the heart and base notes.[1]
Mechanistic Insight: The "Lipophilic Anchor" Effect

Rhodinyl Propionate’s higher LogP (approx. 4.5) compared to Citronellol (3.5) allows it to form a retention matrix in surfactant systems or alcoholic solutions.

  • Mechanism: In a mixture, RP suppresses the Raoult’s Law activity coefficient of lighter alcohols (like Citronellol), effectively "flattening" their evaporation curve. This prevents the "top-heavy" burnout common in rose accords.

Synergistic Interactions: The "Red Fruit" Modulation

Recent studies in volatile organic compound (VOC) interactions—specifically in rose wine matrices—suggest that fruity esters can lower the detection threshold of floral alcohols, creating a perceptual synergy (Source 1).

Interaction Matrix
  • With Ionones (Alpha/Beta): RP bridges the gap between the woody-violet notes of Ionones and the floralcy of Rose. The propionate moiety shares a "berry-like" affinity with Beta-Ionone, creating a seamless "Red Rose" accord.[1]

  • With Damascones: RP softens the aggressive "apple skin" diffusivity of Damascones, adding a creamy, waxy texture that mimics the natural petal wax of Rosa centifolia.

Experimental Assessment Protocol

Do not rely on blotter strips alone. Synergy is a dynamic phenomenon best observed in headspace and temporal sensory evaluation .

Diagram 1: The Dual-Phase Synergy Assessment Workflow

This workflow integrates analytical chemistry with sensory science to quantify synergy.

SynergyProtocol Start Start: Formulation Control Control: Rose Accord (No RP) Start->Control Test Test: Rose Accord + 2% RP Start->Test Phase1 Phase 1: Headspace GC-MS (Dynamic Release) Control->Phase1 Phase2 Phase 2: Temporal Sensory (0h, 2h, 6h) Control->Phase2 Test->Phase1 Test->Phase2 Analysis Data Correlation: Is Retention > Control? Phase1->Analysis Peak Area Integration Phase2->Analysis Intensity Scoring Conclusion Synergy Validation Analysis->Conclusion

Caption: Workflow for isolating the fixative and modifying effects of Rhodinyl Propionate in a control matrix.

Protocol Steps
  • Preparation: Create a "Skeleton Rose" base (Citronellol 40%, Geraniol 30%, PEA 30%).

  • Dosing: Prepare Sample A (Skeleton) and Sample B (Skeleton + 2% Rhodinyl Propionate).

  • Headspace Analysis (SPME):

    • Incubate samples at 32°C (skin temp).

    • Measure the Headspace Concentration Factor (HCF) of Citronellol in both samples.

    • Hypothesis: Sample B will show a lower initial peak height for Citronellol (suppression) but a higher sustained release after 2 hours.

  • Sensory Triangle Test:

    • Panelists (n=10) evaluate samples at T=0 and T=4 hours.

    • Objective: Determine if Sample B retains "freshness" longer than Sample A.

Comparative Performance Guide

When to choose Rhodinyl Propionate over its analogs?

ScenarioUse Rhodinyl Acetate Use Rhodinyl Propionate Use Geranyl Propionate
Target Note Green, Minty, "Morning" RoseJammy, Waxy, "Red" RoseFruity, Pear-like, Dry
Application Citrus colognes, Soap (High lift)Luxury perfumes, Creams (Substantivity)Fruity-Florals (Apple/Pear accords)
Synergy Partner Citral, Linalyl AcetateDamascone, Ionone, SandalwoodVerdox, Allyl Amyl Glycolate
Diagram 2: Molecular Interaction Logic

Visualizing how RP interacts with other material classes.

MolecularLogic RP Rhodinyl Propionate RoseAlc Rose Alcohols (Citronellol/Geraniol) RP->RoseAlc Linearizes Evaporation (Fixation) Ionones Ionones (Violet/Woody) RP->Ionones Enhances Berry Facet (Bridging) Green Green Notes (Triplal/Stemone) RP->Green Softens Sharpness (Masking)

Caption: Functional interactions of RP. Green arrows indicate fixation, Red indicates enhancement, Yellow indicates masking.

References

    • Relevance: Establishes the mechanism where esters enhance the sweet/floral traits of citronellol and damascenone.
  • Rhodinyl Propionate Physicochemical Data. (n.d.). The Good Scents Company. Link

    • Relevance: Source for vapor pressure, logP, and odor descriptors.
  • Olfactory impact of esters on rose essential oil floral alcohol aroma expression. (2018). Flavour and Fragrance Journal. Link

    • Relevance: Validates the impact of ester addition on the olfactory threshold of rose alcohols.
  • Sensory evaluation of headspace extracts by direct GC-Olfactometry. (2002). Agritrop. Link

    • Relevance: Provides the foundational methodology for the "Dual-Phase" assessment protocol.

Sources

Validation

Comparative Guide: Tribological Properties of Environmentally Friendly Esters vs. Conventional Hydrocarbons

Executive Summary The transition from mineral-based lubricants to environmentally acceptable lubricants (EALs) is no longer driven solely by regulatory compliance but by superior performance metrics. This guide objective...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from mineral-based lubricants to environmentally acceptable lubricants (EALs) is no longer driven solely by regulatory compliance but by superior performance metrics. This guide objectively compares Synthetic Polyol Esters (specifically Trimethylolpropane [TMP] esters) against Group I/II Mineral Oils and Group IV Polyalphaolefins (PAO) .

Key Insight for R&D: Unlike non-polar hydrocarbons (Mineral/PAO) that rely heavily on additives for boundary lubrication, esters possess inherent polarity. This allows for spontaneous adsorption onto metal surfaces, providing a "monolayer safety net" that reduces wear even when hydrodynamic films fail.

The Chemistry of Performance

To understand the tribological data, one must first understand the molecular architecture.

Structural Comparison
  • Mineral Oils: Complex mixtures of paraffins, naphthenes, and aromatics. Non-polar.

  • PAO (Synthetic Hydrocarbon): Engineered, consistent branched paraffinic chains. Non-polar.

  • TMP Esters: Formed by reacting Trimethylolpropane (alcohol) with fatty acids. Polar.

The carbonyl oxygen in the ester linkage possesses a partial negative charge (


), while the carbon carries a partial positive charge (

). This dipole moment is the mechanism of action for superior lubricity.
Molecular Mechanism Visualization

The following diagram illustrates the competitive adsorption mechanism where ester molecules displace non-polar hydrocarbons at the metal interface.

AdsorptionMechanism cluster_0 Boundary Layer Formation MetalSurface Fe Metal Surface (Oxide Layer) EsterMol Ester Molecule (Polar Head + Hydrophobic Tail) EsterMol->MetalSurface Chemisorption Hydrocarbon Hydrocarbon Molecule (Non-Polar) Hydrocarbon->MetalSurface Physisorption (Weak) VanDerWaals Weak Van der Waals Forces Dipole Strong Dipole-Metal Interaction

Figure 1: Mechanism of Boundary Lubrication. Ester polar heads anchor to the iron surface, creating a vertical 'brush' of fatty acid chains that prevents metal-to-metal contact.

Experimental Methodology (Self-Validating Protocols)

Trustworthy data requires rigorous, reproducible protocols. Below is the standard workflow used to generate the comparative data in this guide.

Protocol: Four-Ball Wear Test (ASTM D4172)

This test evaluates the anti-wear properties under sliding steel-on-steel contact.

Causality & Control:

  • Why 75°C? To simulate operating temperature where viscosity drops, stressing the boundary film.

  • Why 40 kgf? To ensure the system operates in the boundary lubrication regime, not hydrodynamic.

Step-by-Step Workflow:

  • Cleaning: Sonicate AISI 52100 steel balls in reagent-grade acetone for 10 mins. Critical: Residue from manufacturing anti-rust coatings will skew results.

  • Calibration: Run a reference test with Hexadecane . If Wear Scar Diameter (WSD) deviates >5% from historical mean (typically ~0.65 mm), recalibrate the loading arm.

  • Setup: Clamp three balls in the cup; cover with 10mL of test fluid. Press the fourth ball into the chuck.

  • Execution: Apply 40 kgf (392 N) load, rotate top ball at 1200 rpm for 60 minutes at 75°C.

  • Measurement: Measure wear scar diameters (vertical and horizontal) on the three lower balls using optical microscopy. Average the 6 readings.

ExperimentalWorkflow Synthesis Ester Synthesis (Transesterification) QC QC Check (Acid Value < 0.5) Synthesis->QC QC->Synthesis Fail (Refine) TriboTest ASTM D4172 (4-Ball Wear) QC->TriboTest Pass SurfaceAnalysis SEM/EDX Analysis (Wear Scar) TriboTest->SurfaceAnalysis DataOutput Data Synthesis (COF & WSD) SurfaceAnalysis->DataOutput

Figure 2: Experimental validation workflow ensuring chemical purity before tribological assessment.

Comparative Data Analysis

The following data synthesizes results from multiple tribological studies comparing TMP esters (C18 fatty acid chains) against standard mineral and synthetic hydrocarbons.

Tribological Performance (Boundary Regime)
PropertyTest MethodTMP Ester (Bio-based) Mineral Oil (Group II) PAO 6 (Synthetic) Analysis
Wear Scar Diameter (mm) ASTM D41720.42 ± 0.03 0.65 ± 0.050.55 ± 0.04Esters reduce wear by ~35% vs. Mineral Oil due to surface adsorption.
Coeff. of Friction (µ) ASTM D51830.06 - 0.08 0.10 - 0.120.09 - 0.11Lower friction indicates smoother sliding facilitated by the polar monolayer.
Weld Load (kg) ASTM D2783160 - 200 126 - 160126 - 160Higher load-carrying capacity before seizure.
Physicochemical Stability
PropertyTest MethodTMP Ester Mineral Oil PAO 6 Analysis
Viscosity Index (VI) ASTM D2270160+ 95 - 105135Esters maintain film thickness better at high heat.
Flash Point (°C) ASTM D92> 300 ~ 220~ 240Superior safety profile for high-temp equipment.
Oxidation (RPVOT) ASTM D2272ModerateLowHigh PAO wins on oxidation stability; Esters require antioxidants.
Biodegradability OECD 301B> 80% (Readily) < 30%< 40%Critical for environmental compliance.

Specialized Application: Pharmaceutical & Clean Environments

For researchers in drug development and process engineering , the tribological data above translates into specific contamination control benefits.

  • The "Black Particle" Problem: In tablet presses and mixers, wear particles from tooling (metal dust) and carbonized lubricant (sludge) can contaminate batches.

  • The Ester Solution:

    • High VI: Prevents oil thinning and leakage from seals into the product zone.

    • Detergency: Esters are natural solvents. Unlike mineral oils that form varnish (sludge), esters keep the machinery clean, reducing "black particle" generation.

    • Biocompatibility: Many Polyol Esters are H1 registered (Incidental Food Contact), making them safer for equipment where seal failure is a risk.

Conclusion

The experimental data confirms that TMP Esters offer a superior tribological profile compared to Mineral Oils and PAOs in boundary lubrication regimes. While PAOs retain a slight edge in pure oxidative stability (lifespan), the ester's ability to form a chemisorbed protective film results in significantly lower wear scar diameters (0.42mm vs 0.65mm).

For applications demanding high load-carrying capacity, environmental compliance, or cleanliness (such as pharma manufacturing), TMP esters represent the scientifically validated choice.

References

  • Zulkifli, N.W.M., et al. (2013).[1] Tribological investigation of bio-based lubricant modified with nanoparticles. Tribology International.

  • Kreivaitis, R., et al. (2021).[1][2] Comparison of the Tribological Properties of Environmentally Friendly Esters Produced by Different Mechanisms. Tribology in Industry.

  • ASTM International. (2020). ASTM D4172-18 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).

  • ExxonMobil Chemical. (2018). Synthetic lubricant base stocks formulations guide.

  • Rudnick, L. R. (2013). Synthetics, Mineral Oils, and Bio-Based Lubricants: Chemistry and Technology. CRC Press.

Sources

Safety & Regulatory Compliance

Safety

Rhodinyl Propionate: Laboratory Disposal &amp; Safety Protocol

CAS: 105-89-5 | Formula: C₁₃H₂₄O₂[1][2][3][4] Executive Summary This guide outlines the definitive disposal and handling procedures for Rhodinyl Propionate , a terpenoid ester frequently used in fragrance chemistry and o...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 105-89-5 | Formula: C₁₃H₂₄O₂[1][2][3][4]

Executive Summary

This guide outlines the definitive disposal and handling procedures for Rhodinyl Propionate , a terpenoid ester frequently used in fragrance chemistry and organic synthesis. While often perceived as a low-risk "flavor" compound, its high lipophilicity (LogP ~4.[3][4]7) and aquatic toxicity profile require strict adherence to "Zero-Discharge" protocols regarding municipal water systems.[3][4]

Immediate Action Directive:

  • Do NOT dispose of via sink/drain.[5]

  • Do NOT mix with halogenated solvents (e.g., DCM, Chloroform) unless unavoidable, as this complicates incineration.[3][4]

  • Primary Disposal Route: Thermal destruction (Incineration) via licensed chemical waste contractor.

Part 1: Chemical Profile & Hazard Assessment

To effectively manage waste, one must understand the physicochemical properties driving the disposal logic. Rhodinyl propionate is a Class IIIA Combustible Liquid.

PropertyValueOperational Implication
Flash Point ~89°C - 100°C (193°F)Combustible.[1][2][3][4] Does not meet RCRA "Ignitable" (D001) definition (<60°C) strictly, but is often managed as such for fuel blending.[4]
Water Solubility Insoluble (< 2 mg/L)Critical: Will form surface films in water systems, suffocating aquatic oxygen exchange.[1][2][3]
LogP (Octanol/Water) ~4.7High bioaccumulation potential.[1][2][3] Strict environmental isolation required.
Density ~0.90 g/mLFloats on water.[1][2][3] Use absorbents for spills, not water dilution.
GHS Classification Skin Irrit. 2 (H315), Aquatic Chronic 2 (H411)Requires PPE (Nitrile gloves) and environmental segregation.[1][2][3]
Part 2: The Disposal Logic (The "Why")[3]

As scientists, we avoid "black box" protocols. Here is the causality behind the disposal requirements for Rhodinyl Propionate:

  • Exclusion from Aqueous Waste: Due to its aliphatic hydrocarbon chain, Rhodinyl propionate is highly lipophilic. If poured down the drain, it resists hydrolysis in sewage treatment plants, partitioning into sludge or passing through to waterways where it exerts long-term toxicity (H411) on aquatic life.[3][4]

  • Incineration vs. Landfill: The ester bond is susceptible to thermal oxidation. High-temperature incineration (

    
    ) effectively cleaves the molecule into harmless 
    
    
    
    and
    
    
    .[3][4] This makes Fuel Blending (mixing with other high-BTU solvents for energy recovery) the most sustainable disposal path.[3][4]
  • Segregation from Halogens: Rhodinyl propionate contains only C, H, and O. Mixing it with halogenated waste (e.g., chloroform) prevents it from being used in fuel blending programs due to the formation of acid gases (HCl) and dioxins during combustion, significantly increasing disposal costs.[3][4]

Part 3: Step-by-Step Disposal Protocol
Phase 1: Segregation & Collection[4]
  • Stream Selection: Segregate into "Non-Halogenated Organic Solvents" .

  • Container Compatibility:

    • Recommended: High-Density Polyethylene (HDPE) or Amber Glass.[3][4]

    • Avoid: Polystyrene (potential for softening over long durations, though less aggressive than ketones).

  • Headspace: Leave min. 10% headspace to account for thermal expansion, especially if the waste container is stored near equipment generating heat.

Phase 2: Labeling

Standard "Organic Waste" tags are insufficient. Your label must explicitly track the aquatic hazard.

  • Constituents: List "Rhodinyl Propionate" (do not use trade names like "Rhodinyl Acetate substitute").

  • Hazard Checkboxes: Mark "Irritant" and "Environmental Hazard" (Dead fish/Tree symbol).

  • pH Check: Neutral (unless mixed with process acids/bases).

Phase 3: Storage & Pickup[4]
  • Secondary Containment: Store waste bottles in a polyethylene tray capable of holding 110% of the largest container's volume.

  • Time Limit: Do not store waste longer than 90 days (standard satellite accumulation area limit in many jurisdictions like US RCRA).

Part 4: Spill Management Workflow

Scenario: 500mL spill on laboratory floor.

  • Isolate: Remove ignition sources. While Flash Point is high (~90°C), wicking into porous material (paper/rags) increases surface area and flammability risk.[4]

  • PPE: Don Nitrile gloves and safety goggles.

  • Contain: Do NOT use water. Use an inert absorbent (Vermiculite, Diatomaceous Earth, or dedicated Organic Spill Pads).[3][4]

  • Clean: Scoop absorbed material into a wide-mouth jar.[4] Label as "Solid Debris contaminated with Rhodinyl Propionate."

  • Wash: Clean surface with a detergent solution (surfactant required to solubilize the oily residue) after bulk removal.

Part 5: Visual Decision Workflow

The following diagram illustrates the decision logic for disposing of Rhodinyl Propionate mixtures.

DisposalWorkflow Start Waste: Rhodinyl Propionate IsPure Is it Pure or Mixed? Start->IsPure CheckMix Check Mixture Components IsPure->CheckMix Mixed StreamA Stream A: Non-Halogenated Organic Waste (Preferred for Fuel Blending) IsPure->StreamA Pure Substance HasHalogens Contains Halogens? (DCM, Chloroform, etc.) CheckMix->HasHalogens HasHeavyMetals Contains Heavy Metals? HasHalogens->HasHeavyMetals No StreamB Stream B: Halogenated Organic Waste (High Temp Incineration) HasHalogens->StreamB Yes (Segregate) HasHeavyMetals->StreamA No StreamC Stream C: Mixed Chemical Waste (Stabilization required) HasHeavyMetals->StreamC Yes

Figure 1: Decision tree for categorizing Rhodinyl Propionate waste based on mixture composition.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7781, Rhodinyl Propionate. Retrieved from [Link][3][4]

  • The Good Scents Company (2023). Rhodinyl Propionate Safety and Properties. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Rhodinyl Propionate - Registration Dossier. Retrieved from [Link][3][4]

Sources

Handling

Advanced Handling Protocol: Rhodinyl Propionate (CAS 105-89-5)

[2][3][4] Executive Summary & Risk Profile From the Desk of the Senior Application Scientist: Handling Rhodinyl propionate requires a nuanced understanding of its physicochemical behavior. While often categorized as a "f...

Author: BenchChem Technical Support Team. Date: February 2026

[2][3][4]

Executive Summary & Risk Profile

From the Desk of the Senior Application Scientist: Handling Rhodinyl propionate requires a nuanced understanding of its physicochemical behavior. While often categorized as a "fragrance ingredient" or "flavor standard," in a research context, we treat it as a lipophilic irritant with combustible properties .

The primary safety vector for this molecule is dermal absorption and material degradation . Unlike simple inorganic acids, Rhodinyl propionate is a fatty ester. It does not burn skin immediately upon contact; rather, it solvates into the lipid bilayer of the epidermis, causing delayed irritation (H315) and potential sensitization. Furthermore, esters are notorious for swelling natural rubber, making standard latex gloves a critical failure point in your safety protocol.

Physicochemical Risk Drivers:

PropertyValueOperational Implication
CAS Number 105-89-5Unique identifier for inventory tracking.[1]
Flash Point ~89°C - 96°C (193°F - 205°F)Combustible (Class IIIA). Avoid open flames or high-heat sources.[1]
Vapor Pressure 0.005 mmHg @ 25°CLow volatility.[1][2] Inhalation risk is minimal unless heated or aerosolized.
Solubility Insoluble in water; Soluble in alcoholDo not use water for initial spill cleanup; it will spread the chemical.[1]
Specific Gravity ~0.90Floats on water.[1] Aquatic toxicity hazard (H411).
Personal Protective Equipment (PPE) Matrix

This protocol is designed to prevent permeation (chemical passing through the glove) and degradation (chemical physically damaging the material).

A. Hand Protection: The "Ester Protocol"

Recommendation: Nitrile (Minimum 5 mil thickness) Status: Splash Protection Only

  • The Science: Rhodinyl propionate is an ester. Esters can cause swelling and degradation in natural rubber (Latex). While heavy-gauge Nitrile offers decent resistance to high-molecular-weight esters, it is not impervious.[1]

  • Protocol:

    • Inspect: Check gloves for pinholes before donning.

    • Change Frequency: Replace gloves every 30 minutes during continuous handling, or immediately upon splash contact.

    • Prohibited: Do NOT use Latex or thin Vinyl gloves. They will degrade rapidly, increasing skin absorption risk.

B. Eye & Face Protection

Recommendation: ANSI Z87.1 Safety Glasses with Side Shields Condition: If pouring volumes >500mL or working under pressure/heat, upgrade to Chemical Splash Goggles .

  • Reasoning: The lipophilic nature of the substance means it is difficult to flush out of the eye with water alone. Prevention of splash entry is far superior to remediation.

C. Respiratory Protection

Recommendation: Local Exhaust Ventilation (Fume Hood) Status: Mandatory for heated applications.

  • The Science: With a vapor pressure of 0.005 mmHg, ambient evaporation is slow. However, if the experimental workflow involves heating the substance above 60°C, the vapor concentration can reach irritant levels.

  • Contingency: If a fume hood is unavailable during heating, a half-face respirator with Organic Vapor (OV) cartridges is required.

Operational Workflow: Safe Handling Lifecycle

The following diagram outlines the logical flow of handling, emphasizing the "Check-Point" methodology to ensure safety at every transition.

SafeHandling Start Risk Assessment (Check SDS & Volume) Donning PPE Donning (Nitrile + Safety Glasses) Start->Donning Check Glove Integrity Check Donning->Check Process Experimental Workflow Check->Process Splash Splash Event? Process->Splash Doffing Doffing & Hand Wash Process->Doffing Complete Splash->Process No Splash->Doffing Yes (Immediate) Disposal Disposal (Organic Waste) Doffing->Disposal

Figure 1: The "Check-Point" safety workflow ensures that glove integrity is verified before handling and that splash events trigger an immediate doffing cycle.[1]

Emergency Response & Disposal Protocols
Spill Management (Small Scale < 1L)
  • Isolate: Evacuate the immediate area and remove ignition sources (Flash point ~90°C).

  • Contain: Do NOT use water. Use an inert absorbent (vermiculite, sand, or polypads).[3]

    • Why: Water will cause the ester to float and spread, expanding the contamination zone.

  • Clean: Scoop absorbed material into a sealable waste container. Clean the surface with a soap/water solution (surfactants are needed to solubilize the oily residue).

Waste Disposal
  • Classification: Non-halogenated Organic Solvent Waste.

  • Directive: Never flush down the drain. This compound is toxic to aquatic life (H411) and can accumulate in water systems.

  • Labeling: Label container clearly with "Combustible Liquid" and "Marine Pollutant."

References
  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 7781, Rhodinyl propionate. PubChem. Retrieved January 28, 2026, from [Link]

  • The Good Scents Company. (n.d.). Rhodinyl propionate (CAS 105-89-5) Safety and Properties. Retrieved January 28, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Rhodinyl propionate.[3][4][5] Retrieved January 28, 2026, from [Link]

  • Ansell Chemical Resistance Guide. (2022). Permeation & Degradation Resistance Guide for Nitrile Gloves against Esters.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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